molecular formula C25H35NO3 B15557341 C-Laurdan

C-Laurdan

Katalognummer: B15557341
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: INSWREUMXDGFSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C25H35NO3

Molekulargewicht

397.5 g/mol

IUPAC-Name

2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid

InChI

InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29)

InChI-Schlüssel

INSWREUMXDGFSD-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

C-Laurdan's Spectral Properties: A Technical Guide for Probing Lipid Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate organization of lipid membranes is paramount. C-Laurdan, a polarity-sensitive fluorescent probe, has emerged as a powerful tool for elucidating the biophysical properties of these membranes. This in-depth technical guide explores the core spectral properties of this compound in different lipid phases, providing detailed experimental protocols and data to facilitate its application in membrane research.

This compound, a derivative of Laurdan, offers enhanced photostability and a higher absorption cross-section, making it particularly suitable for conventional confocal microscopy.[1] Its fluorescence is exquisitely sensitive to the local environment, specifically the degree of water penetration into the lipid bilayer, which directly correlates with lipid packing.[1] This sensitivity allows for the clear distinction between different lipid phases, such as the liquid-disordered (Ld), liquid-ordered (Lo), and solid-ordered (So) or gel phases.

Spectral Characteristics and Generalized Polarization (GP)

The defining characteristic of this compound is the significant shift in its emission spectrum in response to changes in the polarity of its surroundings. In more ordered, tightly packed lipid phases like the Lo and gel phases, water penetration is limited. Consequently, this compound exhibits a blue-shifted emission spectrum. Conversely, in the more fluid and loosely packed Ld phase, increased water penetration leads to a red-shifted emission spectrum.[1][2]

This spectral shift is quantified using the concept of Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities at two specific emission wavelengths, typically corresponding to the emission maxima in the ordered and disordered phases. The formula for GP is:

GP = (I_blue - I_red) / (I_blue + I_red)

where I_blue and I_red are the fluorescence intensities at the blue and red emission wavelengths, respectively. For this compound, these are often 440 nm and 490 nm.[1] Higher GP values indicate a more ordered membrane environment with lower water content, while lower GP values correspond to a more fluid, disordered membrane.[1]

A summary of this compound's photophysical properties and its spectral behavior in different lipid phases is presented below:

PropertyValue/Description
One-Photon Excitation Maxima (λabs) ~348 nm[3]
One-Photon Emission Maxima (λem) ~423 nm[3]
Two-Photon Excitation 780 nm[3]
Extinction Coefficient (ε) 12,200 M⁻¹cm⁻¹[3]
Quantum Yield (φ) 0.43[3]
Emission in Gel Phase Blue-shifted, centered around 440 nm[4]
Emission in Liquid Crystalline (Ld) Phase Red-shifted, centered around 490 nm[1][4]
GP in Lo Phase (GUVs) 0.81 ± 0.04[5]
GP in Ld Phase (GUVs) -0.34 ± 0.01[5]

Experimental Protocols

Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed methodologies for key experiments.

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a valuable model system for studying lipid phase behavior. The electroformation method is a common technique for their preparation.[6]

Materials:

  • Lipids of interest (e.g., DPPC, POPC, Cholesterol) dissolved in chloroform (10 mM stock solutions).

  • This compound stock solution in chloroform.

  • Indium tin oxide (ITO) coated glass slides.

  • O-ring.

  • Sorbitol solution (1 M, pH 7.0).[6]

  • Vesicle preparation chamber (e.g., Nanion Vesicle Prep Pro).[6]

Procedure:

  • Prepare the desired lipid mixture in chloroform. For creating phase-separated vesicles, a common mixture is DPPC:POPC 1:1.[1]

  • Add this compound to the lipid mixture at a probe-to-lipid ratio of 1:300 to 1:800.[1][6]

  • Deposit approximately 40 µL of the lipid/probe solution onto the conductive side of an ITO slide and dry under vacuum to form a thin lipid film.[6]

  • Place a greased O-ring around the dried lipid film.[6]

  • Fill the O-ring with 1 M sorbitol solution.[6]

  • Place a second ITO slide on top, conductive side down, to create a chamber.

  • Apply an alternating voltage (e.g., 3 V peak-to-peak at 5 Hz) for 2 hours. The temperature should be maintained above the phase transition temperature of the lipids (e.g., 60°C for DPPC-containing vesicles).[6]

  • Slowly cool the GUVs to the desired imaging temperature to allow for phase separation.[7]

Labeling of Lipid Vesicles with this compound

For pre-formed vesicles or cellular membranes, this compound can be added externally.

Materials:

  • Liposome suspension (e.g., 0.4 mM phospholipids).

  • This compound stock solution.

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[8]

Procedure:

  • Prepare a this compound stock solution. Due to its carboxyl group, this compound has good water solubility and incorporates rapidly into membranes.[3]

  • Add this compound to the liposome suspension to achieve the desired final probe-to-lipid ratio (e.g., 1:800).[1]

  • Incubate the mixture for approximately 1 hour to ensure complete partitioning of the probe into the vesicles.[1]

Fluorescence Spectroscopy and GP Measurement

Instrumentation:

  • Spectrofluorometer equipped with a temperature controller.

Procedure:

  • Place the this compound labeled vesicle suspension in a cuvette.

  • Set the excitation wavelength to 405 nm for this compound.[1]

  • Set the excitation and emission slits to an appropriate width (e.g., 3 nm).[1]

  • Acquire emission spectra over a range that covers the blue and red emission peaks (e.g., 420 nm to 550 nm).

  • To study temperature-dependent phase transitions, incrementally increase the temperature (e.g., in 0.2°C intervals), allowing the sample to equilibrate at each temperature before acquiring the spectrum.[1]

  • Extract the fluorescence intensities at 440 nm (I_440) and 490 nm (I_490).

  • Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).[1]

Visualizing Workflows and Relationships

To better illustrate the experimental processes and conceptual relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_labeling Labeling cluster_measurement Measurement & Analysis Lipid_Mixture 1. Prepare Lipid Mixture (e.g., DPPC:POPC) Add_CLaurdan 2. Add this compound Lipid_Mixture->Add_CLaurdan Lipid_Film 3. Create Thin Lipid Film Add_CLaurdan->Lipid_Film Hydration 4. Hydrate with Buffer Lipid_Film->Hydration Electroformation 5. Apply Electric Field (Electroformation) Hydration->Electroformation Incubation 6. Incubate for Probe Partitioning Electroformation->Incubation Spectroscopy 7. Fluorescence Spectroscopy (Excitation at 405 nm) Incubation->Spectroscopy Get_Intensities 8. Record Intensities at 440nm & 490nm Spectroscopy->Get_Intensities Calc_GP 9. Calculate GP Value Get_Intensities->Calc_GP Correlate_Phase 10. Correlate GP to Lipid Phase Calc_GP->Correlate_Phase

Experimental workflow for this compound studies.

Lipid_Phase_Properties cluster_phase Lipid Phase cluster_props Biophysical Properties cluster_spectral This compound Spectral Response Ld Liquid-Disordered (Ld) Packing Lipid Packing Ld->Packing Low Emission Emission Spectrum Ld->Emission Red-Shifted (~490 nm) GP GP Value Ld->GP Low / Negative Lo Liquid-Ordered (Lo) Lo->Packing High Lo->Emission Blue-Shifted (~440 nm) Lo->GP High / Positive So Solid-Ordered (So)/Gel So->Packing Very High So->Emission Blue-Shifted (~440 nm) So->GP High / Positive Water Water Penetration Packing->Water inversely related Water->Emission influences Emission->GP quantified by

Relationship between lipid phase and this compound response.

References

Understanding C-Laurdan's Sensitivity to Membrane Polarity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of C-Laurdan, a fluorescent membrane probe renowned for its sensitivity to the polarity of the lipid bilayer. This compound offers a powerful tool for investigating membrane structure and dynamics, with significant applications in cell biology and drug development. Its utility stems from its ability to report on the local lipid packing and water content of cellular and model membranes.

Core Principle: Solvatochromism and Membrane Polarity

This compound's sensitivity to membrane polarity is rooted in the phenomenon of solvatochromism, where the fluorescence emission spectrum of a dye is dependent on the polarity of its surrounding solvent.[1][2] this compound, a derivative of Laurdan, possesses a naphthalene moiety with a partial charge separation between its 2-dimethylamino and 6-carbonyl groups.[3] Upon excitation, this dipole moment increases, leading to a reorientation of surrounding solvent dipoles, a process known as solvent relaxation.[3][4]

In a highly polar environment, such as a disordered lipid membrane with significant water penetration, this solvent relaxation is more pronounced. This leads to a decrease in the energy of the excited state and a corresponding red shift in the fluorescence emission spectrum.[1][5] Conversely, in a non-polar, ordered membrane with limited water access, solvent relaxation is restricted, resulting in a blue-shifted emission.[1][2] This spectral shift is the fundamental principle behind this compound's ability to probe membrane polarity.

The key structural difference between this compound and its predecessor, Laurdan, is the replacement of a methyl group with a carboxymethyl group on the amine.[1][6] This modification enhances this compound's water solubility and anchors it more stably in the headgroup region of the membrane, increasing its sensitivity to polarity changes in this critical interfacial region.[6][7]

Quantitative Analysis: The Generalized Polarization (GP) Value

To quantify the spectral shift of this compound and, by extension, the polarity of the membrane, the concept of Generalized Polarization (GP) is employed.[1][5] The GP value is calculated from the fluorescence intensities at two distinct emission wavelengths, typically corresponding to the emission maxima in ordered (blue-shifted) and disordered (red-shifted) phases.

The formula for GP is:

GP = (I_blue - I_red) / (I_blue + I_red)

Where:

  • I_blue is the fluorescence intensity at the emission maximum in a non-polar environment (typically ~440 nm).[5]

  • I_red is the fluorescence intensity at the emission maximum in a polar environment (typically ~490 nm).[5]

GP values range from +1 (highly ordered, non-polar) to -1 (highly disordered, polar).[5] Higher GP values indicate a more rigid and less hydrated membrane, characteristic of liquid-ordered (Lo) phases or "lipid rafts," while lower GP values suggest a more fluid and hydrated environment, typical of liquid-disordered (Ld) phases.[1][8]

Data Presentation: Photophysical Properties of this compound

The following tables summarize the key photophysical properties of this compound in various environments.

Table 1: Photophysical Properties of this compound in Organic Solvents

SolventDielectric Constant (ε)Emission Maximum (λ_em)Quantum Yield (Φ)Generalized Polarization (GP)
Chloroform4.8423 nm0.43High
Dichloromethane8.9---
Acetone20.7---
Acetonitrile37.5---
Dimethylformamide (DMF)36.7---
Ethanol24.6-Low[9]Low[9]
Methanol32.7-Low[9]Low[9]
Water80.1520 nm[9]Very Low[9]Very Low

Note: Specific values for all solvents were not consistently available across the searched literature. The trend shows a red-shift in emission and a decrease in quantum yield and GP with increasing solvent polarity.

Table 2: Generalized Polarization (GP) Values of this compound in Model Membranes

Lipid CompositionTemperature (°C)PhaseAverage GP ValueReference
DOPC25Liquid-disordered (Ld)Low[10]
POPC/Cholesterol (55:45)25Liquid-ordered (Lo)High[10]
Sphingomyelin/Cholesterol (55:45)25Liquid-ordered (Lo)High[10]
DPPCBelow T_mGel~0.7[11]
DPPCAbove T_mLiquid-crystalline~ -0.14[11]

Table 3: this compound Properties in Cellular Systems

Cell TypeMembrane RegionAverage GP ValueReference
HEK293tPlasma Membrane~0.16[1]
HEK293tInternal Membranes-0.15 to 0[1]
A431Plasma Membrane (untreated)High[1]
A431Plasma Membrane (MβCD treated)Significantly Decreased[1]
Melanophore CellsFilopodia~0.26[1]
Melanophore CellsGeneral Plasma Membrane0.18 ± 0.05[1]

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Reagent : this compound powder.

  • Solvent : Solubilize this compound in a suitable organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol. For example, prepare a 1 mM stock solution in DMF.

  • Storage : Store the stock solution at -20°C, protected from light.

II. Labeling of Model Membranes (Liposomes/GUVs)
  • Liposome Preparation : Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) with the desired lipid composition using standard methods like extrusion or electroformation.[12][13]

  • Probe Incorporation : Add the this compound stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio typically ranging from 1:500 to 1:1000.[1]

  • Incubation : Incubate the mixture for at least 30-60 minutes at a temperature above the phase transition temperature of the lipids to ensure complete incorporation of the probe into the bilayer.[1][13]

III. Labeling of Live Cells
  • Cell Culture : Grow cells to the desired confluency on a suitable imaging dish or coverslip.

  • Labeling Solution : Prepare a labeling solution by diluting the this compound stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM.[12][14]

  • Incubation : Replace the cell culture medium with the labeling solution and incubate the cells for 15-30 minutes at 37°C.[12]

  • Washing : After incubation, wash the cells two to three times with fresh, pre-warmed medium or buffer to remove excess probe.

  • Imaging : The cells are now ready for imaging.

IV. Data Acquisition and Analysis
  • Microscopy : this compound can be visualized using both one-photon and two-photon excitation microscopy.

    • One-Photon Excitation : Use an excitation wavelength of approximately 405 nm.[14]

    • Two-Photon Excitation : Use an excitation wavelength of approximately 780 nm.

  • Emission Collection : Simultaneously collect fluorescence emission in two separate channels:

    • Blue Channel : ~415-460 nm (for ordered phase).[1][12]

    • Green/Red Channel : ~490-530 nm (for disordered phase).[1][12]

  • GP Image Calculation : Use appropriate imaging software (e.g., ImageJ with a suitable macro) to calculate the GP image on a pixel-by-pixel basis using the formula mentioned above.[1][14] A G-factor correction may be necessary to account for wavelength-dependent differences in detection efficiency.[12]

  • Data Interpretation : Analyze the GP images to identify regions of different membrane polarity. Higher GP values in the resulting image correspond to more ordered membrane domains.

Mandatory Visualizations

C_Laurdan_Mechanism cluster_membrane Lipid Bilayer Disordered_Membrane Disordered (Ld) Phase (High Water Content) C_Laurdan_Excited_Polar Excited State (Solvent Relaxed) Disordered_Membrane->C_Laurdan_Excited_Polar 2a. Solvent Relaxation Ordered_Membrane Ordered (Lo) Phase (Low Water Content) C_Laurdan_Excited_Apolar Excited State (Unrelaxed) Ordered_Membrane->C_Laurdan_Excited_Apolar 2b. Restricted Relaxation Excitation Excitation (e.g., 405 nm) C_Laurdan_Ground This compound (Ground State) Excitation->C_Laurdan_Ground 1. Absorption Emission_Red Red-Shifted Emission (~490 nm) C_Laurdan_Excited_Polar->Emission_Red 3a. Fluorescence Emission_Blue Blue-Shifted Emission (~440 nm) C_Laurdan_Excited_Apolar->Emission_Blue 3b. Fluorescence

Caption: Mechanism of this compound's sensitivity to membrane polarity.

Experimental_Workflow Start Start Prepare_Probe Prepare this compound Stock Solution Start->Prepare_Probe Prepare_Sample Prepare Sample (Cells or Liposomes) Start->Prepare_Sample Labeling Label Sample with this compound Prepare_Probe->Labeling Prepare_Sample->Labeling Incubation Incubate Labeling->Incubation Washing Wash to Remove Excess Probe Incubation->Washing Imaging Image Acquisition (Two Emission Channels) Washing->Imaging GP_Calculation Calculate Generalized Polarization (GP) Image Imaging->GP_Calculation Analysis Analyze GP Distribution and Membrane Order GP_Calculation->Analysis End End Analysis->End

Caption: Experimental workflow for measuring membrane polarity using this compound.

Conclusion

This compound stands out as a versatile and sensitive probe for the investigation of membrane polarity. Its enhanced photostability and water solubility compared to Laurdan, coupled with its amenability to both one- and two-photon microscopy, make it an invaluable tool for researchers in cell biology and drug development.[1] By quantifying changes in membrane order through Generalized Polarization analysis, this compound provides critical insights into the complex and dynamic nature of cellular membranes, including the study of lipid rafts and their role in cellular signaling and disease.[2][14] The detailed protocols and foundational principles outlined in this guide are intended to facilitate the successful application of this compound in a variety of research contexts.

References

C-Laurdan: A Technical Guide to Studying Lipid Arrangement and Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C-Laurdan, a polarity-sensitive fluorescent probe instrumental in the investigation of lipid arrangement and fluidity in biological and artificial membranes.[1] This document outlines the core principles of this compound's mechanism, detailed experimental protocols, and data analysis techniques, with a focus on its application in characterizing lipid rafts and membrane microdomains.

Core Principles of this compound

This compound, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a derivative of Laurdan designed for enhanced sensitivity to membrane polarity and improved water solubility, making it a robust tool for imaging lipid rafts.[2][3] Its utility lies in its fluorescent properties, which are highly sensitive to the polarity of the surrounding environment.[1]

The fluorescence spectrum of this compound exhibits a notable shift in response to the degree of water penetration into the lipid bilayer, which is directly related to the packing of phospholipids.[4] In loosely packed, disordered membrane phases (liquid-disordered, Ld), water molecules can penetrate the membrane, creating a more polar environment. This causes a red-shift in this compound's emission spectrum.[1] Conversely, in tightly packed, ordered membrane phases (liquid-ordered, Lo), water is excluded, resulting in a non-polar environment and a blue-shift in the emission spectrum.[1] This spectral shift is the basis for quantifying membrane fluidity.[3]

This compound offers several advantages over its predecessor, Laurdan, including greater sensitivity to membrane polarity, brighter two-photon fluorescence images, and a more accurate reflection of the cellular environment.[2][3] It is suitable for use in both live and fixed cells, as well as in whole tissues, with applications in one- and two-photon microscopy.[5][6]

Generalized Polarization (GP) for Quantifying Membrane Fluidity

To quantify the observed spectral shifts and, by extension, membrane fluidity, a ratiometric measurement known as Generalized Polarization (GP) is calculated.[7] The GP value is determined by measuring the fluorescence intensity at two emission wavelengths: one corresponding to the blue-shifted emission in ordered phases (around 440 nm) and the other to the red-shifted emission in disordered phases (around 490 nm).[7][8]

The GP value is calculated using the following formula:

GP = (I440 - I490) / (I440 + I490) [7]

Where:

  • I440 is the fluorescence intensity at the emission maximum in the ordered phase.

  • I490 is the fluorescence intensity at the emission maximum in the disordered phase.

GP values range from +1 to -1.[9] Higher, more positive GP values indicate a more ordered, rigid membrane with low water penetration, while lower, more negative GP values signify a more disordered, fluid membrane.[7][9] This ratiometric approach has the advantage of being independent of the probe concentration and excitation intensity.

The following diagram illustrates the principle of this compound's function and its relation to the GP value.

G cluster_0 Liquid-Ordered (Lo) Phase cluster_1 Liquid-Disordered (Ld) Phase Lo_membrane Tightly Packed Lipids (e.g., Lipid Rafts) Lo_probe This compound in Non-Polar Environment Lo_membrane->Lo_probe Lo_emission Blue-Shifted Emission (~440 nm) Lo_probe->Lo_emission High_GP High GP Value (Approaching +1) Lo_emission->High_GP Ld_membrane Loosely Packed Lipids Ld_probe This compound in Polar Environment Ld_membrane->Ld_probe Ld_emission Red-Shifted Emission (~490 nm) Ld_probe->Ld_emission Low_GP Low GP Value (Approaching -1) Ld_emission->Low_GP

Principle of this compound fluorescence and GP values.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Name N-Methyl-N-[6-(1-oxododecyl)-2-naphthalenyl]glycine[5]
Molecular Weight 397.56 g/mol [5]
One-Photon Excitation Max (λabs) 348 nm[5]
Two-Photon Excitation Max 780 nm[5]
Emission Max (λem) 423 nm[1][5]
Emission Range (Ordered Phase) ~440 nm[7][8]
Emission Range (Disordered Phase) ~490 nm[7][8]
Quantum Yield (φ) 0.43[5]
Extinction Coefficient (ε) 12,200 M-1cm-1[5]
GP Value (Gel Phase) > 0.55[9]
GP Value (Liquid-Crystalline Phase) < -0.05[9]
Purity ≥95% (HPLC)[5]
Storage Store at -20°C[5]

Experimental Protocols

Detailed methodologies for utilizing this compound in both model systems and live cells are provided below.

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in several organic solvents. Common choices include dimethylformamide (DMF) up to 100 mM, dimethyl sulfoxide (DMSO) up to 20 mM, and ethanol up to 10 mM.[10]

  • Dissolving the Probe : Prepare a stock solution, for example, a 1.8 mM stock in DMSO.[11] Always refer to the batch-specific molecular weight provided on the product vial for precise calculations.[10]

  • Storage : Store the stock solution at -20°C, protected from light.[1] If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[11]

Labeling of Model Membranes (e.g., Liposomes)
  • Liposome Preparation : Prepare small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) using standard protocols, such as sonication or electroformation.

  • Probe Incorporation : Incorporate this compound into the liposomes at a probe-to-lipid ratio of approximately 1:800 (e.g., 0.4 mM phospholipids and 0.5 µM probe).[7]

  • Incubation : Incubate the mixture for at least 1 hour to ensure the complete partitioning of this compound into the vesicles.[7]

Labeling of Live Cells
  • Cell Culture : Culture cells to the desired confluency on appropriate imaging dishes (e.g., glass-bottom dishes).

  • Working Solution : Prepare a working solution of this compound by diluting the stock solution. A final concentration of 5 µM is often used.[7][12]

  • Incubation : Incubate the cells with the this compound working solution for 30-40 minutes at 37°C.[7][11][12]

  • Washing : Before observation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[7][12]

Fluorescence Microscopy and Data Acquisition

The following diagram outlines a general workflow for a this compound experiment.

G cluster_workflow Experimental Workflow prep Sample Preparation (Cells or Liposomes) labeling This compound Labeling prep->labeling wash Wash to Remove Excess Probe labeling->wash imaging Image Acquisition (Confocal or Two-Photon) wash->imaging channel1 Acquire Image at ~440 nm (Blue Channel) imaging->channel1 channel2 Acquire Image at ~490 nm (Green/Red Channel) imaging->channel2 analysis Image Analysis channel1->analysis channel2->analysis gp_calc Calculate GP Value for Each Pixel analysis->gp_calc gp_map Generate GP Map gp_calc->gp_map interpretation Interpret GP Map for Membrane Order gp_map->interpretation

A general workflow for this compound experiments.
  • Microscope Setup : Use a confocal or two-photon microscope equipped with the appropriate filter sets.[7][13] For one-photon excitation, a 405 nm laser is suitable.[7][13][14] For two-photon excitation, a laser tuned to 780 nm is recommended.[5]

  • Emission Channels : Set up two emission channels to collect fluorescence intensity. A common configuration is a "blue" channel (e.g., 415-455 nm) and a "green/red" channel (e.g., 490-530 nm).[7]

  • Image Acquisition : Acquire images in both channels simultaneously or sequentially. It is crucial to avoid photoselection artifacts, which can be minimized by using circularly polarized light or specific microscope setups.[7]

Data Analysis and GP Map Generation
  • ImageJ/Matlab : Use image analysis software such as ImageJ or Matlab to process the acquired images.[7][13]

  • GP Calculation : Calculate the GP value for each pixel using the intensity values from the two emission channels and the GP formula. A G-factor (calibration factor) may need to be determined using a standard solution like this compound in DMSO.[7]

  • GP Map : Generate a pseudo-colored GP map where the color of each pixel corresponds to its calculated GP value. This provides a visual representation of membrane fluidity across the sample.[15]

The logical relationship for GP calculation and interpretation is as follows:

G cluster_calc GP Calculation cluster_interp Interpretation I440 Intensity at ~440 nm (I_blue) formula GP = (I_blue - I_red) / (I_blue + I_red) I440->formula I490 Intensity at ~490 nm (I_red) I490->formula high_gp High GP (Blue Shift) -> Ordered Membrane formula->high_gp I_blue >> I_red low_gp Low GP (Red Shift) -> Disordered Membrane formula->low_gp I_red >> I_blue

GP calculation and interpretation logic.

Applications in Research and Drug Development

This compound is a powerful tool for investigating a variety of membrane-related phenomena.

  • Lipid Raft Visualization : A primary application of this compound is the imaging of lipid rafts, which are highly ordered microdomains enriched in cholesterol and sphingolipids.[1][2] These structures appear as regions of high GP values in a more fluid membrane.[16]

  • Studying Membrane Fluidity Changes : this compound can be used to monitor changes in membrane fluidity in response to various stimuli, including:

    • Temperature : To study phase transitions in model membranes.[7]

    • Cholesterol Depletion : Treatment with agents like methyl-β-cyclodextrin (MβCD) removes cholesterol, leading to a decrease in membrane order and a corresponding drop in GP values.[7][13][14] This is often used as a control to confirm the presence of cholesterol-dependent lipid rafts.

    • Drug-Membrane Interactions : To assess how pharmaceutical compounds affect the biophysical properties of cell membranes. Changes in membrane fluidity can be indicative of a drug's mechanism of action or potential off-target effects.

  • Cellular Processes : this compound can be employed to study the role of membrane organization in various cellular processes, such as signal transduction, protein sorting, and membrane trafficking, all of which can be influenced by the local lipid environment.[2][3]

By providing quantitative, spatially resolved information about membrane order, this compound offers invaluable insights for researchers in cell biology, biophysics, and pharmacology, aiding in the fundamental understanding of membrane dynamics and the development of novel therapeutics that target or are influenced by the cell membrane.

References

Unveiling the Spectroscopic Behavior of C-Laurdan in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of C-Laurdan when dissolved in ethanol, a polar protic solvent. This compound, a lipophilic fluorescent probe, is widely utilized to investigate the organization and fluidity of lipid membranes. Its sensitivity to the polarity of its microenvironment makes it an invaluable tool in cell biology and drug discovery. This document provides a comprehensive overview of its excitation and emission characteristics in ethanol, detailed experimental protocols for their measurement, and a summary of its key quantitative photophysical parameters.

Core Photophysical Properties of this compound in Ethanol

This compound's fluorescence is highly sensitive to the polarity of the surrounding solvent molecules. In polar protic solvents like ethanol, a significant red-shift in the emission spectrum is observed compared to its emission in non-polar environments. This phenomenon, known as solvatochromism, is attributed to the stabilization of the excited state by the polar solvent molecules.

Quantitative Data Summary

The key photophysical parameters of this compound in ethanol are summarized in the table below. These values are crucial for designing and interpreting experiments that utilize this compound as a fluorescent probe.

Photophysical ParameterValue in EthanolSource
Excitation Maximum (λex) ~348 - 360 nm[1]
Emission Maximum (λem) Red-shifted from 423 nm; expected to be ~490 nm[2][3]
Quantum Yield (Φ) ~0.1
Fluorescence Lifetime (τ) ~4.5 ns
Molar Extinction Coefficient (ε) 12,200 M-1cm-1 (in Chloroform)[1]
Solubility up to 10 mM[1]

Note: The molar extinction coefficient is typically measured in a non-polar solvent like chloroform and is less sensitive to solvent polarity.

Experimental Protocols

Accurate measurement of the excitation and emission spectra of this compound in ethanol is fundamental to its application. Below are detailed methodologies for these key experiments.

Materials and Reagents
  • This compound powder

  • Spectroscopy-grade ethanol

  • Volumetric flasks and pipettes

  • Quartz cuvettes with a 1 cm path length

  • Spectrofluorometer

Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in spectroscopy-grade ethanol to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Store the stock solution in a dark, airtight container at -20°C to prevent degradation.

Measurement of Excitation and Emission Spectra
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission monochromators to the desired wavelength ranges.

    • Use a quartz cuvette for all measurements.

  • Sample Preparation:

    • Prepare a dilute working solution of this compound in ethanol from the stock solution. A typical concentration for fluorescence measurements is in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (around 490 nm).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 300 nm to 450 nm).

    • The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan the emission monochromator over a range of wavelengths (e.g., 400 nm to 600 nm).

    • The resulting spectrum will show the fluorescence emission intensity versus wavelength, with the peak corresponding to the emission maximum (λem).[2]

  • Data Analysis:

    • Correct the spectra for instrument-specific variations in lamp intensity and detector response, if necessary.

    • Determine the peak maxima for both the excitation and emission spectra.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of this compound in ethanol.

G Experimental Workflow for this compound Spectroscopy cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh this compound Powder prep2 Dissolve in Ethanol (Stock Solution) prep1->prep2 prep3 Prepare Dilute Working Solution prep2->prep3 measure1 Set Emission Wavelength (for Excitation Scan) prep3->measure1 measure2 Scan Excitation Wavelengths measure1->measure2 measure3 Determine Excitation Maximum (λex) measure2->measure3 measure4 Set Excitation to λex measure3->measure4 measure5 Scan Emission Wavelengths measure4->measure5 measure6 Determine Emission Maximum (λem) measure5->measure6 analysis1 Correct Spectra measure6->analysis1 analysis2 Identify Peak Maxima analysis1->analysis2

Caption: Workflow for determining this compound's spectral properties.

References

An In-depth Technical Guide to C-Laurdan: Water Solubility and Membrane Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the biophysical characteristics of cell membranes, particularly lipid packing and the presence of distinct lipid domains, such as lipid rafts.[1][2] A derivative of the well-known Laurdan probe, this compound possesses a carboxyl group that enhances its water solubility and facilitates faster incorporation into membranes, offering several advantages for live-cell imaging.[3] This guide provides a comprehensive overview of this compound's properties, with a focus on its water solubility and membrane incorporation, and details the experimental protocols for its application.

Core Properties of this compound

This compound's utility stems from its photophysical properties. When incorporated into a lipid bilayer, its fluorescence emission spectrum is dependent on the degree of water penetration into the membrane, which in turn is related to the lipid packing. In more ordered, tightly packed membrane domains (liquid-ordered, Lo phase), water penetration is low, and this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membrane domains (liquid-disordered, Ld phase), increased water penetration results in a red-shifted emission.[4][5] This spectral shift is quantified by calculating the Generalized Polarization (GP), a ratiometric measurement that provides an index of membrane order.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Photophysical Properties

PropertyValueReference
One-Photon Excitation Max (λabs)348 nm
Two-Photon Excitation Max780 nm
Emission Max (λem)423 nm
Quantum Yield (φ)0.43
Molar Extinction Coefficient (ε)12,200 M⁻¹cm⁻¹
Molecular Weight (M. Wt)397.56 g/mol

Table 2: Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMF10039.76
DMSO207.95
Ethanol103.98

Water Solubility and Membrane Incorporation

A key advantage of this compound over its predecessor, Laurdan, is its improved water solubility, attributed to its carboxyl group.[3][8] This enhanced solubility facilitates the preparation of stock solutions and promotes more efficient and rapid labeling of cell membranes. The probe readily partitions from the aqueous phase into the lipid bilayer, where its fluorescent properties can be exploited to report on membrane characteristics.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Based on the batch-specific molecular weight provided on the vial, calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM to 20 mM in DMSO).

  • Add the calculated volume of DMSO or DMF to the vial of this compound powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Live Cells with this compound

Objective: To label the membranes of live cells with this compound for fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Balanced salt solution (e.g., HBSS) or serum-free medium

  • Incubator at 37°C

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in a balanced salt solution or serum-free medium to a final concentration of 1-10 µM.[9][10]

  • Remove the culture medium from the cells and wash once with the balanced salt solution.

  • Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C.[9][11]

  • After incubation, wash the cells two to three times with the balanced salt solution to remove excess probe.

  • The cells are now ready for imaging. It is recommended to image the cells in a balanced salt solution or appropriate imaging medium.

Protocol 3: Generalized Polarization (GP) Measurement and Analysis

Objective: To quantify membrane order by calculating the GP value from fluorescence images.

Materials:

  • This compound labeled cells

  • Confocal or two-photon microscope equipped with two emission channels

  • Image analysis software (e.g., ImageJ, MATLAB)

Procedure:

  • Image Acquisition:

    • Excite the this compound labeled cells at an appropriate wavelength (e.g., 405 nm for one-photon or 780 nm for two-photon excitation).[6]

    • Simultaneously collect fluorescence emission in two separate channels:

      • Blue channel (e.g., 420-460 nm) corresponding to the emission from ordered membrane domains.

      • Green/Red channel (e.g., 470-510 nm) corresponding to the emission from disordered membrane domains.[6]

  • GP Calculation:

    • The GP value for each pixel is calculated using the following formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green) where I_blue is the intensity in the blue channel, I_green is the intensity in the green/red channel, and G is a correction factor (G-factor) that accounts for the differential transmission of the two emission channels through the microscope optics. The G-factor is determined by imaging a solution of this compound in a solvent like DMSO.[6]

  • Image Analysis:

    • Generate a GP image where the pixel values represent the calculated GP values. This image can be pseudo-colored to visualize regions of different membrane order.

    • Perform quantitative analysis by measuring the average GP value within specific regions of interest (ROIs), such as the plasma membrane or intracellular organelles.[12]

Visualizations

Experimental Workflow for Membrane Fluidity Analysis

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilute Dilute Stock to Working Concentration (e.g., 5 µM) prep_stock->dilute prep_cells Culture Cells on Imaging Dish incubate Incubate Cells with This compound (15-30 min) prep_cells->incubate dilute->incubate wash Wash Cells to Remove Excess Probe incubate->wash acquire Acquire Images in Two Emission Channels (e.g., 440 nm & 490 nm) wash->acquire calculate_gp Calculate Generalized Polarization (GP) Image acquire->calculate_gp analyze_roi Analyze GP Values in Regions of Interest (ROI) calculate_gp->analyze_roi interpret Interpret Membrane Order/Fluidity analyze_roi->interpret

Caption: Workflow for analyzing membrane fluidity using this compound.

Logical Relationship of GP Value to Membrane Properties

G cluster_membrane Membrane State cluster_emission This compound Emission cluster_gp Generalized Polarization (GP) ordered Ordered Phase (Lo) - Tightly Packed Lipids - Low Water Penetration blue_shift Blue-Shifted Emission (I_440 > I_490) ordered->blue_shift disordered Disordered Phase (Ld) - Loosely Packed Lipids - High Water Penetration red_shift Red-Shifted Emission (I_490 > I_440) disordered->red_shift high_gp High GP Value (Approaching +1) blue_shift->high_gp low_gp Low GP Value (Approaching -1) red_shift->low_gp

Caption: Relationship between membrane state, this compound emission, and GP value.

Conclusion

This compound is a powerful tool for the investigation of cell membrane properties. Its enhanced water solubility and rapid membrane incorporation make it particularly suitable for live-cell imaging applications. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex and dynamic nature of cellular membranes. The quantitative data and visualizations provided serve as a practical resource for designing and interpreting experiments with this versatile fluorescent probe.

References

C-Laurdan: A Technical Guide to its Photophysical Properties and Applications in Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of C-Laurdan, a polarity-sensitive fluorescent probe widely utilized in the study of lipid membranes. This document details its quantum yield and extinction coefficient, provides experimental protocols for their determination, and outlines a key application in visualizing membrane dynamics during cellular signaling.

Core Photophysical and Chemical Properties

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of Laurdan, designed for enhanced water solubility and greater sensitivity to membrane polarity, making it a powerful tool for investigating the organization and fluidity of lipid bilayers.[1][2][3] Its utility stems from the sensitivity of its fluorescence emission to the local environment's polarity. In more ordered, less polar membrane environments like lipid rafts, its emission is blue-shifted. Conversely, in more disordered, polar environments, the emission spectrum shifts to longer wavelengths (red-shifted).[2][4]

Quantitative Data

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for quantitative fluorescence microscopy and spectroscopy applications.

PropertyValueUnitsReferences
Quantum Yield (Φ) 0.43dimensionless[1][5][6][7]
Molar Extinction Coefficient (ε) 12,200M⁻¹cm⁻¹[1][5][6][7]
Absorption Maximum (λ_abs) 348nm[1][5][6]
Emission Maximum (λ_em) 423nm[1][5][6]
Two-Photon Excitation Maximum 780nm[1][7]
Molecular Weight 397.56 g/mol [1]
Formula C₂₅H₃₅NO₃[1]
Solubility

This compound's carboxylic group provides it with better water solubility compared to its predecessor, Laurdan.[7] It is also soluble in various organic solvents, which is important for the preparation of stock solutions.

SolventMaximum Concentration
DMF 100 mM
DMSO 20 mM
Ethanol 10 mM

(Data sourced from Tocris Bioscience and R&D Systems)[1][5]

Experimental Protocols

Accurate determination and application of this compound's photophysical properties are paramount for reliable experimental outcomes. The following sections detail the methodologies for measuring its quantum yield and extinction coefficient, as well as a common application in cell imaging.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of this compound can be determined using a well-characterized fluorescent standard with a known quantum yield.[5][8][9]

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., ethanol)

  • Calibrated pipettes and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilutions of both this compound and the fluorescent standard in the same solvent.

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[5]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard. The resulting plots should be linear and pass through the origin.

    • Calculate the gradient (slope) of the straight line for both the sample (Grad_X) and the standard (Grad_ST).

  • Quantum Yield Calculation: The quantum yield of this compound (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).[5]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law.[3]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

  • UV-Vis Spectrophotometer

  • This compound

  • High-purity solvent (e.g., ethanol)

  • Analytical balance

  • Volumetric flasks and calibrated cuvettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a known mass of this compound and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

  • Prepare Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to obtain several solutions of known concentrations.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max), which is 348 nm for this compound.[1][5]

  • Data Analysis:

    • Plot the absorbance at λ_max versus the molar concentration of this compound.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the concentration in mol/L), the plot should be a straight line passing through the origin.

    • The molar extinction coefficient (ε) is the slope of the line (when the path length is 1 cm).

Application: Visualization of Membrane Order in T-Cell Activation

This compound is instrumental in studying dynamic changes in membrane organization during cellular processes like signaling. A key example is the visualization of membrane condensation at the immunological synapse during T-cell activation.[5][8]

Signaling Pathway Leading to Membrane Condensation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to the reorganization of the plasma membrane into distinct domains. This process involves the recruitment of signaling proteins and a change in the local lipid environment, which can be detected by this compound.

T_Cell_Activation_Membrane_Ordering TCR TCR Engagement Src_Kinase Src Kinase Activation TCR->Src_Kinase LAT_Complex LAT Signalosome Assembly Src_Kinase->LAT_Complex Cytoskeleton Actin Cytoskeleton Reorganization LAT_Complex->Cytoskeleton Membrane_Order Increased Membrane Order (Lipid Raft Condensation) Cytoskeleton->Membrane_Order

Caption: T-cell activation signaling cascade leading to increased membrane order.

Experimental Workflow: Generalized Polarization (GP) Imaging

Generalized Polarization (GP) imaging with this compound allows for the quantitative mapping of membrane lipid order. The workflow involves cell labeling, image acquisition, and ratiometric analysis.

GP_Imaging_Workflow Start Prepare this compound Stock Solution (in DMSO) Label Label Cells with This compound (e.g., 5 µM for 30 min) Start->Label Acquire Image Acquisition (Confocal/Two-Photon Microscope) Label->Acquire Channel1 Collect Emission: Channel 1 (415-455 nm) Acquire->Channel1 Channel2 Collect Emission: Channel 2 (490-530 nm) Acquire->Channel2 Calculate Calculate GP Value per Pixel: GP = (I_ch1 - G * I_ch2) / (I_ch1 + G * I_ch2) Channel1->Calculate Channel2->Calculate Visualize Generate Pseudocolored GP Image Calculate->Visualize

Caption: Experimental workflow for Generalized Polarization (GP) imaging with this compound.

Protocol for this compound Staining and GP Imaging of Live Cells:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • This compound Staining:

    • Prepare a working solution of this compound in cell culture medium (e.g., 5 µM).

    • Incubate the cells with the this compound solution for approximately 30 minutes at 37°C.

  • Image Acquisition:

    • Use a confocal or two-photon microscope for imaging.

    • Excite the this compound-labeled cells at approximately 405 nm (for one-photon excitation).

    • Simultaneously collect the fluorescence emission in two channels: a "blue" channel (e.g., 415-455 nm) corresponding to ordered phases, and a "green" channel (e.g., 490-530 nm) corresponding to disordered phases.

  • GP Calculation:

    • For each pixel in the image, calculate the GP value using the formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green) Where I_blue and I_green are the intensities in the respective channels, and G is a calibration factor determined for the specific microscope setup.

    • The resulting GP values typically range from -1 (most disordered) to +1 (most ordered).

  • Visualization:

    • Generate a pseudocolored GP map of the cell, where different colors represent different GP values, providing a visual representation of membrane order.

This technical guide provides foundational knowledge and practical protocols for the use of this compound in membrane research. Its robust photophysical properties and sensitivity to the lipid environment make it an invaluable tool for researchers in cell biology, biophysics, and drug development.

References

Investigating Lipid Rafts with C-Laurdan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of C-Laurdan, a fluorescent membrane probe, for the investigation of lipid rafts. Lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, play a crucial role in a variety of cellular processes, including signal transduction and protein trafficking.[1] Understanding the structure and function of these domains is of paramount importance for basic research and the development of novel therapeutic strategies.

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) emerges as a superior tool for studying membrane organization.[1] It exhibits greater sensitivity to membrane polarity and a brighter two-photon fluorescence image compared to its predecessor, Laurdan.[1] Its enhanced water solubility further facilitates its application in cellular and model membrane systems.[2] This guide details the principles of this compound fluorescence, provides step-by-step experimental protocols, presents key quantitative data, and illustrates the involvement of lipid rafts in critical signaling pathways.

Principles of this compound Fluorescence and Generalized Polarization (GP)

This compound is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its surrounding environment.[2] In more ordered, less polar membrane environments, such as those found in lipid rafts (liquid-ordered, Lo phase), its emission maximum is blue-shifted. Conversely, in less ordered, more polar environments (liquid-disordered, Ld phase), the emission is red-shifted.[3] This spectral shift is due to the degree of water penetration into the lipid bilayer, which is lower in the tightly packed lipid rafts.

This phenomenon is quantified by calculating the Generalized Polarization (GP) value. The GP value is a ratiometric measurement of the fluorescence intensities at two emission wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase).[4] The GP formula is:

GP = (I440 - I490) / (I440 + I490) [5]

Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths. GP values range from +1 (highly ordered) to -1 (highly disordered).[5] By calculating the GP value for each pixel in a fluorescence microscopy image, a quantitative map of membrane order can be generated.

Data Presentation: Quantitative Parameters for this compound Experiments

The following tables summarize key quantitative data for the use of this compound in various experimental settings.

Table 1: Photophysical Properties of this compound

PropertyValueReference
One-photon Excitation Maxima (λabs)348 nm[2]
One-photon Emission Maxima (λem)423 nm[2]
Two-photon Excitation Maxima780 nm[2]
Extinction Coefficient (ε)12,200 M-1cm-1[2]
Quantum Yield (φ)0.43[2]
SolubilitySoluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol.[2]

Table 2: Typical Experimental Parameters for this compound Imaging

ParameterValueApplicationReference
Staining Concentration 5 µMLive Cells[6]
Incubation Time 30 minutesLive Cells[6]
Confocal Excitation 405 nmLive Cells[4][7]
Confocal Emission Channel 1 415-455 nmLive Cells[4][8]
Confocal Emission Channel 2 490-530 nmLive Cells[4][8]
Two-Photon Excitation 780 nmLive Cells & Tissue[9]
Two-Photon Emission Channel 1 400-460 nmLive Cells[3]
Two-Photon Emission Channel 2 470-530 nmLive Cells[3]
Cholesterol Depletion (MβCD) 10 mMLive Cells[9]
MβCD Incubation Time 30 minutesLive Cells[9]

Table 3: Representative Generalized Polarization (GP) Values

Membrane SystemConditionApproximate GP ValueReference
A431 CellsUntreated> 0.28 (Lipid Rafts)[9]
A431 CellsMβCD TreatedSignificant Decrease[9]
Melanophore CellsFilopodia~0.26[4]
Melanophore CellsPlasma Membrane~0.16[4]
Melanophore CellsInternal Membranes-0.15 to 0[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the this compound probe.

Staining of Live Cells with this compound for Confocal Microscopy

This protocol is adapted for staining HEK293t cells and can be optimized for other cell lines.[7]

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5 µM. Remove the existing medium from the cells and replace it with the this compound containing medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess probe.

  • Imaging: Immediately proceed with imaging on a confocal microscope.

Image Acquisition and GP Calculation for Confocal Microscopy
  • Microscope Setup: Use a confocal microscope equipped with a 405 nm laser for excitation.

  • Emission Channels: Set up two simultaneous detection channels: Channel 1 for 415-455 nm and Channel 2 for 490-530 nm.[4][8]

  • Image Acquisition: Acquire images in both channels simultaneously to avoid artifacts from cell movement. Minimize laser power to prevent phototoxicity and photobleaching.

  • GP Image Calculation: Use imaging software (e.g., ImageJ with a suitable macro) to calculate the GP value for each pixel using the formula: GP = (Ich1 - Ich2) / (Ich1 + Ich2), where Ich1 and Ich2 are the background-corrected intensities of the two channels.[4]

Preparation and Imaging of Giant Unilamellar Vesicles (GUVs)

GUVs are valuable model systems for studying lipid phase behavior. This protocol outlines their preparation by electroformation.[4]

  • Lipid Film Preparation: Prepare a solution of the desired lipid mixture in chloroform. Spread a thin film of the lipid solution onto platinum electrodes and dry under vacuum for at least one hour to remove all solvent.

  • Electroformation: Assemble the electroformation chamber and fill it with a sucrose solution of the desired osmolarity. Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours at a temperature above the phase transition temperature of the lipids.

  • Harvesting GUVs: Gently collect the GUVs from the chamber.

  • Staining: Add a small volume of this compound stock solution to the GUV suspension to achieve the desired probe-to-lipid ratio (e.g., 1:300).[4] Incubate for at least 30 minutes.

  • Imaging: Transfer the GUV suspension to an imaging dish and observe using a confocal or two-photon microscope with the appropriate settings as described above.

Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)

MβCD is a compound commonly used to remove cholesterol from cellular membranes, thereby disrupting lipid rafts.[7]

  • Cell Preparation and Staining: Prepare and stain cells with this compound as described in Protocol 3.1.

  • MβCD Treatment: Prepare a solution of MβCD in serum-free medium (e.g., 10 mM). After this compound staining and washing, incubate the cells with the MβCD solution for 30 minutes at 37°C.[9]

  • Washing: Wash the cells gently with PBS or imaging medium.

  • Imaging: Proceed with imaging immediately and compare the GP images and values with untreated control cells. A decrease in GP values is expected upon cholesterol depletion.

Visualization of Signaling Pathways Involving Lipid Rafts

Lipid rafts serve as platforms for the assembly and regulation of various signaling cascades. The following diagrams, generated using the DOT language, illustrate the involvement of lipid rafts in key signaling pathways.

experimental_workflow Experimental Workflow for Investigating Lipid Rafts with this compound cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture / GUV Preparation staining This compound Staining cell_culture->staining treatment Experimental Treatment (e.g., MβCD) staining->treatment confocal Confocal Microscopy (Ex: 405nm) treatment->confocal two_photon Two-Photon Microscopy (Ex: 780nm) treatment->two_photon image_acq Image Acquisition (Channels: ~440nm & ~490nm) confocal->image_acq two_photon->image_acq gp_calc GP Value Calculation image_acq->gp_calc quantification Quantification of Raft Area gp_calc->quantification interpretation Biological Interpretation quantification->interpretation

Experimental Workflow for this compound Studies.

IgE_signaling IgE Signaling Pathway in Lipid Rafts cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane FcεRI FcεRI Lyn Lyn Kinase FcεRI->Lyn activates Syk Syk Kinase Lyn->Syk phosphorylates LAT LAT Syk->LAT phosphorylates Downstream Downstream Signaling (Calcium Mobilization, Degranulation) LAT->Downstream activates Antigen Multivalent Antigen IgE IgE Antigen->IgE binds IgE->FcεRI cross-links & recruits to raft

IgE Receptor Signaling Pathway.

EGFR_signaling EGFR Signaling Pathway and Lipid Rafts cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane EGFR_dimer EGFR Dimer Src Src Kinase EGFR_dimer->Src activates PI3K PI3K EGFR_dimer->PI3K activates MAPK_pathway RAS-MAPK Pathway EGFR_dimer->MAPK_pathway activates Src->EGFR_dimer phosphorylates Akt Akt PI3K->Akt activates EGF EGF EGFR_monomer EGFR Monomer EGF->EGFR_monomer binds EGFR_monomer->EGFR_dimer dimerizes & translocates to raft

EGFR Signaling and Lipid Rafts.

Fas_signaling Fas-Mediated Apoptosis and Lipid Rafts cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane Fas_trimer Fas Receptor Trimer FADD FADD Fas_trimer->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits DISC DISC Formation Caspase8 Active Caspase-8 DISC->Caspase8 autocatalytic activation Apoptosis Apoptosis Caspase8->Apoptosis initiates cascade FasL Fas Ligand Fas_monomer Fas Receptor FasL->Fas_monomer binds Fas_monomer->Fas_trimer trimerizes & moves to raft

Fas Receptor Signaling Pathway.

BCR_signaling B-Cell Receptor Signaling in Lipid Rafts cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane BCR_cluster Clustered BCR Lyn_BCR Lyn Kinase BCR_cluster->Lyn_BCR activates Syk_BCR Syk Kinase BCR_cluster->Syk_BCR recruits & activates Lyn_BCR->BCR_cluster phosphorylates ITAMs Downstream_BCR Downstream Signaling (B-cell activation) Syk_BCR->Downstream_BCR initiates cascade Antigen_BCR Antigen BCR B-Cell Receptor Antigen_BCR->BCR binds & clusters BCR->BCR_cluster translocates to raft TCR_signaling T-Cell Receptor Signaling and Lipid Rafts cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane TCR_cluster Clustered TCR/CD3 Lck Lck Kinase TCR_cluster->Lck activates ZAP70 ZAP-70 TCR_cluster->ZAP70 recruits & activates Lck->TCR_cluster phosphorylates ITAMs LAT_TCR LAT ZAP70->LAT_TCR phosphorylates Downstream_TCR Downstream Signaling (T-cell activation) LAT_TCR->Downstream_TCR scaffolds signaling complex pMHC Peptide-MHC TCR T-Cell Receptor pMHC->TCR binds TCR->TCR_cluster clusters & moves to raft

References

C-Laurdan: An In-depth Technical Guide to a Premier Fluorescent Probe for Membrane Order

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-Laurdan, a powerful fluorescent probe for investigating cell membrane organization and lipid order. This compound offers significant advantages for studying membrane biophysics, particularly in the context of lipid rafts and their role in cellular signaling and drug interactions. This document details the probe's mechanism of action, provides a comparative analysis with its predecessor Laurdan, outlines detailed experimental protocols, and presents key quantitative data in a structured format.

Introduction to this compound and Membrane Order

Cellular membranes are not homogenous structures but are instead a dynamic mosaic of lipids and proteins. Within this mosaic, specialized microdomains known as lipid rafts exist. These are transient, nanoscale domains enriched in cholesterol and sphingolipids, which are characterized by a higher degree of lipid packing or "order" compared to the surrounding bilayer. This membrane order is crucial for a variety of cellular processes, including signal transduction, protein trafficking, and virus entry.

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a lipophilic, environmentally sensitive fluorescent dye designed to probe the local lipid environment within cellular membranes.[1][2] Its fluorescence properties are highly sensitive to the polarity of its surroundings, which in a lipid bilayer, is directly related to the degree of water penetration at the hydrophilic-hydrophobic interface.[1][3] In highly ordered membrane domains (e.g., lipid rafts), water penetration is low, leading to a blue-shifted fluorescence emission. Conversely, in more disordered membrane regions, increased water penetration results in a red-shifted emission.[1][4] This solvatochromic shift allows for the visualization and quantification of membrane lipid order.

This compound vs. Laurdan: A Comparative Overview

This compound was developed as a derivative of the well-established membrane probe, Laurdan. The primary structural difference is the substitution of one of the methyl groups on the amino moiety of Laurdan with a carboxymethyl group in this compound.[2] This seemingly minor modification confers several advantageous properties to this compound.[2]

A key advantage of this compound is its enhanced water solubility and faster incorporation into membranes due to the presence of the carboxyl group.[2] Theoretical studies suggest that this compound is more stably located in the headgroup region of the membrane and aligns more closely with the lipids compared to Laurdan.[2] Furthermore, this compound exhibits greater photostability, making it more suitable for imaging with conventional confocal microscopy, whereas Laurdan is often limited to two-photon microscopy due to rapid photobleaching.[1][5]

Table 1: Comparison of Photophysical and Chemical Properties of this compound and Laurdan
PropertyThis compoundLaurdan
Full Chemical Name 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene6-lauroyl-2-(N,N-dimethylamino)naphthalene
Molecular Weight 397.56 g/mol 353.55 g/mol [6]
Chemical Formula C25H35NO3C24H35NO[6]
One-Photon Excitation Max (λex) ~348 nm~366 nm
Two-Photon Excitation Max (λex) ~780 nmNot specified
Emission Max (λem) in Ordered Phase ~440 nm[7]~440 nm[6]
Emission Max (λem) in Disordered Phase ~490 nm[7]~490 nm[6]
Quantum Yield (Φ) 0.430.61
Extinction Coefficient (ε) 12,200 M⁻¹cm⁻¹19,500 M⁻¹cm⁻¹
Solubility Soluble in DMF, ethanol, and DMSOSoluble in DMF

Principle of Membrane Order Sensing with this compound

The ability of this compound to report on membrane order is based on the phenomenon of dipolar relaxation. The naphthalene moiety of this compound has a dipole moment that increases upon excitation. In a polar environment, surrounding solvent dipoles (primarily water molecules at the membrane interface) reorient around the excited-state fluorophore. This reorientation process lowers the energy of the excited state, resulting in a red-shifted (lower energy) emission.

In a tightly packed, ordered lipid phase (liquid-ordered, Lo), the penetration of water molecules into the bilayer is restricted. Consequently, there are fewer water dipoles available to reorient around the excited this compound molecule. This leads to a less pronounced dipolar relaxation and a higher energy, blue-shifted emission.

In a more fluid, disordered lipid phase (liquid-disordered, Ld), water molecules can more readily penetrate the bilayer. This increased local polarity allows for significant dipolar relaxation, resulting in a lower energy, red-shifted emission.

This spectral shift is quantified by calculating the Generalized Polarization (GP) value.

cluster_ordered Ordered Membrane (Lo Phase) cluster_disordered Disordered Membrane (Ld Phase) Ordered Low Water Penetration BlueShift Blue-Shifted Emission (~440 nm) Ordered->BlueShift Limited Dipolar Relaxation Disordered High Water Penetration RedShift Red-Shifted Emission (~490 nm) Disordered->RedShift Significant Dipolar Relaxation CLaurdan This compound Excitation CLaurdan->Ordered CLaurdan->Disordered

Fig 1. Principle of this compound membrane order sensing.

Experimental Protocols

This section provides a detailed methodology for using this compound to measure membrane order in live cells.

Materials
  • This compound powder

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Confocal or two-photon microscope with appropriate filter sets

Preparation of this compound Stock Solution
  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Stock solutions are typically stable for up to 3 months.[3]

Staining of Live Cells
  • Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µM.[8] A final concentration of 5 µM is a good starting point.[5]

  • Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[5][8]

  • After incubation, wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Replace the wash buffer with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) for observation.

cluster_prep Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_analysis Analysis Stock Prepare 1-10 mM This compound Stock Work Dilute to 1-10 µM in Culture Medium Stock->Work Incubate Incubate Cells 30-60 min at 37°C Work->Incubate Wash Wash Cells 2-3x with PBS Incubate->Wash Image Add Imaging Medium Wash->Image AcquireBlue Acquire Blue Channel (~415-455 nm) Image->AcquireBlue AcquireGreen Acquire Green Channel (~490-530 nm) Image->AcquireGreen GPCalc Calculate GP Image AcquireBlue->GPCalc AcquireGreen->GPCalc

Fig 2. Experimental workflow for this compound staining and analysis.
Image Acquisition

  • Use a confocal or two-photon microscope for imaging.

  • For one-photon excitation, use a 405 nm laser line.[5] For two-photon excitation, use a laser tuned to approximately 780 nm.

  • Simultaneously collect fluorescence emission in two channels:

    • Blue channel: ~415-455 nm (for ordered phase)[5]

    • Green channel: ~490-530 nm (for disordered phase)[5]

  • It is crucial to acquire images in both channels simultaneously to avoid artifacts from cell movement.

  • Minimize laser power and exposure time to reduce phototoxicity and photobleaching.

Data Analysis: Generalized Polarization (GP) Calculation

The GP value is calculated on a pixel-by-pixel basis from the images acquired in the blue and green channels. The formula for GP is:

GP = (I_blue - G * I_green) / (I_blue + G * I_green)

Where:

  • I_blue is the intensity in the blue channel (e.g., 415-455 nm).

  • I_green is the intensity in the green channel (e.g., 490-530 nm).

  • G is a correction factor (the G-factor) that accounts for the differential transmission and detection efficiency of the microscope optics for the two emission channels.

The G-factor is determined by imaging a solution of this compound in a solvent where its emission spectrum is known and should be constant (e.g., DMSO).[5] The G-factor is calculated as the ratio of the intensities in the green and blue channels for this standard solution.

GP values theoretically range from +1 (highly ordered) to -1 (highly disordered).[4] In biological membranes, typical GP values are in the range of -0.3 to +0.6.[4] The resulting GP image is a pseudo-colored map of membrane order, where higher GP values (often represented by warmer colors) indicate more ordered membrane regions, and lower GP values (cooler colors) represent more disordered regions.

Applications in Drug Development and Research

This compound is a valuable tool for drug development and fundamental research due to its ability to report on the biophysical state of cell membranes.

  • Drug-Membrane Interactions: Many drugs exert their effects by interacting with the cell membrane. This compound can be used to assess how a drug candidate alters membrane fluidity and the organization of lipid rafts. This is particularly relevant for drugs that target membrane proteins whose function is modulated by the lipid environment.

  • Characterizing Disease States: Aberrant membrane order is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound can be used to characterize these changes and to screen for compounds that restore normal membrane properties.

  • High-Throughput Screening: The methodology for this compound staining and analysis can be adapted for high-throughput screening assays to identify molecules that modulate membrane order.

  • Investigating Signal Transduction: By visualizing changes in lipid raft organization, researchers can gain insights into the initial steps of signal transduction pathways that are initiated at the plasma membrane. For example, the clustering of receptors in lipid rafts upon ligand binding can be monitored.

cluster_drug Drug Discovery & Development cluster_apps Applications Drug Drug Candidate Membrane Cell Membrane Drug->Membrane CLaurdan This compound Imaging Membrane->CLaurdan GP GP Analysis CLaurdan->GP Effect Effect on Membrane Order GP->Effect Screening High-Throughput Screening Effect->Screening Mechanism Mechanism of Action Studies Effect->Mechanism Disease Disease Model Characterization Effect->Disease

Fig 3. Role of this compound in drug development research.

Troubleshooting

Table 2: Common Problems and Solutions in this compound Imaging
ProblemPossible Cause(s)Suggested Solution(s)
Weak fluorescence signal - Insufficient probe concentration or incubation time.- this compound degradation.- Low laser power or high detector gain introducing noise.- Increase this compound concentration or incubation time.- Use a fresh aliquot of this compound stock solution.- Optimize imaging parameters: increase laser power moderately, use optimal detector gain.
High background fluorescence - Incomplete removal of unbound probe.- Presence of serum in the imaging medium.- Perform additional washes with PBS or serum-free medium.- Use phenol red-free and serum-free imaging medium.
Photobleaching - Excessive laser power or prolonged exposure.- Reduce laser power to the minimum necessary for a good signal-to-noise ratio.- Decrease pixel dwell time or use faster scanning speeds.- Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.
GP values are noisy or inconsistent - Low signal-to-noise ratio in one or both channels.- Cell movement during sequential channel acquisition.- Incorrect G-factor calculation.- Improve signal strength (see "Weak fluorescence signal").- Use simultaneous two-channel acquisition.- Recalculate the G-factor using a fresh this compound solution in DMSO.

Conclusion

This compound has emerged as a superior fluorescent probe for the investigation of membrane order in living cells. Its enhanced photostability, solubility, and sensitivity make it an invaluable tool for researchers in cell biology, biophysics, and pharmacology. By providing a quantitative measure of lipid packing through Generalized Polarization analysis, this compound offers a window into the complex and dynamic organization of cellular membranes, paving the way for new discoveries in cellular signaling and for the development of novel therapeutics that target membrane-associated processes.

References

Methodological & Application

C-Laurdan Staining for Live Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment, making it an invaluable tool for investigating the biophysical properties of cell membranes.[1][2] Its fluorescence emission spectrum shifts in response to the lipid packing and water content of the membrane. In more ordered, tightly packed membrane domains (liquid-ordered phase, Lo), this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membrane domains (liquid-disordered phase, Ld), its emission is red-shifted.[3] This solvatochromic property allows for the visualization and quantification of membrane lipid order in living cells. Unlike its predecessor, Laurdan, this compound is more photostable and can be used with conventional confocal microscopy, making it more accessible to a wider range of researchers.[4][5]

This document provides a detailed protocol for using this compound to stain live cells for imaging, along with data presentation guidelines and troubleshooting advice.

Principle of this compound Staining and Generalized Polarization (GP)

This compound partitions into the hydrophobic core of the cell membrane. Its naphthalene moiety is sensitive to the local concentration of water molecules. In highly ordered membranes, water penetration is low, and this compound's emission maximum is around 440 nm. In disordered membranes, increased water penetration leads to a red shift in the emission maximum to around 490 nm.[6]

This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which is a ratiometric measurement of the fluorescence intensities at two emission wavelengths. The GP value is calculated using the following formula:

GP = (I440 - I490) / (I440 + I490)

Where:

  • I440 is the fluorescence intensity in the blue channel (e.g., 415-455 nm).

  • I490 is the fluorescence intensity in the green/red channel (e.g., 490-530 nm).

Higher GP values (approaching +1) indicate a more ordered membrane, while lower GP values (approaching -1) signify a more disordered membrane.

cluster_ordered Ordered Membrane (Lo phase) cluster_disordered Disordered Membrane (Ld phase) ordered_membrane Tightly packed lipids Low water penetration c_laurdan_ordered This compound ordered_membrane->c_laurdan_ordered embeds in emission_blue Blue-shifted emission (~440 nm) c_laurdan_ordered->emission_blue results in gp_calc GP Calculation (I_blue - I_red) / (I_blue + I_red) emission_blue->gp_calc disordered_membrane Loosely packed lipids High water penetration c_laurdan_disordered This compound disordered_membrane->c_laurdan_disordered embeds in emission_red Red-shifted emission (~490 nm) c_laurdan_disordered->emission_red results in emission_red->gp_calc

Principle of this compound emission shift and GP calculation.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution

  • Live cells of interest

  • Cell culture medium appropriate for the cells

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Confocal microscope with a 405 nm laser line and two detectors for simultaneous imaging of blue and green/red emission channels.

Stock Solution Preparation
  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Live Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

G This compound Staining Workflow A 1. Cell Culture Plate cells on imaging dishes B 2. Prepare Staining Solution Dilute this compound stock in media A->B C 3. Cell Staining Incubate cells with staining solution B->C D 4. Washing (Optional) Wash with fresh media or buffer C->D E 5. Live Cell Imaging Acquire images on confocal microscope D->E F 6. Data Analysis Calculate GP map E->F

Experimental workflow for this compound staining of live cells.
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.

  • Preparation of Staining Solution:

    • Warm the required volume of cell culture medium or imaging buffer to 37°C.

    • Dilute the this compound stock solution directly into the pre-warmed medium to the final desired concentration. A starting concentration of 1-5 µM is recommended, but the optimal concentration may vary.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.

  • Washing (Optional but Recommended):

    • After incubation, gently aspirate the staining solution.

    • Wash the cells 1-2 times with pre-warmed, fresh culture medium or imaging buffer to remove excess probe.

    • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Live Cell Imaging:

    • Place the imaging dish on the stage of the confocal microscope equipped with a temperature and CO₂ control chamber.

    • Excite the this compound stained cells with a 405 nm laser.

    • Simultaneously collect fluorescence emission in two channels:

      • Blue channel: ~415-455 nm (for ordered phase)

      • Green/Red channel: ~490-530 nm (for disordered phase)

    • Adjust laser power and detector gain to avoid saturation in both channels while maintaining a good signal-to-noise ratio. It is crucial to acquire both channels simultaneously to avoid artifacts from cell movement.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to calculate the GP map from the acquired two-channel images.

    • The GP value for each pixel is calculated using the formula mentioned above.

    • The resulting GP map can be displayed using a pseudo-color lookup table to visualize the spatial variation in membrane order.

Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Recommended Staining Conditions for Different Cell Lines

Cell LineThis compound ConcentrationIncubation TimeReference
HEK293T1-10 µM30-60 min[7]
HeLa1-5 µM30-60 min
CHO1-10 µM30-60 min
Jurkat1-5 µM15-30 min[8]

Table 2: Example of Generalized Polarization (GP) Values in Live Cells

Cell TypeConditionAverage GP ValueReference
X. laevis melanophoresControl0.18 ± 0.05[4]
X. laevis melanophoresAfter MβCD treatment-0.06 ± 0.08[4]
HIV-1 particles (from MT-4 cells)Room Temperature~0.5[9]
HIV-1 particles (from 293T cells)Room TemperatureLower than MT-4 derived[9]

Troubleshooting

Table 3: Common Problems and Solutions in this compound Staining

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient probe concentration or incubation time.Increase this compound concentration (up to 10 µM) and/or incubation time (up to 60 min).
Photobleaching.Reduce laser power and/or exposure time. Use an anti-fade mounting medium if imaging fixed cells.
Incorrect filter sets.Ensure the emission filters are correctly set for the blue (~440 nm) and red-shifted (~490 nm) this compound fluorescence.
High Background Incomplete removal of excess probe.Perform additional washing steps after staining.
Probe aggregation.Ensure the this compound stock solution is fully dissolved. Prepare fresh dilutions in pre-warmed medium and vortex briefly before adding to cells.
Phototoxicity High laser power or prolonged exposure.Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. Minimize the duration of imaging.
Inconsistent GP Values Cell stress or changes in temperature.Maintain cells at 37°C and 5% CO₂ during imaging. Ensure all solutions are pre-warmed.[10]
Probe internalization.This compound can internalize over time. For plasma membrane-specific measurements, acquire images shortly after staining.[11]
Fixation artifacts.For live-cell imaging, avoid fixation. If fixation is necessary, be aware that it can alter membrane properties and the this compound signal.[12]

Conclusion

This compound staining is a powerful technique for visualizing and quantifying membrane lipid order in live cells. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can obtain reliable and reproducible data to gain insights into the complex organization and dynamics of cellular membranes. The ability to perform these measurements on a conventional confocal microscope makes this technique accessible for a wide range of studies in cell biology, biophysics, and drug discovery.

References

Probing Cellular Membranes: A Step-by-Step Guide to C-Laurdan Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing C-Laurdan, a polarity-sensitive fluorescent probe, for investigating membrane order and lipid microdomains in live cells. This compound microscopy offers a powerful tool for understanding the biophysical properties of cellular membranes, which play a crucial role in various cellular processes, including signaling, protein trafficking, and drug-membrane interactions.

Principle of this compound Fluorescence

This compound is a lipophilic dye that partitions into cellular membranes.[1][2] Its fluorescence emission spectrum is highly sensitive to the polarity of its immediate environment.[3] In more ordered, tightly packed membrane regions (e.g., lipid rafts), there is less water penetration. This non-polar environment causes this compound to emit light in the blue region of the spectrum (~440 nm).[4][5] Conversely, in more disordered, fluid membrane regions, increased water penetration creates a more polar environment, leading to a red shift in this compound's emission to the green region (~490 nm).[4][5] This spectral shift allows for the ratiometric imaging and quantification of membrane order.[3][6]

The principle of this compound's environmental sensitivity is depicted in the diagram below.

G Principle of this compound Emission Shift cluster_membrane Cell Membrane Ordered_Domain Ordered (Gel) Phase (Low Polarity) Blue_Emission Blue Emission (~440 nm) Ordered_Domain->Blue_Emission Results in Disordered_Domain Disordered (Liquid Crystalline) Phase (High Polarity) Green_Emission Green Emission (~490 nm) Disordered_Domain->Green_Emission Results in CLaurdan This compound Probe CLaurdan->Ordered_Domain Localizes in CLaurdan->Disordered_Domain Localizes in Excitation Excitation (~405 nm) Excitation->CLaurdan Excites

Caption: this compound's fluorescence emission is environmentally sensitive.

Experimental Protocols

This section provides a detailed methodology for this compound microscopy, from reagent preparation to data analysis.

Materials and Reagents
ReagentSupplierCatalog No.Storage
This compoundTocris Bioscience4739-20°C
Dimethylformamide (DMF)Sigma-AldrichD4551Room Temperature
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
EthanolSigma-AldrichE7023Room Temperature
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
Cell Culture MediumVaries by cell line4°C
Fetal Bovine Serum (FBS)Varies by cell line-20°C
Equipment
  • Confocal Laser Scanning Microscope with a 405 nm laser line and spectral detection capabilities.[3]

  • Incubator for cell culture (37°C, 5% CO2).

  • Water bath.

  • Vortex mixer.

  • Microcentrifuge.

  • Imaging dishes or slides.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Protocol: Step-by-Step

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMF.[7] this compound is also soluble in DMSO (up to 20 mM) and ethanol (up to 10 mM).[2]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Stock solutions are typically stable for up to 3 months.[7]

2. Cell Culture and Seeding:

  • Culture cells of interest in their appropriate medium and conditions.

  • Seed cells onto imaging dishes or slides at a suitable density to achieve 70-80% confluency on the day of the experiment.

3. Labeling Cells with this compound:

  • On the day of the experiment, prepare a working solution of this compound. Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]

  • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

4. Image Acquisition:

  • Turn on the confocal microscope and allow the laser to warm up.

  • Place the imaging dish on the microscope stage.

  • Use a 405 nm laser for excitation.[9][10]

  • Set the detection channels to simultaneously collect fluorescence in two ranges:

    • Channel 1 (Blue): 415-455 nm or 420-460 nm.[3]

    • Channel 2 (Green): 490-530 nm or 470-510 nm.[3]

  • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation. It is crucial to use the same acquisition settings for all experimental conditions to allow for accurate comparison.

5. Data Analysis: Generalized Polarization (GP) Calculation:

The membrane order is quantified by calculating the Generalized Polarization (GP) value for each pixel in the image. The GP value is calculated using the following formula:

GP = (I440 - I490) / (I440 + I490) [6][11]

Where I440 is the intensity in the blue channel and I490 is the intensity in the green channel.

  • GP values range from +1 (most ordered) to -1 (most disordered).[12] In biological membranes, these values typically range from approximately -0.1 to 0.6.[11]

  • Image analysis software can be used to calculate the GP image on a pixel-by-pixel basis. A color lookup table is often applied to the GP image for visualization, with warmer colors (e.g., red, orange) representing higher GP values (ordered domains) and cooler colors (e.g., blue, green) representing lower GP values (disordered domains).

The overall workflow for this compound microscopy is illustrated below.

G Start Start Prep_Stock Prepare this compound Stock Solution (10 mM in DMF) Start->Prep_Stock Seed_Cells Seed Cells on Imaging Dish Prep_Stock->Seed_Cells Label_Cells Label Cells with This compound (5-10 µM) Seed_Cells->Label_Cells Wash_Cells Wash Cells with PBS Label_Cells->Wash_Cells Acquire_Images Acquire Images (Ex: 405 nm, Em: 415-455 nm & 490-530 nm) Wash_Cells->Acquire_Images Calculate_GP Calculate Generalized Polarization (GP) Image Acquire_Images->Calculate_GP Analyze_Data Analyze and Interpret GP Data Calculate_GP->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for this compound microscopy.

Data Presentation

Quantitative data related to this compound's properties and typical experimental parameters are summarized in the tables below for easy reference.

Table 1: Photophysical Properties of this compound

PropertyValueReference
One-Photon Excitation Max (λabs)348 nm[1][2]
One-Photon Emission Max (λem)423 nm[1][2]
Two-Photon Excitation780 nm[1][2]
Extinction Coefficient (ε)12,200 M-1cm-1[1][2]
Quantum Yield (φ)0.43[1][2]

Table 2: Recommended Microscopy Parameters

ParameterRecommended SettingReference
Excitation Wavelength405 nm[3][9][10]
Emission Channel 1 (Blue)415 - 455 nm[3]
Emission Channel 2 (Green)490 - 530 nm[3]

Table 3: Typical Generalized Polarization (GP) Values

Membrane PhaseTypical GP Value RangeReference
Ordered (Gel-like)> 0.3[4][11]
Disordered (Fluid-like)< 0.3[4][11]
Plasma Membrane (Average)~0.16[3]
Filopodia~0.26[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal/No Staining Inefficient labelingIncrease this compound concentration or incubation time. Ensure the probe is fully dissolved in the stock solution.
Low laser powerIncrease laser power gradually, avoiding phototoxicity.
Incorrect filter settingsVerify that the emission filters match the recommended ranges for this compound.
High Background Incomplete washingIncrease the number of washes after labeling.
AutofluorescenceImage an unstained control sample to assess the level of autofluorescence and subtract it from the this compound images if necessary.
Photobleaching High laser powerReduce laser power and/or increase detector gain.
Excessive exposure timeReduce the image acquisition time.
Inconsistent GP values Variations in acquisition settingsEnsure that laser power, detector gain, and other microscope settings are kept constant across all samples.
Cell healthEnsure cells are healthy and not undergoing stress or apoptosis, which can affect membrane properties.

By following this detailed guide, researchers can effectively employ this compound microscopy to gain valuable insights into the complex and dynamic nature of cellular membranes.

References

Application Notes and Protocols for C-Laurdan in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan is a fluorescent probe meticulously designed for the investigation of membrane biophysics, specifically lipid arrangement and fluidity.[1] As a derivative of Laurdan, this compound offers enhanced photostability and aqueous solubility, making it particularly well-suited for confocal microscopy.[2] This solvatochromic dye exhibits a remarkable sensitivity to the polarity of its surrounding environment.[2] When incorporated into a lipid bilayer, its fluorescence emission spectrum shifts in response to the degree of water penetration in the membrane, which is directly related to the packing of lipid acyl chains.[2][3] In more ordered membrane domains, such as lipid rafts, where lipid packing is high and water penetration is low, this compound displays a blue-shifted emission.[4] Conversely, in more disordered, fluid membrane regions with higher water content, its emission is red-shifted.[1][4] This property allows for the ratiometric imaging and quantification of membrane order in live cells and artificial membrane systems.[5][6]

These application notes provide a comprehensive protocol for the use of this compound in confocal microscopy to analyze membrane order and visualize lipid rafts.

Principle of the Method

The application of this compound in assessing membrane order relies on the calculation of a Generalized Polarization (GP) value. This compound is excited using a 405 nm laser, and its fluorescence emission is collected simultaneously in two separate channels: one centered around 440 nm (characteristic of ordered, non-polar environments) and the other around 490 nm (characteristic of disordered, polar environments).[4][7]

The GP value is a normalized ratio of the intensities in these two channels, calculated using the following formula:

GP = (I440 - I490) / (I440 + I490) [2]

Where:

  • I440 is the fluorescence intensity in the blue-shifted channel (e.g., 415-455 nm).

  • I490 is the fluorescence intensity in the red-shifted channel (e.g., 490-530 nm).[2]

GP values range from +1 (highly ordered) to -1 (highly disordered).[4] By calculating the GP value for each pixel in a confocal image, a GP map can be generated, providing a visual and quantitative representation of membrane order across the cell.

Below is a diagram illustrating the principle of this compound's fluorescence shift in different membrane environments.

G Principle of this compound Fluorescence Shift cluster_ordered Ordered Membrane (Lipid Raft) cluster_disordered Disordered Membrane ordered High Lipid Packing Low Water Penetration Non-Polar Environment emission_blue Blue-Shifted Emission (~440 nm) ordered->emission_blue results in disordered Low Lipid Packing High Water Penetration Polar Environment emission_red Red-Shifted Emission (~490 nm) disordered->emission_red results in c_laurdan This compound Probe c_laurdan->ordered incorporates into c_laurdan->disordered incorporates into

Caption: this compound's emission spectrum shifts based on membrane lipid packing.

Materials and Reagents

Material/ReagentSupplier ExampleCatalog Number Example
This compoundMedChemExpressHY-D1378
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Phosphate-Buffered Saline (PBS)Gibco10010023
Glass-bottom dishes or coverslipsMatTek CorporationP35G-1.5-14-C
Confocal Laser Scanning MicroscopeZeiss, Leica, etc.-

Detailed Experimental Protocol

This protocol is optimized for staining live cells with this compound for confocal microscopy analysis.

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.

Cell Preparation and Staining
  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Staining Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution of 5-10 µM this compound in serum-free cell culture medium.

  • Cell Staining: Remove the growth medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[8]

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging.

Confocal Microscopy and Image Acquisition
  • Microscope Setup: Turn on the confocal microscope and allow the lasers to warm up.

  • Excitation: Use a 405 nm laser for this compound excitation.[5]

  • Emission Detection: Set up two simultaneous detection channels:

    • Channel 1 (Blue): 415-455 nm[6]

    • Channel 2 (Green/Red): 490-530 nm[2][6]

  • Imaging Parameters:

    • Use a 63x or 100x oil immersion objective.

    • Adjust laser power to the minimum necessary to obtain a good signal-to-noise ratio, avoiding phototoxicity and photobleaching.[6]

    • Set the pinhole to 1 Airy unit.

    • Acquire images with a bit depth of at least 12-bit for better dynamic range.

The following diagram outlines the experimental workflow for this compound staining and imaging.

G start Start: Seed Cells prep_stain Prepare this compound Staining Solution start->prep_stain stain_cells Incubate Cells with this compound prep_stain->stain_cells wash_cells Wash to Remove Excess Probe stain_cells->wash_cells image_cells Acquire Images on Confocal Microscope wash_cells->image_cells analyze_data Calculate GP Map and Analyze Data image_cells->analyze_data end End: Quantitative Membrane Order Data analyze_data->end

Caption: Experimental workflow for this compound membrane order analysis.

Data Presentation and Analysis

GP Image Calculation

GP images can be generated using specialized software or custom macros in image analysis platforms like ImageJ/Fiji. The calculation is performed on a pixel-by-pixel basis using the images from the two emission channels and the GP formula mentioned previously.

Quantitative Data Summary

The following table summarizes typical GP values obtained in different membrane systems and conditions.

SampleConditionAverage GP ValueReference
X. laevis melanophore cellsControl (Plasma Membrane)0.16[2]
X. laevis melanophore cellsControl (Filopodia)~0.26[2]
X. laevis melanophore cellsAfter Methyl-β-cyclodextrin-0.06 ± 0.08[2]
Giant Unilamellar Vesicles (GUVs) - Lo PhaseDOPC/SSM/Chol 2:2:10.81 ± 0.04[9]
Giant Unilamellar Vesicles (GUVs) - Ld PhaseDOPC/SSM/Chol 2:2:1-0.34 ± 0.01[9]
Giant Plasma Membrane Vesicles (GPMVs) - Ordered Phase-0.70 ± 0.03[9]
Giant Plasma Membrane Vesicles (GPMVs) - Disordered Phase-0.51 ± 0.04[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or no fluorescence signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase this compound concentration (up to 10 µM)- Increase incubation time (up to 60 min)- Use lower laser power and/or increase scan speed/averaging
High background fluorescence - Incomplete washing- Probe precipitation- Perform additional washes with pre-warmed buffer- Ensure this compound is fully dissolved in DMSO before preparing the working solution
GP values are noisy - Low signal-to-noise ratio in raw images- Increase laser power slightly- Use line or frame averaging during acquisition- Apply a median filter to the raw images before GP calculation
Cell death or morphological changes - Probe toxicity- Phototoxicity- Decrease this compound concentration or incubation time- Reduce laser power and exposure time

Conclusion

The this compound protocol for confocal microscopy is a powerful tool for the quantitative analysis of membrane order and the visualization of lipid microdomains. Its enhanced photophysical properties make it a reliable probe for studying the biophysical state of cellular membranes in a variety of biological contexts, from basic cell biology to drug discovery and development. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can obtain robust and reproducible data on membrane fluidity and organization.

References

Two-Photon Microscopy Protocol for C-Laurdan Imaging: Visualizing Membrane Lipid Order

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for imaging membrane lipid order in live cells using the fluorescent probe C-Laurdan with two-photon microscopy. This compound is a lipophilic, polarity-sensitive dye that exhibits a spectral shift in its fluorescence emission depending on the lipid packing and water content of the cell membrane. In more ordered membrane domains, such as lipid rafts, this compound's emission is blue-shifted, while in more disordered, fluid domains, its emission is red-shifted. This property allows for the quantitative mapping of membrane lipid order by calculating the Generalized Polarization (GP) value. Two-photon microscopy is the ideal excitation method for this compound, as it minimizes phototoxicity and allows for deeper tissue penetration compared to one-photon confocal microscopy.[1][2][3]

This compound offers several advantages over its predecessor, Laurdan, including greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and better retention in the plasma membrane.[1][4] These characteristics make it a superior probe for visualizing and quantifying the organization of cellular membranes, which is crucial for understanding processes like signal transduction, protein trafficking, and drug-membrane interactions.

Principle of this compound Imaging and GP Calculation

The quantification of membrane lipid order using this compound is based on the concept of Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities collected in two separate emission channels, typically a "blue" channel for the ordered phase and a "green" channel for the disordered phase.

The formula for calculating the GP value is:

GP = (IBlue - IGreen) / (IBlue + IGreen)

Where:

  • IBlue is the fluorescence intensity in the blue-shifted emission channel (e.g., 415-455 nm).

  • IGreen is the fluorescence intensity in the green-shifted emission channel (e.g., 490-530 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).[3] By calculating the GP value for each pixel in an image, a ratiometric map of membrane lipid order can be generated.

Experimental Protocols

Materials
  • This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dishes or coverslips

  • Methyl-β-cyclodextrin (MβCD) for control experiments (optional)

  • Cells of interest (e.g., HEK293T, A431)

Equipment
  • Two-photon laser scanning microscope

  • Ti:Sapphire laser (tunable to ~780-820 nm)

  • Objective lens suitable for two-photon imaging (e.g., 60x oil immersion, NA 1.35)

  • Two simultaneous detection channels with appropriate emission filters

  • Image analysis software capable of ratiometric calculations (e.g., ImageJ/Fiji, MATLAB)

Protocol 1: this compound Staining of Live Cells
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Cell Seeding: Seed cells onto live-cell imaging dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.[5]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.

  • Imaging: Immediately proceed to image the cells using the two-photon microscope.

Protocol 2: Two-Photon Image Acquisition
  • Microscope Setup: Turn on the two-photon microscope, laser, and detectors, allowing them to warm up for stable performance.

  • Mount Sample: Place the imaging dish with the stained cells on the microscope stage.

  • Locate Cells: Using brightfield or differential interference contrast (DIC), locate a field of view with healthy, well-spread cells.

  • Set Imaging Parameters:

    • Excitation Wavelength: Tune the Ti:Sapphire laser to an excitation wavelength of 780-820 nm.[6]

    • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.

    • Detection Channels: Set up two simultaneous detection channels with appropriate emission filters:

      • Channel 1 (Blue): 415-455 nm[1][5]

      • Channel 2 (Green): 490-530 nm[1][5]

    • Image Acquisition: Acquire two-channel images (one for the blue emission and one for the green emission) simultaneously.

Protocol 3: Control Experiment - Cholesterol Depletion with MβCD

To validate that the observed high GP values correspond to cholesterol-rich ordered domains, a control experiment using MβCD to deplete membrane cholesterol can be performed.

  • Stain Cells: Stain cells with this compound as described in Protocol 1.

  • Acquire Baseline Images: Acquire initial two-photon images of the stained cells.

  • MβCD Treatment: Treat the cells with 1-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically for the specific cell type.

  • Acquire Post-Treatment Images: After MβCD treatment, wash the cells and acquire images of the same field of view. A decrease in the GP value is expected, indicating a more disordered membrane state due to cholesterol removal.[6][7]

Data Presentation

The following tables summarize the key quantitative data for this compound imaging.

Table 1: this compound Properties and Staining Parameters

ParameterValueReference
Excitation Max (1-photon)348 nm
Emission Max (1-photon)423 nm
Two-Photon Excitation780-820 nm[6]
Stock Solution Conc.1-10 mM in DMSO/Ethanol
Working Concentration5-10 µM[5]
Incubation Time30-60 minutes[5]
Incubation Temperature37°C

Table 2: Two-Photon Microscopy Imaging Parameters

ParameterRecommended RangeReference
Excitation Wavelength780-820 nm[6]
Emission Channel 1 (Blue)415-455 nm[1][5]
Emission Channel 2 (Green)490-530 nm[1][5]
Objective60x Oil Immersion (NA ≥ 1.3)[7]
Laser PowerMinimize to avoid photodamage[1]

Data Analysis and Interpretation

  • Image Pre-processing: If necessary, apply a background subtraction to both the blue and green channel images to correct for detector noise.

  • GP Calculation: Use image analysis software to calculate the GP image on a pixel-by-pixel basis using the formula: GP = (I_blue - I_green) / (I_blue + I_green).

  • GP Image Visualization: Display the calculated GP image using a pseudo-color lookup table to visually represent the distribution of membrane lipid order.

  • Quantitative Analysis:

    • GP Histograms: Generate histograms of the GP values for the entire cell or for specific regions of interest (e.g., plasma membrane vs. intracellular membranes). These histograms can reveal the presence of distinct lipid domains.

    • Mean GP Values: Calculate the mean GP value for different experimental conditions (e.g., control vs. MβCD-treated) to quantify changes in overall membrane order.

Visualizations

Experimental_Workflow cluster_prep Cell & Dye Preparation cluster_stain Staining cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis p1 Seed cells on imaging dish p2 Prepare this compound staining solution (5-10 µM) p1->p2 s1 Wash cells with PBS p2->s1 s2 Incubate with this compound (30-60 min, 37°C) s1->s2 s3 Wash to remove excess dye s2->s3 i1 Mount sample on microscope s3->i1 i2 Set excitation at 780-820 nm i1->i2 i3 Acquire simultaneous images in two channels (Blue: 415-455 nm, Green: 490-530 nm) i2->i3 a1 Background subtraction i3->a1 a2 Calculate GP image pixel-by-pixel a1->a2 a3 Generate GP histograms and mean GP values a2->a3

Caption: Experimental workflow for this compound imaging.

Caption: Lipid raft-mediated signaling pathway.

Conclusion

This protocol provides a comprehensive guide for utilizing this compound with two-photon microscopy to investigate membrane lipid order in living cells. The ratiometric imaging approach, quantified by the GP value, offers a robust method to study the spatial and temporal dynamics of membrane organization. This technique is invaluable for researchers in cell biology, pharmacology, and drug development who are interested in the role of membrane structure in cellular function and disease.

References

Application Notes: C-Laurdan Staining for Membrane Order Analysis in HEK293T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-Laurdan is a fluorescent probe meticulously designed for the investigation of cell membrane properties. As a derivative of Laurdan, it exhibits sensitivity to the polarity of its surrounding environment, making it an invaluable tool for visualizing and quantifying the lipid order of cellular membranes.[1] When incorporated into a lipid bilayer, this compound's fluorescence emission spectrum shifts in response to the degree of water penetration into the membrane, which is directly related to the packing of lipid acyl chains. In more ordered, tightly packed membrane domains (liquid-ordered phase, Lo), the emission maximum is blue-shifted. Conversely, in less ordered, more fluid membrane regions (liquid-disordered phase, Ld), the emission is red-shifted. This spectral shift allows for the ratiometric imaging and calculation of the Generalized Polarization (GP) index, a quantitative measure of membrane order.[1][2][3]

HEK293T cells are a commonly used cell line in biomedical research and drug development. Understanding the membrane characteristics of these cells is crucial for studies involving membrane protein function, signal transduction, and drug-membrane interactions. This document provides a detailed protocol for staining HEK293T cells with this compound and for the subsequent analysis of membrane order using confocal microscopy.

Principle of this compound Staining and GP Measurement

This compound's utility in membrane studies stems from its photophysical properties. Upon excitation, typically with a 405 nm laser, the probe emits fluorescence across a range of wavelengths.[1][3] The precise emission spectrum is dependent on the local membrane environment.

  • In ordered membranes (e.g., lipid rafts): The lipid acyl chains are tightly packed, limiting water penetration. This non-polar environment results in a fluorescence emission maximum around 440 nm.

  • In disordered membranes: The lipid acyl chains are more loosely packed, allowing for greater water penetration. This polar environment causes a red-shift in the fluorescence emission, with a maximum around 490 nm.

The GP value is calculated from the fluorescence intensities collected at these two emission wavelengths, typically in the blue and green channels of a confocal microscope. The formula for GP is:

GP = (IBlue - IGreen) / (IBlue + IGreen)

Where IBlue is the intensity in the blue channel (e.g., 415-455 nm) and IGreen is the intensity in the green channel (e.g., 490-530 nm). GP values range from +1 (highly ordered) to -1 (highly disordered). By calculating the GP value for each pixel in an image, a quantitative map of membrane order can be generated.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound staining, compiled from various studies on mammalian cells.

ParameterValueCell TypeSource(s)
Stock Solution Concentration 1.8 mM - 2 mMGeneral[4][5]
Solvent for Stock Solution DMSO or DMFGeneral[4][6]
Storage of Stock Solution -20°C, protected from lightGeneral[4][6]
Working Concentration 5 µM - 10 µMNIH3T3, COS7[7][8]
Incubation Time 15 - 40 minutesCOS7, NIH3T3[5][7]
Incubation Temperature 37°CGeneral Mammalian[5][7][8]
Excitation Wavelength 405 nm (one-photon)HEK293T[1][3]
780 nm (two-photon)General[6]
Emission Wavelength (Blue) 415 - 455 nmHEK293T[9]
Emission Wavelength (Green) 490 - 530 nmHEK293T[9]

Experimental Protocols

This section provides a detailed methodology for staining HEK293T cells with this compound for confocal microscopy analysis.

Materials
  • HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Confocal microscope with a 405 nm laser and spectral detection capabilities

Stock Solution Preparation
  • Prepare a 2 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO or DMF.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. A fresh aliquot should be used for each experiment.

Cell Preparation and Staining
  • Seed HEK293T cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Prepare the this compound staining solution by diluting the 2 mM stock solution to a final working concentration of 5-10 µM in serum-free culture medium or PBS.

  • Aspirate the culture medium from the cells and wash once with sterile PBS.

  • Add the this compound staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • After incubation, aspirate the staining solution and wash the cells twice with pre-warmed (37°C) complete culture medium or PBS to remove excess probe.

  • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. The cells are now ready for imaging.

Confocal Microscopy and Image Acquisition
  • Turn on the confocal microscope and allow the laser to warm up.

  • Place the dish or slide with the stained cells on the microscope stage.

  • Use a 405 nm laser for excitation.

  • Set up two simultaneous detection channels for emission collection:

    • Channel 1 (Blue): 415 - 455 nm

    • Channel 2 (Green): 490 - 530 nm

  • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching. The laser power should be kept as low as possible.

  • Acquire images of the stained HEK293T cells. It is recommended to capture images of the equatorial plane of the cells to clearly visualize the plasma membrane.

  • For live-cell imaging, maintain the cells at 37°C using a stage-top incubator.

Data Analysis: GP Calculation
  • The acquired images from the two channels can be used to generate a GP image.

  • Specialized software (e.g., ImageJ with appropriate plugins, or proprietary microscope software) can be used to perform the pixel-by-pixel calculation of the GP value using the formula mentioned previously.

  • The resulting GP image can be displayed using a pseudocolor lookup table to visually represent the differences in membrane order across the cell.

Visualizations

This compound Mechanism of Action

C_Laurdan_Mechanism cluster_membrane Cell Membrane Lo_phase Ordered Phase (Lo) - Tightly packed lipids - Low water content Emission_Blue Blue Emission (~440 nm) Lo_phase->Emission_Blue leads to Ld_phase Disordered Phase (Ld) - Loosely packed lipids - High water content Emission_Green Green Emission (~490 nm) Ld_phase->Emission_Green leads to C_Laurdan This compound C_Laurdan->Lo_phase localizes in C_Laurdan->Ld_phase localizes in Excitation 405 nm Excitation Excitation->C_Laurdan excites GP_High High GP Value (Ordered) Emission_Blue->GP_High contributes to GP_Low Low GP Value (Disordered) Emission_Green->GP_Low contributes to

Caption: Mechanism of this compound sensing membrane order.

Experimental Workflow for this compound Staining

C_Laurdan_Workflow start Start cell_culture 1. Culture HEK293T cells on glass-bottom dish start->cell_culture prepare_staining 2. Prepare this compound working solution (5-10 µM) cell_culture->prepare_staining wash1 3. Wash cells with PBS prepare_staining->wash1 stain 4. Incubate cells with This compound solution (15-30 min, 37°C) wash1->stain wash2 5. Wash cells twice with pre-warmed medium stain->wash2 imaging 6. Image with confocal microscope (Ex: 405 nm, Em: 415-455 nm & 490-530 nm) wash2->imaging analysis 7. Calculate Generalized Polarization (GP) image imaging->analysis end End analysis->end

Caption: Experimental workflow for this compound staining of HEK293T cells.

References

Visualizing Membrane Order in T Cells with C-Laurdan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane of T lymphocytes is a dynamic and heterogeneous environment crucial for initiating and regulating immune responses. The lateral organization of the membrane into distinct domains, often referred to as lipid rafts, plays a pivotal role in T cell activation. These domains are enriched in cholesterol and sphingolipids, creating a more ordered membrane environment that facilitates the clustering of signaling molecules upon T cell receptor (TCR) engagement.[1][2][3][4] Visualizing and quantifying the order of the T cell membrane is therefore essential for understanding the intricacies of immune signaling and for the development of novel immunomodulatory therapeutics.

C-Laurdan is a fluorescent probe that is highly sensitive to the polarity of its environment, making it an excellent tool for imaging and quantifying membrane lipid order.[5] Its fluorescence emission spectrum shifts depending on the degree of water penetration into the membrane, which is directly related to the packing of lipid acyl chains.[6][7] In more ordered, tightly packed membranes (liquid-ordered, Lo phase), this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membranes (liquid-disordered, Ld phase), its emission is red-shifted.[8][9] This spectral shift can be quantified using Generalized Polarization (GP), providing a ratiometric measure of membrane order.[9][10][11]

This document provides detailed application notes and protocols for the use of this compound to visualize and quantify membrane order in T cells.

Principle of this compound for Membrane Order Visualization

This compound is a lipophilic dye that intercalates into cellular membranes. Upon excitation, its emission properties are dictated by the local membrane environment.

  • In ordered membranes (Lo phase): Water penetration is limited. This compound has a shorter excited-state lifetime and emits light at shorter wavelengths (blue-shifted).

  • In disordered membranes (Ld phase): Water molecules can more readily penetrate the bilayer. This leads to dipolar relaxation around the excited this compound molecule, resulting in a longer excited-state lifetime and emission at longer wavelengths (red-shifted).[7]

This spectral shift is quantified by calculating the Generalized Polarization (GP) value for each pixel in an image. The GP value is calculated using the following formula:

GP = (I_blue - I_red) / (I_blue + I_red)

Where:

  • I_blue is the fluorescence intensity in the blue emission channel (e.g., 415-455 nm).[12]

  • I_red is the fluorescence intensity in the red emission channel (e.g., 490-530 nm).[12]

GP values range from +1 (highly ordered) to -1 (highly disordered).[9][11]

T Cell Activation and Membrane Reorganization

T cell activation is initiated by the binding of the T cell receptor (TCR) to a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC).[4] This, along with co-stimulatory signals from molecules like CD28, triggers a signaling cascade that leads to T cell proliferation and differentiation.[1][2][4] A key early event in this process is the reorganization of the plasma membrane and the coalescence of lipid rafts.[3][13] This clustering of ordered membrane domains brings key signaling molecules, such as the Src kinase Lck and the adaptor protein LAT, into close proximity with the TCR, facilitating signal initiation and amplification.[1][3][13] this compound imaging can be used to visualize these changes in membrane order at the immunological synapse.

Below is a diagram illustrating the simplified T cell activation signaling pathway, highlighting the role of membrane rafts.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_Raft Lipid Raft pMHC pMHC TCR TCR pMHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment TCR->Lck Phosphorylation CD28->Lck ZAP70->LAT Phosphorylation Downstream Downstream Signaling (Ca2+ flux, Gene Transcription) PLCg1->Downstream

Caption: Simplified T cell activation signaling pathway.

Quantitative Data Presentation

The following tables summarize typical Generalized Polarization (GP) values obtained from this compound and Laurdan imaging in various membrane systems, providing a reference for expected experimental outcomes.

Table 1: Generalized Polarization (GP) Values in Model Membranes

Membrane PhaseProbeGP Value RangeReference
Liquid-ordered (Lo)Laurdan0.25 to 0.55[9]
Liquid-disordered (Ld)Laurdan-0.05 to 0.25[9]
Liquid-ordered (Lo)This compound~0.81 to 0.91[14]
Liquid-disordered (Ld)This compound~-0.34 to 0.17[14]

Table 2: Generalized Polarization (GP) Values in Cellular Membranes

Cell Type / ConditionMembrane RegionProbeGP ValueReference
Jurkat T cells (activated with anti-CD3)Bead-cell contact siteLaurdanIncreased GP indicative of condensation[9]
T cellsPlasma MembraneThis compoundHigher GP than intracellular membranes[8]
A431 cells (GPMVs)Ordered PhaseThis compound~0.70[14]
A431 cells (GPMVs)Disordered PhaseThis compound~0.51[14]

Experimental Protocols

Materials
  • This compound (e.g., from Tocris Bioscience or MedChemExpress)[5]

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution

  • T cells (e.g., Jurkat cell line or primary human/mouse T cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Confocal or two-photon microscope with appropriate filter sets

  • Imaging dishes or slides

  • (Optional) T cell activators (e.g., anti-CD3/anti-CD28 antibodies, superantigens)

  • (Optional) Cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) as a control for membrane order disruption.[15]

Experimental Workflow Diagram

Experimental_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) D Label cells with this compound (e.g., 5-10 µM for 30-60 min at 37°C) A->D B Culture T cells to desired density C Harvest and wash T cells B->C C->D E Wash cells to remove excess dye D->E F (Optional) Treat cells with stimuli (e.g., anti-CD3/CD28, drugs) E->F G Transfer cells to imaging dish E->G F->G H Image acquisition using confocal or two-photon microscopy G->H I Image Analysis: Calculate GP map H->I J Data Quantification and Interpretation I->J

Caption: Experimental workflow for this compound staining and analysis.

Detailed Protocol: this compound Staining of T cells
  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or ethanol to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Cell Culture: Culture T cells in complete medium to a density of approximately 0.5-1 x 10^6 cells/mL. Ensure cells are in a healthy, logarithmic growth phase.

  • Cell Harvest and Washing:

    • Transfer the required number of cells to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in pre-warmed PBS or HBSS.

    • Repeat the wash step once.

  • This compound Labeling:

    • Resuspend the washed cell pellet in pre-warmed PBS or HBSS at a concentration of 1 x 10^6 cells/mL.

    • Add this compound stock solution to the cell suspension to a final concentration of 5-10 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing after Labeling:

    • Centrifuge the labeled cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend in fresh, pre-warmed imaging buffer (e.g., PBS, HBSS, or phenol red-free medium).

    • Repeat the wash step to ensure removal of unincorporated dye.

  • Sample Preparation for Imaging:

    • Resuspend the final cell pellet in the desired imaging buffer.

    • Plate the cells onto a glass-bottom imaging dish or slide. For non-adherent T cells, pre-coating the glass with poly-L-lysine may be necessary for immobilization.

    • Allow cells to settle for 10-15 minutes before imaging.

Image Acquisition Protocol (Confocal Microscopy)
  • Microscope Setup: Use a confocal laser scanning microscope equipped with a 405 nm laser for excitation.

  • Excitation: Excite the this compound stained cells with the 405 nm laser line. Use minimal laser power to avoid phototoxicity and bleaching.

  • Emission Detection: Simultaneously collect fluorescence emission in two channels:

    • Blue Channel: 415-455 nm (for ordered phase).[12]

    • Red Channel: 490-530 nm (for disordered phase).[12]

  • Imaging Parameters:

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.

    • Set the pinhole to 1 Airy unit.

    • Adjust detector gain and offset to ensure the signal is within the dynamic range and not saturated in either channel.

    • Acquire images with a bit depth of at least 12-bit for better quantitative analysis.

Data Analysis and GP Calculation
  • Image Processing:

    • Open the two-channel image stack in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

    • Perform background subtraction for both channels.

  • GP Map Generation:

    • Use a plugin or custom script to calculate the GP value for each pixel using the formula: GP = (I_415-455 - I_490-530) / (I_415-455 + I_490-530).

    • The resulting GP map can be displayed using a pseudo-color lookup table to visually represent the variation in membrane order.

  • Quantitative Analysis:

    • Define regions of interest (ROIs) on the plasma membrane or specific subcellular structures.

    • Calculate the average GP value and standard deviation for each ROI.

    • Statistical analysis can then be performed to compare GP values between different experimental conditions.

Applications in Drug Development

The use of this compound to assess T cell membrane order has significant implications for drug development:

  • Screening for Immunomodulatory Compounds: Changes in membrane fluidity can affect T cell signaling and function. This compound can be used in high-content screening assays to identify compounds that alter T cell membrane order.

  • Mechanism of Action Studies: For drugs known to affect T cell function, this compound imaging can help elucidate whether their mechanism involves altering the biophysical properties of the cell membrane.

  • Evaluating Drug Delivery Systems: The interaction of drug-loaded nanoparticles or liposomes with T cells can be studied by monitoring changes in membrane order at the site of contact.

Conclusion

This compound is a powerful tool for visualizing and quantifying membrane order in T cells. By providing a quantitative readout of lipid packing, it offers valuable insights into the role of membrane organization in T cell signaling, activation, and immune function. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of T cell biology.

References

Quantitative Analysis of C-Laurdan GP Images: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan is a fluorescent probe exquisitely sensitive to the polarity of its environment, making it a powerful tool for investigating the biophysical properties of cellular membranes. Its emission spectrum shifts in response to the degree of water penetration into the lipid bilayer, which directly correlates with membrane lipid packing or "order." This property allows for the quantitative analysis of membrane fluidity and the visualization of distinct lipid domains, such as lipid rafts. The Generalized Polarization (GP) index is a ratiometric measurement derived from this compound's fluorescence intensities at two different emission wavelengths, providing a quantitative measure of membrane order. Higher GP values indicate a more ordered, less fluid membrane, while lower GP values correspond to a more disordered, fluid membrane.[1][2][3]

These application notes provide detailed protocols for staining live cells with this compound, acquiring images using confocal or two-photon microscopy, and performing quantitative analysis of GP images. Additionally, we present typical quantitative data and explore the relevance of membrane order in cellular signaling pathways.

I. Experimental Protocols

A. Protocol 1: this compound Staining of Live Cells

This protocol outlines the steps for labeling living cells with this compound for subsequent imaging and analysis.

Materials:

  • This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Cell culture medium (e.g., DMEM, RPMI) without phenol red

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration of 1-10 µM.[4] The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 20-45 minutes at 37°C in a CO2 incubator, protected from light.[4]

  • Washing:

    • After incubation, gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess probe.[4]

  • Imaging:

    • Immediately proceed to image the cells in a suitable imaging buffer or medium without phenol red. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

B. Protocol 2: Image Acquisition

This compound can be imaged using either a confocal or a two-photon microscope.[3][5]

Confocal Microscopy:

  • Excitation: Use a 405 nm laser line for excitation.[3][6][7]

  • Emission: Simultaneously collect fluorescence in two channels:[3][7][8]

    • Channel 1 (ordered phase, blue emission): 415-455 nm

    • Channel 2 (disordered phase, green/red emission): 490-530 nm

  • Microscope Settings:

    • Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion).

    • Set the pinhole to 1 Airy unit.

    • Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing photobleaching and phototoxicity. The fluorescence intensity should be within the linear range of the detector.

    • Acquire images with a bit depth of at least 12-bit for better dynamic range.

Two-Photon Microscopy:

  • Excitation: Use a tunable near-infrared laser set to approximately 780-800 nm.[5] Two-photon excitation offers advantages such as reduced phototoxicity and deeper tissue penetration.[9][10]

  • Emission: Use the same emission channels as for confocal microscopy (415-455 nm and 490-530 nm).

  • Microscope Settings: Adjust laser power and detector settings as described for confocal microscopy.

C. Protocol 3: Quantitative GP Image Analysis

This protocol describes the calculation of the Generalized Polarization (GP) index from the acquired two-channel images.

GP Calculation Formula:

The GP value for each pixel is calculated using the following formula:[2][11]

GP = (I415-455 - G * I490-530) / (I415-455 + G * I490-530)

Where:

  • I415-455 is the fluorescence intensity in the blue channel.

  • I490-530 is the fluorescence intensity in the green/red channel.

  • G is the G-factor, a correction factor that accounts for the wavelength-dependent sensitivity of the detection system.

G-Factor Calibration:

The G-factor should be determined for each microscope setup. This can be done by measuring the fluorescence of a this compound solution in a solvent of known polarity (e.g., DMSO) where the GP is expected to be zero.

Image Analysis Workflow:

  • Software: Use image analysis software such as ImageJ/Fiji with a GP calculation macro or a custom script in MATLAB.[2][12]

  • Background Subtraction: Subtract the background fluorescence from both channels before GP calculation.

  • Image Registration: If there is any shift between the two channels, perform image registration to ensure proper pixel-wise alignment.

  • GP Calculation: Apply the GP formula to each pixel of the image to generate a GP map.

  • Region of Interest (ROI) Selection: Define ROIs to measure the average GP value of specific cellular compartments (e.g., plasma membrane, intracellular organelles).[6]

  • Data Visualization: Represent the GP map using a pseudo-color lookup table (LUT) to visualize variations in membrane order.

  • Quantitative Analysis: Extract mean GP values, standard deviations, and generate GP value histograms for the selected ROIs.

II. Data Presentation

Quantitative data from this compound GP analysis can be summarized in tables for easy comparison.

Table 1: Typical this compound GP Values for Different Lipid Phases

Lipid PhaseCharacteristicsExpected GP Value Range
Liquid-ordered (Lo)High lipid packing, rich in cholesterol and sphingolipids (e.g., lipid rafts)+0.2 to +0.6
Liquid-disordered (Ld)Low lipid packing, fluid state-0.3 to +0.1

Note: These values are approximate and can vary depending on the specific lipid composition, temperature, and experimental setup.

Table 2: Effect of Common Modulators on Membrane Order

ModulatorMechanism of ActionExpected Effect on GP Value
Methyl-β-cyclodextrin (MβCD)Cholesterol depletionDecrease
CholesterolIncreases membrane packingIncrease
StatinsInhibit cholesterol synthesisDecrease
Unsaturated Fatty AcidsIncrease membrane fluidityDecrease

III. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of this compound GP images.

G cluster_0 Sample Preparation cluster_1 Image Acquisition cluster_2 Image Analysis cluster_3 Output cell_culture Cell Culture staining This compound Staining cell_culture->staining washing Washing staining->washing microscopy Confocal or Two-Photon Microscopy washing->microscopy channel1 Channel 1 (415-455 nm) microscopy->channel1 channel2 Channel 2 (490-530 nm) microscopy->channel2 background_sub Background Subtraction channel1->background_sub channel2->background_sub gp_calc GP Calculation background_sub->gp_calc roi_select ROI Selection gp_calc->roi_select quant_analysis Quantitative Analysis (Mean GP, Histograms) roi_select->quant_analysis gp_map GP Map (Pseudocolor) quant_analysis->gp_map tables Data Tables quant_analysis->tables graphs Histograms/Graphs quant_analysis->graphs G cluster_0 Plasma Membrane cluster_1 Lipid Raft (High GP) egfr EGFR egfr_dimer EGFR Dimer (Inactive) egfr->egfr_dimer Inhibited by High Membrane Order ras Ras egfr->ras pi3k PI3K egfr->pi3k egf EGF egf->egfr Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

References

Application Notes and Protocols for C-Laurdan in Studying Membrane Phase Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

C-Laurdan is a fluorescent probe exquisitely sensitive to the polarity of its environment, making it a powerful tool for investigating the biophysical properties of lipid membranes. Its fluorescence emission spectrum shifts in response to the degree of water penetration into the membrane bilayer, which is directly related to lipid packing and membrane order. In more ordered, tightly packed membrane phases, such as the liquid-ordered (Lo) phase, water penetration is limited, and this compound exhibits a blue-shifted emission. Conversely, in more disordered, loosely packed phases like the liquid-disordered (Ld) phase, increased water content in the bilayer results in a red-shifted emission.[1][2] This property allows for the visualization and quantification of membrane phase separation and the characterization of distinct lipid domains, often referred to as lipid rafts.

The quantification of this spectral shift is achieved through the calculation of the Generalized Polarization (GP) value, which ranges from +1 (highly ordered) to -1 (highly disordered).[3] this compound, a derivative of Laurdan, offers several advantages, including improved water solubility and greater sensitivity to membrane polarity, making it well-suited for live-cell imaging with both one-photon (confocal) and two-photon microscopy.[1][4][5]

Applications:

  • Visualization and Quantification of Lipid Rafts: this compound allows for the direct visualization of cholesterol- and sphingolipid-enriched lipid rafts by imaging the differences in membrane order.[4][5]

  • Characterization of Membrane Fluidity: Changes in membrane fluidity due to temperature, lipid composition, or the incorporation of drugs can be quantitatively assessed using this compound GP values.[1]

  • Drug-Membrane Interactions: this compound can be employed to study how therapeutic compounds interact with and modify the biophysical properties of cell membranes.

  • Signal Transduction Studies: By visualizing changes in membrane organization, this compound can provide insights into signaling platforms and the role of lipid domains in cellular processes.[4]

Quantitative Data Presentation

The following tables summarize representative Generalized Polarization (GP) values obtained with this compound in various model membrane systems and cells, providing a reference for expected values in different lipid phases.

Table 1: this compound Generalized Polarization (GP) Values in Model Membranes

Membrane SystemLipid CompositionPhaseTemperature (°C)GP Value (Mean ± SD)Reference
LUVsESM/CholLoNot Specified0.51 ± 0.00[6][7]
LUVsDOPCLdNot Specified-0.36 ± 0.01[6][7]
LUVsPOPCLdNot Specified-0.29 ± 0.00[6][7]
LUVsPOPC/Chol (60:40 mol%)Lo-Ld CoexistenceNot Specified0.27 ± 0.00[6][7]
GUVsDOPC/SSM/Chol (2:2:1)Lo100.81 ± 0.04[6][7]
GUVsDOPC/SSM/Chol (2:2:1)Ld10-0.34 ± 0.01[6][7]
GUVsDOPC/SSM/Chol (2:2:1)Lo20Not Specified[7]
GUVsDOPC/SSM/Chol (2:2:1)Ld20Not Specified[7]
DPPC VesiclesDPPCGel30Not Specified[1]
DPPC VesiclesDPPCLiquid Crystalline60Not Specified[1]

Table 2: this compound Generalized Polarization (GP) Values in Cellular Systems

Cell Type/SystemConditionMembrane RegionTemperature (°C)GP Value (Mean ± SD)Reference
GPMVs (A431 cells)Phase-separatedOrdered Phase100.70 ± 0.03[6]
GPMVs (A431 cells)Phase-separatedDisordered Phase100.51 ± 0.04[6]
PMS (A431 cells)Phase-separatedGM1 Phase200.28 ± 0.04[7]
PMS (A431 cells)Phase-separatedRemaining Membrane200.10 ± 0.05[7]
X. laevis melanophore cellsUntreatedPlasma MembraneNot Specified0.16[1]
X. laevis melanophore cellsUntreatedFilopodiaNot Specified~0.26[1]
X. laevis melanophore cellsUntreatedInternal MembranesNot Specified-0.15 to 0[1]
X. laevis melanophore cellsMβCD TreatedCellular MembraneNot Specified-0.06 ± 0.08[1]
A431 cellsUntreatedLipid RaftsNot SpecifiedHigh GP[5]
A431 cellsMβCD TreatedPlasma MembraneNot SpecifiedDecreased GP[5]

Experimental Protocols

Protocol 1: this compound Labeling of Live Cells for Confocal Microscopy

This protocol is adapted for staining live cells, such as HEK293t cells, with this compound for subsequent imaging with a confocal microscope.[8]

Materials:

  • This compound (stock solution in DMSO, e.g., 1.8 mM)[9]

  • HEK293t cells (or other cell line of interest)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes

  • Confocal microscope with a 405 nm laser line and two emission channels (e.g., 415-455 nm and 490-530 nm)[4][10]

Procedure:

  • Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in cell culture medium. A final concentration of 5 µM is a good starting point.[11]

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound containing medium to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[9][11]

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium or PBS to the dish for imaging.

  • Confocal Microscopy:

    • Place the dish on the microscope stage, ensuring the temperature is maintained at 37°C if live-cell imaging is desired.

    • Excite the this compound with the 405 nm laser.[4][8][10]

    • Simultaneously collect fluorescence emission in two channels:

      • Channel 1 (ordered phase): 415-455 nm[4][10]

      • Channel 2 (disordered phase): 490-530 nm[4][10]

    • Acquire images for both channels. It is crucial to use minimal laser power to avoid phototoxicity and photobleaching.[4][10]

  • GP Image Calculation:

    • The Generalized Polarization (GP) value for each pixel is calculated using the following formula: GP = (I₄₁₅₋₄₅₅ - G * I₄₉₀₋₅₃₀) / (I₄₁₅₋₄₅₅ + G * I₄₉₀₋₅₃₀) Where I₄₁₅₋₄₅₅ and I₄₉₀₋₅₃₀ are the fluorescence intensities in the respective channels. The G-factor is a correction factor for the differential transmission of the two emission channels in the microscope optics and can be determined by measuring the GP of a known solution (e.g., this compound in DMSO).

Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) and this compound Labeling

This protocol describes the preparation of GUVs with a defined lipid composition and their labeling with this compound for microscopy studies.

Materials:

  • Lipids (e.g., DOPC, Sphingomyelin, Cholesterol) in chloroform

  • This compound in chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 200 mM)

  • Glucose solution (e.g., 200 mM)

  • Electroformation chamber

  • Function generator and AC power supply

Procedure:

  • Lipid Mixture Preparation:

    • In a glass vial, mix the desired lipids and this compound in chloroform to achieve the target molar ratios. A probe-to-lipid ratio of 1:800 is a common starting point.[1]

  • Lipid Film Formation:

    • Deposit a small volume (e.g., 10-20 µL) of the lipid/C-Laurdan mixture onto the conductive side of two ITO slides.

    • Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 1 hour to remove all traces of solvent.

  • Electroformation:

    • Assemble the electroformation chamber by placing an O-ring between the two ITO slides, with the lipid films facing each other.

    • Fill the chamber with a sucrose solution (e.g., 200 mM).

    • Connect the ITO slides to a function generator and apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

  • GUV Harvesting and Imaging:

    • Carefully aspirate the GUV-containing solution from the chamber.

    • Transfer a small aliquot to an imaging dish containing a glucose solution of the same osmolarity to allow the GUVs to settle.

    • Image the GUVs using a confocal or two-photon microscope with the appropriate excitation and emission settings for this compound as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start cells Cell Culture / GUV Formation start->cells Plate Cells or Form Vesicles labeling This compound Labeling cells->labeling Incubate with this compound wash Washing labeling->wash Remove Excess Probe microscopy Confocal / Two-Photon Microscopy wash->microscopy Mount Sample channels Acquire Images (Channel 1 & 2) microscopy->channels Excite at 405 nm gp_calc GP Image Calculation channels->gp_calc Input I_ch1, I_ch2 quant Quantitative Analysis gp_calc->quant Analyze GP Distribution end End quant->end

Caption: Experimental workflow for studying membrane phase separation using this compound.

GP_Calculation_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output I_blue Intensity (Blue Channel) I_440 subtract I_440 - I_490 I_blue->subtract add I_440 + I_490 I_blue->add I_green Intensity (Green Channel) I_490 I_green->subtract I_green->add divide GP = Numerator / Denominator subtract->divide Numerator add->divide Denominator GP_value Generalized Polarization (GP) Value divide->GP_value

Caption: Logical relationship for the calculation of the Generalized Polarization (GP) value.

Membrane_Phase_Signaling cluster_membrane Plasma Membrane cluster_signaling Cellular Signaling ld_phase Liquid-disordered (Ld) Phase (Low GP) lo_phase Liquid-ordered (Lo) Phase 'Lipid Raft' (High GP) receptor Receptor lo_phase->receptor Partitioning effector Effector Protein lo_phase->effector Recruitment receptor->effector Ligand Binding downstream Downstream Signaling effector->downstream

Caption: Signaling pathway model involving membrane phase separation.

References

Troubleshooting & Optimization

How to reduce C-Laurdan photobleaching in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize C-Laurdan photobleaching in microscopy experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound imaging and provides step-by-step solutions to mitigate photobleaching.

Issue 1: Rapid loss of fluorescent signal during image acquisition.

Question: My this compound signal is fading very quickly when I try to capture an image. What's causing this and what can I do?

Answer: This rapid signal loss is likely due to photobleaching, the light-induced destruction of the fluorophore. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow:

start Start: Rapid Signal Loss reduce_exposure Reduce Excitation Light start->reduce_exposure check_laser Decrease Laser Power reduce_exposure->check_laser How? check_exposure Shorten Exposure Time reduce_exposure->check_exposure How? optimize_detector Increase Detector Gain/Sensitivity reduce_exposure->optimize_detector Alternative use_antifade Incorporate Antifade Reagent check_laser->use_antifade check_exposure->use_antifade optimize_detector->use_antifade switch_modality Consider Two-Photon Microscopy use_antifade->switch_modality If still problematic end_solution Solution: Minimized Photobleaching use_antifade->end_solution If successful switch_modality->end_solution

Caption: Troubleshooting workflow for rapid this compound signal loss.

Detailed Steps:

  • Reduce Excitation Light Intensity:

    • Decrease Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio. For confocal microscopy, an average laser power of 2 µW at the sample has been used successfully for this compound imaging.

    • Use Neutral Density Filters: If your microscope has neutral density (ND) filters, use them to attenuate the excitation light.

  • Minimize Exposure Time:

    • Shorten Camera Exposure/Dwell Time: Reduce the time the sample is illuminated for each image.

    • Minimize "Wasted" Light Exposure: Avoid prolonged viewing of the sample through the eyepieces while not actively acquiring data.[1]

  • Optimize Detection Settings:

    • Increase Detector Gain or Sensitivity: A more sensitive detector can compensate for lower excitation power.

    • Use Binning: If spatial resolution is not critical, pixel binning can increase the signal-to-noise ratio, allowing for lower exposure times.

  • Employ Antifade Reagents:

    • Use a Commercial Antifade Mounting Medium: For fixed cells, use a mounting medium containing an antifade reagent.

    • Add Antifade to Live-Cell Imaging Media: For live-cell imaging, consider adding reagents like Trolox (a water-soluble vitamin E analog) to the imaging medium.[1]

  • Consider Switching Microscopy Modality:

    • Two-Photon Excitation (TPE) Microscopy: this compound exhibits enhanced photostability under two-photon excitation.[2][3] TPE uses lower energy infrared light, which reduces scattering and phototoxicity, making it ideal for imaging deep into tissues and for long-term live-cell imaging.[4][5]

Issue 2: Inconsistent Generalized Polarization (GP) values and noisy images.

Question: My calculated GP images are noisy and the GP values seem to fluctuate between experiments. Could this be related to photobleaching?

Answer: Yes, photobleaching can significantly impact the accuracy and consistency of GP calculations. Preferential bleaching of one emission channel over the other will lead to skewed GP values.

Troubleshooting Steps:

  • Assess Photobleaching Rate: Acquire a time-lapse series of a single field of view and plot the fluorescence intensity of both the blue and red emission channels over time. A rapid decrease in intensity indicates significant photobleaching.

  • Implement Photobleaching Reduction Strategies: Follow the steps outlined in "Issue 1" to minimize photobleaching.

  • Optimize Image Acquisition for GP Calculation:

    • Ensure a good signal-to-noise ratio in both emission channels.

    • Acquire images in both channels simultaneously if your system allows, to minimize temporal artifacts.

  • Image Processing:

    • Consider using deconvolution algorithms to improve image resolution and signal-to-noise, which can lead to more reliable GP measurements.[6]

Frequently Asked Questions (FAQs)

Q1: Is this compound more photostable than Laurdan?

A1: Yes, this compound was designed as a more photostable derivative of Laurdan.[2] It exhibits enhanced photostability, particularly under two-photon excitation, but has also been shown to be suitable for imaging with conventional confocal microscopy with less photobleaching than Laurdan.[2]

Q2: What is the best microscopy technique to minimize this compound photobleaching?

A2: Two-photon excitation (TPE) microscopy is generally considered the gold standard for imaging Laurdan and this compound with minimal photobleaching.[4][5][7] The use of near-infrared light for excitation reduces scattering and confines excitation to the focal plane, significantly decreasing phototoxicity and photobleaching in thick samples.[5][8]

Q3: What are the recommended excitation and emission wavelengths for this compound?

A3: The optimal wavelengths depend on the microscopy technique:

Microscopy TypeExcitation WavelengthEmission Channel 1 (Ordered Phase)Emission Channel 2 (Disordered Phase)
One-Photon Confocal 405 nm[9]415-455 nm or 410-460 nm490-530 nm or 470-530 nm
Two-Photon 780 nm[2][10][11]~440 nm~490 nm

Q4: Can I use antifade reagents with this compound?

A4: Yes, using antifade reagents is a recommended strategy to reduce photobleaching for most fluorophores, including this compound. For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, antioxidants like Trolox can be added to the imaging medium.[1]

Q5: How can I optimize my experimental protocol to reduce photobleaching from the start?

A5: Proactive planning of your experiment is key.

Experimental Planning Workflow:

Caption: Workflow for designing a this compound imaging experiment to minimize photobleaching.

Key considerations include:

  • Choosing the right tool: If available, a two-photon microscope is preferable for sensitive or long-term imaging.

  • Optimizing staining: Use the lowest possible concentration of this compound that gives a good signal to avoid potential artifacts from excessive probe concentration.

  • Minimizing light dose: Plan your imaging session to only acquire the necessary data. For time-lapse experiments, use the longest possible interval between acquisitions. For z-stacks, use the largest possible step size.[1]

Quantitative Data Summary

ParameterLaurdanThis compoundReference
One-Photon Excitation Max (λex) ~366 nm~348 nm[10][12]
One-Photon Emission Max (λem) ~497 nm (solvent dependent)~423 nm (solvent dependent)[10][12]
Two-Photon Excitation Max (λex) ~800 nm780 nm[10][11]
Quantum Yield (Φ) ~0.61~0.43[10][12]
Photostability (One-Photon) Low, rapid photobleachingHigher than Laurdan[2][3]
Photostability (Two-Photon) GoodEnhanced photostability[2][3][5]

Experimental Protocols

Protocol 1: this compound Staining and Imaging in Live Cells using Confocal Microscopy

This protocol is adapted from methodologies for imaging HEK293t and melanophore cells.[9]

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Confocal microscope with a 405 nm laser and spectral detection capabilities

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed imaging medium to a final concentration of 5 µM.

  • Cell Staining: Remove the cell culture medium and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells once or twice with pre-warmed imaging medium to remove excess probe.

  • Image Acquisition:

    • Place the sample on the confocal microscope stage.

    • Use a 405 nm laser for excitation.

    • Set the laser power to the minimum necessary for a good signal (e.g., starting at ~2 µW).

    • Simultaneously collect fluorescence in two channels:

      • Channel 1 (ordered phase): 415-455 nm

      • Channel 2 (disordered phase): 490-530 nm

    • Optimize detector gain and offset for each channel to use the full dynamic range without saturation.

    • Minimize the scan time and avoid excessive averaging.

  • GP Image Calculation: Use appropriate software (e.g., ImageJ/Fiji with a custom macro) to calculate the Generalized Polarization (GP) image using the formula: GP = (I(415-455nm) - I(490-530nm)) / (I(415-455nm) + I(490-530nm))

Protocol 2: General Guidelines for this compound Imaging using Two-Photon Microscopy

Procedure:

  • Staining: Follow steps 1-5 from the confocal protocol.

  • Image Acquisition:

    • Use a two-photon microscope equipped with a tunable near-infrared laser (e.g., Ti:Sapphire).

    • Set the excitation wavelength to 780 nm.[2][10][11]

    • Adjust the laser power to the minimum required for a good signal.

    • Collect fluorescence using non-descanned detectors (NDDs) for optimal signal collection.

    • Use appropriate filters to separate the two emission channels (e.g., a 460/40 nm filter for the blue channel and a 540/25 nm filter for the red channel).[4]

  • GP Image Calculation: Calculate the GP image as described in the confocal protocol, using the intensities from the respective emission channels.

References

Technical Support Center: Optimizing C-Laurdan Staining for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results with C-Laurdan staining for membrane order analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the lipid organization of cell membranes.[1][2][3] It is a derivative of Laurdan with improved photostability and water solubility.[1][4] this compound inserts into the lipid bilayer at the hydrophilic-hydrophobic interface.[5] Its fluorescence emission spectrum is sensitive to the polarity of the surrounding environment, which is primarily dictated by the amount of water molecules present.[1][6]

  • In more ordered membranes (gel phase or liquid-ordered, Lo), lipids are tightly packed, resulting in lower water penetration. This non-polar environment causes this compound to emit fluorescence at a shorter wavelength (blue-shifted, ~440 nm).[7]

  • In more disordered membranes (liquid-crystalline or liquid-disordered, Ld), lipids are loosely packed, allowing for greater water penetration. This polar environment causes a red shift in the emission spectrum (~490 nm).[7]

This spectral shift allows for the quantification of membrane lipid packing, often expressed as the Generalized Polarization (GP) value.[5]

Q2: What is Generalized Polarization (GP) and how is it calculated?

Generalized Polarization (GP) is a ratiometric measurement that quantifies the degree of lipid order in a membrane based on the emission spectrum of this compound. It is calculated using the following formula:

GP = (I440 - I490) / (I440 + I490)

Where I440 and I490 are the fluorescence intensities at the emission wavelengths of approximately 440 nm and 490 nm, respectively.[5][8]

GP values theoretically range from +1 (highly ordered) to -1 (highly disordered).[7][9] Experimentally, typical GP values in membranes range from approximately -0.6 to +0.6.[5] Higher GP values correspond to a more ordered, rigid membrane, while lower GP values indicate a more fluid, disordered membrane.[1]

Q3: What are the advantages of this compound over Laurdan?

This compound was developed to overcome some of the limitations of its predecessor, Laurdan. Key advantages include:

  • Greater Photostability: this compound is more resistant to photobleaching than Laurdan, making it more suitable for imaging techniques that require repetitive scanning, such as confocal microscopy.[1][4]

  • Higher Water Solubility: The addition of a carboxymethyl group increases this compound's water solubility, facilitating faster and more efficient incorporation into cell membranes.[1][3][4]

  • Brighter Two-Photon Fluorescence: this compound provides brighter images in two-photon microscopy, allowing for imaging deeper into tissues.[2][5][10]

  • Greater Sensitivity to Membrane Polarity: this compound exhibits a greater sensitivity to the polarity of the membrane environment.[2][10]

Q4: Can this compound be used with confocal microscopy?

Yes. Due to its enhanced photostability compared to Laurdan, this compound can be successfully used with conventional confocal microscopy for imaging lipid organization in live cells.[1][6] Laurdan, on the other hand, is prone to rapid photobleaching under one-photon excitation and is primarily recommended for two-photon microscopy.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining experiments, helping you to identify and resolve them for more reliable data.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Insufficient Staining Time or Concentration: The dye may not have had enough time to incorporate into the membranes.[11] 2. Dye Degradation: this compound, like Laurdan, can degrade over time, especially with improper storage or handling.[12][13] 3. Incorrect Microscope Settings: Excitation wavelength, emission channels, or detector gain may be suboptimal. 4. Fixation Issues: While this compound can be used on fixed cells, the fixation process might affect the signal.[11]1. Optimize Staining Conditions: Titrate this compound concentration (typically 1-10 µM) and incubation time (usually 15-60 minutes at 37°C).[6][11] 2. Check Dye Quality: Prepare fresh stock solutions in a suitable solvent like DMSO or DMF. Store aliquots at -20°C and protect from light and multiple freeze-thaw cycles.[12][13] Perform a quality check by measuring the emission spectrum in liposomes.[12][13] 3. Adjust Acquisition Parameters: Use a 405 nm laser for excitation. Set emission channels to capture the blue-shifted (~415-455 nm) and red-shifted (~490-530 nm) signals.[1][14] Increase laser power or detector gain cautiously to avoid phototoxicity. 4. Image Live Cells: For best results, perform imaging on live cells. If fixation is necessary, test different fixatives and fixation times to minimize impact on the dye.
High Background Fluorescence 1. Excess Dye: Inadequate washing can leave unincorporated dye in the medium. 2. Dye Aggregation: High concentrations of this compound can lead to the formation of aggregates in the staining solution.1. Thorough Washing: After incubation, wash cells 2-3 times with pre-warmed buffer or medium to remove unbound dye.[12] 2. Use Optimal Concentration: Avoid excessively high concentrations of this compound. If aggregates are suspected, centrifuge the staining solution before use.
Inconsistent or Irreproducible GP Values 1. Temperature Fluctuations: Membrane fluidity is highly dependent on temperature. Inconsistent temperature control is a major source of variability.[12][15] 2. Cellular Heterogeneity: GP values can vary between different cells and even within different regions of a single cell's membrane.[1][5] 3. Photobleaching: Although more stable than Laurdan, this compound can still photobleach with excessive light exposure, altering the intensity ratio. 4. Variability in Dye Stocks: Different batches or ages of this compound can have altered spectral properties.[12][13] 5. Inconsistent Data Analysis: Differences in defining regions of interest (ROIs) can introduce bias.[16]1. Strict Temperature Control: Use a temperature-controlled stage on the microscope and pre-warm all solutions to the desired experimental temperature.[12] 2. Standardize Cell Conditions & Analyze Multiple Cells: Use cells at a consistent confluency and passage number. Acquire data from a sufficient number of cells and report the average and standard deviation.[1] 3. Minimize Light Exposure: Use the lowest possible laser power and limit the number of scans. 4. Standardize Dye Handling: Use the same batch of this compound for a series of experiments. Always protect stock solutions from light.[13] 5. Systematic ROI Selection: Use a consistent method for selecting ROIs, for example, by using an intensity-based threshold to define the plasma membrane.[16]
Autofluorescence Interference Cellular Autofluorescence: Some cellular components (e.g., NADH, flavins) can fluoresce in the same spectral range as this compound.Acquire an Unstained Control: Image unstained cells using the same acquisition settings to determine the level of autofluorescence. This can be subtracted from the this compound signal during image processing.
GP Values Seem Unrealistic (e.g., all very high or very low) 1. Incorrect G-Factor Correction: The imaging system may have different sensitivities for the two emission channels. 2. Saturated Pixels: Overexposure in one or both channels will lead to inaccurate intensity measurements and incorrect GP values.1. Calibrate the System (G-Factor): Determine a correction factor (G-factor) by imaging a solution of this compound in a solvent like DMSO, where the GP value is known to be zero.[1] The corrected GP formula is GP = (Iblue - G * Ired) / (Iblue + G * Ired). 2. Avoid Saturation: Use a look-up table (LUT) that clearly indicates saturated pixels during image acquisition. Adjust laser power or detector gain to ensure that the signal is within the dynamic range of the detector.[17]

Experimental Protocols

This compound Staining Protocol for Live Cells

This protocol provides a general guideline for staining live mammalian cells with this compound for confocal or two-photon microscopy.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 1-10 mM.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[12][13]

  • Prepare Staining Solution:

    • Warm complete cell culture medium and PBS to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium to a final working concentration of 1-10 µM. A common starting concentration is 5 µM.[6]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. A typical incubation time is 30 minutes.[6]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or medium to remove excess dye.

  • Imaging:

    • Add fresh pre-warmed medium or buffer to the cells.

    • Immediately proceed with imaging on a microscope equipped with a temperature-controlled stage set to 37°C.

Image Acquisition Parameters
ParameterConfocal MicroscopyTwo-Photon Microscopy
Excitation Wavelength 405 nm[14][18]~780 nm[3]
Emission Channel 1 (Blue) 415 - 455 nm[1][14]~440 nm
Emission Channel 2 (Red) 490 - 530 nm[1][14]~490 nm
Objective High numerical aperture (e.g., 63x or 100x oil immersion)High numerical aperture (e.g., 60x water immersion)
Temperature Control Essential, use a heated stage (37°C for mammalian cells)[12]Essential, use a heated stage (37°C for mammalian cells)

Visualizations

This compound Staining and GP Calculation Workflow

G cluster_prep Preparation cluster_stain Staining Protocol cluster_acq Image Acquisition cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1-10 mM in DMSO) prep_working Dilute to Working Solution (1-10 µM in pre-warmed medium) prep_stock->prep_working stain_cells Incubate Cells (15-60 min at 37°C) prep_working->stain_cells wash_cells Wash Cells 2-3x (Pre-warmed buffer) stain_cells->wash_cells acq_blue Acquire Blue Channel (~440 nm) wash_cells->acq_blue acq_red Acquire Red Channel (~490 nm) wash_cells->acq_red calc_gp Calculate GP Image GP = (I_blue - I_red) / (I_blue + I_red) acq_blue->calc_gp acq_red->calc_gp gen_map Generate Pseudocolor GP Map calc_gp->gen_map

Caption: Workflow for this compound staining and Generalized Polarization (GP) analysis.

Troubleshooting Logic for Irreproducible GP Values

G cluster_exp Experimental Conditions cluster_dye Dye & Staining cluster_acq Acquisition & Analysis cluster_solutions Solutions start Irreproducible GP Results temp Is Temperature Strictly Controlled? start->temp cells Are Cell Conditions (Passage, Confluency) Consistent? start->cells dye_quality Is the Dye Stock Fresh and Properly Stored? start->dye_quality stain_protocol Is the Staining Protocol (Time, Concentration) Consistent? start->stain_protocol photobleach Is Photobleaching Minimized? start->photobleach roi Is ROI Selection Systematic? start->roi sol_temp Use Heated Stage & Pre-warmed Solutions temp->sol_temp No sol_cells Standardize Cell Culture cells->sol_cells No sol_dye Use Fresh Aliquots, Protect from Light dye_quality->sol_dye No sol_stain Standardize Protocol stain_protocol->sol_stain No sol_photo Use Minimum Laser Power photobleach->sol_photo No sol_roi Use Automated/Unbiased ROI Selection roi->sol_roi No

Caption: Troubleshooting flowchart for inconsistent this compound GP measurements.

References

C-Laurdan signal-to-noise ratio improvement in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-Laurdan imaging. This resource is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio and overall data quality in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe used to investigate the biophysical properties of cell membranes, specifically lipid packing and fluidity.[1][2][3] It is a derivative of Laurdan with an added carboxyl group, which improves its water solubility and helps anchor it to the membrane.[2][3] this compound's fluorescence emission spectrum is sensitive to the polarity of its environment. In highly ordered, tightly packed membranes (like lipid rafts), water penetration is low, and this compound emits blue-shifted light (~440 nm). In more disordered, fluid membranes, water penetration is higher, causing a red shift in the emission to ~490 nm.[4][5][6]

Q2: What is Generalized Polarization (GP) and how is it calculated?

A2: Generalized Polarization (GP) is a ratiometric measurement used to quantify the spectral shift of this compound, which correlates with membrane lipid order.[4][7] By calculating a ratio, the measurement becomes independent of factors like probe concentration and cell thickness, which can affect simple intensity measurements.[8] The GP value is calculated from the fluorescence intensities recorded in two separate emission channels (a blue-shifted channel for ordered phases and a red-shifted channel for disordered phases).

The formula is: GP = (I440 - I490) / (I440 + I490)

Where I440 is the intensity in the ordered-phase channel (e.g., 415-455 nm) and I490 is the intensity in the disordered-phase channel (e.g., 490-530 nm).[4][5] GP values range from +1 (highly ordered) to -1 (highly disordered).[6][9]

Q3: What is the advantage of using two-photon microscopy for this compound imaging?

A3: Two-photon microscopy is highly advantageous for this compound imaging for several reasons. It uses near-infrared (NIR) excitation light (typically ~780-800 nm), which penetrates deeper into tissues with less scattering.[5] This method also reduces phototoxicity and photobleaching, which is crucial for live-cell imaging.[7] Most importantly, it provides intrinsic optical sectioning, significantly reducing out-of-focus fluorescence and thereby improving the signal-to-noise ratio.[5][7]

Q4: Can I use a standard confocal microscope for this compound imaging?

A4: Yes, this compound can be used with a conventional confocal microscope.[1][4] A 405 nm laser is typically used for excitation.[1][4][5] While a standard confocal microscope may have a lower signal-to-noise ratio compared to a two-photon system due to out-of-focus light, careful optimization of acquisition parameters and post-processing techniques like deconvolution can yield high-quality data.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging experiments that can lead to a poor signal-to-noise ratio.

Problem 1: Weak or No Fluorescence Signal
Potential Cause Recommended Solution
Suboptimal Dye Concentration The optimal concentration is cell-type dependent. Start with a concentration of 5-10 µM and optimize. Too low a concentration gives a weak signal, while too high can cause artifacts.[4]
Inadequate Incubation Time Incubate cells with this compound for 10-60 minutes at 37°C.[4][11] Shorter times may be insufficient for dye incorporation, while longer times can lead to internalization.[12]
Incorrect Excitation/Emission Settings For confocal, use 405 nm excitation and collect emission in two channels (e.g., 415-455 nm and 490-530 nm).[5] For two-photon, use ~780-800 nm excitation.[2][8] Ensure detectors are sensitive in the required range.
Low Laser Power / Detector Gain Increase laser power gradually. Be mindful of phototoxicity. Increase detector gain/voltage. High gain can increase noise, so find a balance.
Probe Degradation This compound should be stored at -20°C, protected from light.[3] Prepare fresh working solutions from a DMSO or DMF stock for each experiment.[3]
Problem 2: High Background Noise or Low Contrast
Potential Cause Recommended Solution
Excessive Autofluorescence Image an unstained control sample using the same settings to assess autofluorescence. If high, consider using a phenol red-free medium during imaging.
Out-of-Focus Light (Confocal) Use a high numerical aperture (NA) objective. Decrease the pinhole size to reject more out-of-focus light, but be aware this also reduces the signal.
Detector Noise For scanning systems, increase the pixel dwell time or use frame averaging to improve the signal-to-noise ratio. For cameras, use an appropriate exposure time.
This compound Internalization This compound can internalize, labeling intracellular membranes and increasing cytoplasmic background.[12][13] Minimize incubation time and temperature if this is an issue. For plasma membrane-specific measurements, consider newer probes like Pro12A.[12]
Image Processing Issues Implement a background subtraction algorithm. Image deconvolution can significantly improve image resolution, reduce noise, and facilitate the selection of regions of interest (ROIs).[10]
Problem 3: Inconsistent or Artifactual GP Values
Potential Cause Recommended Solution
Incorrect Channel Alignment Ensure the images from the two emission channels are perfectly aligned. Chromatic aberration can cause shifts, leading to incorrect GP calculations at edges.
Signal Bleed-through Check for and correct any bleed-through between the two emission channels.
Photobleaching This compound can photobleach, and if one channel bleaches faster than the other, it will skew GP values over time. Minimize laser exposure and use the lowest power necessary.
Cellular Health Unhealthy or apoptotic cells will have altered membrane properties. Ensure cells are healthy and growing in optimal conditions.[14]
ROI Selection The selection of the Region of Interest (ROI) is critical. For plasma membrane analysis, carefully delineate only the membrane. Automated ROI selection methods can improve reproducibility.[10]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal-to-noise ratio in this compound experiments.

troubleshooting_workflow start Start: Poor S/N Ratio weak_signal Is the signal weak? start->weak_signal check_conc Check Dye Concentration (5-10 µM) weak_signal->check_conc Yes high_bg Is background high? weak_signal->high_bg No check_incubation Check Incubation Time (10-60 min) check_conc->check_incubation check_laser Check Laser Power & Detector Gain check_incubation->check_laser check_probe Check Probe Integrity (Storage, Fresh Dilution) check_laser->check_probe check_probe->high_bg check_autofluor Check Autofluorescence (Unstained Control) high_bg->check_autofluor Yes post_process Apply Post-Processing high_bg->post_process No optimize_pinhole Optimize Pinhole (Confocal) check_autofluor->optimize_pinhole optimize_acq Optimize Acquisition (Dwell Time, Averaging) optimize_pinhole->optimize_acq check_internal Check Internalization (Reduce Incubation Time) optimize_acq->check_internal check_internal->post_process deconvolution Deconvolution post_process->deconvolution bg_subtract Background Subtraction post_process->bg_subtract end_node Improved S/N Ratio deconvolution->end_node bg_subtract->end_node

Caption: A flowchart for troubleshooting common this compound signal-to-noise issues.

Experimental Protocols & Data

Standard Protocol for this compound Staining and Imaging

This protocol provides a general workflow for staining adherent cells with this compound for imaging on a confocal or two-photon microscope.

experimental_workflow cluster_prep Preparation cluster_stain Staining & Imaging cluster_analysis Data Analysis p1 1. Cell Seeding Seed cells on imaging-quality glass-bottom dishes p2 2. Prepare Staining Solution Dilute this compound stock (in DMSO/DMF) to 5-10 µM in serum-free medium p1->p2 p3 3. Cell Staining Replace medium with staining solution. Incubate 10-60 min at 37°C, protected from light p2->p3 p4 4. Wash Cells Wash 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium) p3->p4 p5 5. Image Acquisition Acquire images on microscope in two simultaneous channels p4->p5 p6 6. Image Processing Perform background subtraction and/or deconvolution p5->p6 p7 7. ROI Selection Select Regions of Interest (e.g., plasma membrane) p6->p7 p8 8. GP Calculation Calculate GP map using the formula: GP = (I_ch1 - I_ch2) / (I_ch1 + I_ch2) p7->p8

Caption: A standard experimental workflow for this compound imaging and analysis.

Methodology Details:
  • Cell Culture: Plate cells on high-quality glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach 60-80% confluency.

  • Staining Solution: Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).[3] Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or an appropriate buffer (e.g., PBS).

  • Incubation: Remove the culture medium from the cells and add the this compound staining solution. Incubate for 10-60 minutes at 37°C, ensuring the samples are protected from light.[4][11]

  • Washing: After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess dye.[4]

  • Imaging: Mount the sample on the microscope stage. Acquire images immediately. It is critical to collect the two emission channels simultaneously to avoid artifacts from cell movement.

  • Analysis: Using software like ImageJ or MATLAB, perform background correction.[9] Select ROIs corresponding to the membrane and calculate the GP value for each pixel within the ROI to generate a GP map.[9]

Quantitative Data Summary

The following tables summarize key parameters for this compound experiments.

Table 1: this compound Properties

PropertyValueReference
Excitation (1-Photon)~348-405 nm[1][2][3]
Excitation (2-Photon)~780 nm[2][3]
Emission (Ordered Phase)~423-440 nm[2][6]
Emission (Disordered Phase)~490 nm[5][6]
Stock SolventDMSO or DMF[3]
Storage Temperature-20°C (Protect from light)[3]

Table 2: Recommended Experimental Parameters

ParameterRecommended RangeNotes
Working Concentration 5 - 10 µMCell-type dependent; requires optimization.[4]
Incubation Time 10 - 60 minLonger times may increase internalization.[4][11]
Incubation Temperature 37°C
Excitation Wavelength 405 nm (Confocal) / 780 nm (2-Photon)[1][2]
Emission Channel 1 (Ordered) 415 - 455 nmWavelengths can be adjusted based on filter availability.[5]
Emission Channel 2 (Disordered) 490 - 530 nmWavelengths can be adjusted based on filter availability.[5]

References

Technical Support Center: C-Laurdan Fluorescence and the Impact of Fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using C-Laurdan for membrane order analysis, with a special focus on the effects of chemical fixation. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent probe that is sensitive to the polarity of its environment. It is widely used to study the lipid organization and biophysical properties of cell membranes. Specifically, it can differentiate between ordered (e.g., lipid rafts) and disordered membrane phases.

Q2: How does this compound work?

A2: this compound's fluorescence emission spectrum shifts depending on the degree of water penetration into the cell membrane, which is related to the lipid packing. In more ordered, tightly packed membranes (liquid-ordered phase), the emission is blue-shifted. In more fluid, loosely packed membranes (liquid-disordered phase), the emission is red-shifted. This shift is quantified by calculating the Generalized Polarization (GP) value.

Q3: What is the Generalized Polarization (GP) value?

A3: The GP value is a ratiometric measurement that quantifies the spectral shift of this compound's fluorescence. It is calculated from the fluorescence intensities at two different emission wavelengths (typically around 440 nm for the ordered phase and 490 nm for the disordered phase). A higher GP value indicates a more ordered membrane, while a lower GP value suggests a more disordered membrane.

Q4: Can I use this compound on fixed cells?

A4: Yes, it is possible to use this compound on fixed cells, and paraformaldehyde (PFA) is the most commonly recommended fixative. However, fixation can introduce artifacts that may alter the membrane's properties and affect the this compound signal. It is crucial to be aware of these potential effects and, if possible, to compare results with live-cell imaging.

Q5: Why is there concern about using fixation with this compound?

A5: Fixatives like PFA primarily cross-link proteins. They do not fix lipids in place and can alter the membrane structure by extracting some lipid components or changing protein-lipid interactions. This can lead to changes in membrane hydration and lipid packing, which are the very properties that this compound measures.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound with fixed cells.

Issue Potential Cause Recommended Solution
Weak or No Fluorescence Signal After Fixation 1. Fixation-induced probe extraction: PFA can increase membrane permeability, potentially leading to the leakage of this compound from the cell.- Reduce the fixation time to the minimum required for your application (e.g., 10-15 minutes).- Image immediately after fixation and washing.- Compare with a live-cell control to assess the degree of signal loss.
2. Photobleaching: The this compound signal may have been bleached during staining or handling.- Protect cells from light at all stages of the experiment.- Use an anti-fade mounting medium.
3. Inefficient Staining: The initial staining may not have been optimal.- Ensure the this compound concentration is appropriate (typically 5-10 µM).- Optimize the staining time (usually 15-30 minutes).
Unexpectedly Low GP Values After Fixation 1. Alteration of Lipid Packing: Fixation may disrupt the ordered membrane domains, leading to a more disordered state. Aldehydes do not cross-link lipids, which can lead to a loss of membrane organization.- Whenever possible, perform live-cell imaging as a primary method and use fixation only for specific co-staining purposes.- Compare fixed-cell GP values with those from live cells to quantify the effect of fixation.
2. Increased Membrane Permeability: PFA can create small pores in the membrane, allowing for increased water penetration, which this compound will report as a lower GP value.- Use fresh, high-quality PFA to minimize membrane damage.- Consider alternative fixation methods if compatible with your experimental goals, though options are limited for membrane studies.
High Background Fluorescence 1. Autofluorescence from Fixative: Glutaraldehyde, in particular, is known to cause significant autofluorescence.- Use fresh, EM-grade paraformaldehyde.- Avoid using glutaraldehyde for fluorescence microscopy with this compound.
2. Non-specific Staining: Excess this compound may not have been washed away properly.- Ensure thorough washing steps after staining and before imaging.
Altered Cellular Morphology 1. Fixation Artifacts: The fixation process itself can cause cells to shrink or swell, altering the membrane's physical properties.- Use a buffered PFA solution to maintain physiological pH and osmolarity.- Handle cells gently during the fixation and washing steps.

Experimental Protocols

This compound Fluorescence Characteristics
Membrane State Lipid Packing Water Penetration This compound Emission Peak Expected GP Value
Liquid-Ordered (Lo) High (ordered)Low~440 nm (Blue-shifted)High (approaching +1)
Liquid-Disordered (Ld) Low (disordered)High~490 nm (Red-shifted)Low (approaching -1)
Protocol 1: Live-Cell this compound Staining and Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Prepare Staining Solution: Prepare a 5-10 µM this compound working solution in serum-free cell culture medium.

  • Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Imaging: Immediately image the live cells using a confocal or two-photon microscope equipped with the appropriate filters for this compound. Acquire images in two channels, one centered around 440 nm and the other around 490 nm.

Protocol 2: this compound Staining with Paraformaldehyde (PFA) Fixation
  • Cell Culture and Staining: Follow steps 1-4 of the live-cell staining protocol.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Add a freshly prepared 4% PFA solution in PBS to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing after Fixation: Gently wash the cells three times with PBS to remove the PFA.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one with anti-fade properties.

  • Imaging: Image the fixed cells using a confocal or two-photon microscope with the same settings as for live-cell imaging.

Visualizations

G cluster_workflow Experimental Workflow: Live vs. Fixed Cell Imaging start Start: this compound Experiment stain Stain cells with this compound start->stain wash1 Wash cells stain->wash1 decision Live or Fixed Imaging? wash1->decision live_image Image Live Cells decision->live_image Live fix Fix with 4% PFA decision->fix Fixed analyze Calculate GP Values and Analyze Data live_image->analyze wash2 Wash cells post-fixation fix->wash2 fixed_image Image Fixed Cells wash2->fixed_image fixed_image->analyze

Caption: Workflow for deciding between live and fixed cell imaging with this compound.

G cluster_fixation_impact Potential Impact of PFA Fixation on this compound's Environment membrane Live Cell Membrane (Ordered & Disordered Domains) fixation 4% Paraformaldehyde Fixation membrane->fixation protein_crosslinking Protein Cross-linking fixation->protein_crosslinking lipid_extraction Potential Lipid Extraction/Rearrangement fixation->lipid_extraction permeability Increased Membrane Permeability fixation->permeability altered_membrane Altered Membrane Environment protein_crosslinking->altered_membrane lipid_extraction->altered_membrane permeability->altered_membrane gp_shift Potential Shift in This compound GP Value altered_membrane->gp_shift

Caption: Potential effects of PFA fixation on the cell membrane and this compound's signal.

Correcting for photoselection artifacts with C-Laurdan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-Laurdan, with a specific focus on correcting for photoselection artifacts during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to study the lipid organization and fluidity of cell membranes.[1][2][3] Like its predecessor Laurdan, this compound's fluorescence emission is sensitive to the polarity of its environment.[1][3] This property allows it to report on the local water content within the membrane, which differs between ordered (gel or liquid-ordered) and disordered (liquid-crystalline) lipid phases.[4][5] A key advantage of this compound is its suitability for use in conventional confocal microscopy, whereas Laurdan often requires two-photon excitation due to photostability issues.[1]

Q2: What is the Generalized Polarization (GP) value and how is it calculated?

Generalized Polarization (GP) is a ratiometric measurement derived from the fluorescence intensities of this compound at two different emission wavelengths, which correspond to different membrane phases.[4][5] In more ordered, tightly packed membranes (low water penetration), the emission spectrum is blue-shifted (~440 nm). In disordered, fluid membranes (higher water penetration), the spectrum is red-shifted (~490 nm).[6][7]

The GP value is calculated using the following formula: GP = (I440 - I490) / (I440 + I490) [5][6]

Where:

  • I440 is the fluorescence intensity at the blue-shifted emission peak (typically 415–455 nm).[4]

  • I490 is the fluorescence intensity at the red-shifted emission peak (typically 490–530 nm).[4]

GP values range from +1 (highly ordered) to -1 (highly disordered).[5]

Q3: What are photoselection artifacts and why are they a problem?

Photoselection is an artifact that occurs when using linearly polarized excitation light, such as that from a laser in a confocal microscope.[1][4] The excitation light preferentially excites fluorophores (like this compound) whose transition dipoles are aligned with the polarization of the light. In a curved membrane, such as on a giant unilamellar vesicle (GUV) or a cell, this leads to non-uniform fluorescence intensity around the membrane, creating artificial patterns in the GP image that do not reflect the true lipid order.[8] This can lead to incorrect interpretations of membrane organization.

Q4: My GP images of GUVs or cells show intense poles and dim equatorial regions. Is this a photoselection artifact?

Yes, this is a classic sign of photoselection. When using linearly polarized light for excitation, the regions of the curved membrane that are parallel to the polarization vector will appear bright, while the regions perpendicular to it will be dim.[8] This artifact can be corrected by modifying the excitation light path.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Incorrect Filter/Detector Settings: Emission wavelengths are not correctly captured. 2. Low Probe Concentration: Insufficient this compound in the membrane. 3. Probe Degradation: this compound is sensitive to light and multiple freeze-thaw cycles.[9] 4. Fixation Issues: Paraformaldehyde fixation might affect the signal.[10]1. Verify Settings: Ensure detectors are set to capture the blue (~415-455 nm) and red (~490-530 nm) emission channels simultaneously.[4] 2. Optimize Staining: Increase incubation time or concentration. A typical starting point is 5-10 µM for 10-30 minutes.[9][10] 3. Use Fresh Probe: Prepare fresh working solutions from a properly stored stock. Check the emission spectrum of a new batch to ensure it has not deteriorated.[9] 4. Image Live Cells: If possible, perform imaging on live cells before fixation to avoid potential artifacts.[10]
GP Images Show Artificial Patterns (e.g., bright poles on GUVs) Photoselection Artifact: The linearly polarized excitation laser is preferentially exciting fluorophores oriented in a specific direction.[1][4][8]Depolarize Excitation Light: 1. Nomarski/DIC Prism: Insert a Nomarski prism (often used for Differential Interference Contrast) into the light path below the objective. This splits the laser into two orthogonally polarized beams, effectively removing the photoselection artifact.[1][4] 2. Polarizer: Use a circular polarizer or rapidly switch between orthogonal linear polarizations if the microscope setup allows.
GP Values Seem Incorrect or Inconsistent 1. Incorrect G-factor: The sensitivity difference between the two detectors has not been corrected. 2. Background Noise: High background fluorescence is skewing the intensity measurements. 3. Cellular Autofluorescence: Intrinsic fluorescence from the cell is contributing to the signal.1. Calculate and Apply G-factor: Calibrate the system by measuring the GP of a standard solution (e.g., this compound in DMSO) to determine the correction factor (G-factor) for the detectors. 2. Background Subtraction: Acquire a background image (a region with no cells/GUVs) and subtract it from the sample images before GP calculation. 3. Use Unlabeled Control: Image unlabeled cells using the same settings to assess the level of autofluorescence and determine if it is significant.
Poor Image Resolution in GP Maps Low Signal-to-Noise Ratio (SNR): Poisson noise at low photon counts can degrade image quality.Image Restoration: Use deconvolution algorithms to process the raw intensity images before GP calculation. This can significantly improve image resolution, making membrane compartments more discernible.[11]

Experimental Protocols

Protocol 1: Correcting for Photoselection Artifacts in Confocal Microscopy

This protocol describes a common method to eliminate photoselection artifacts when imaging this compound with a confocal microscope using a Nomarski prism.[1][4]

  • Prepare Sample: Label your GUVs or live cells with this compound according to standard protocols (see Protocol 2).

  • Set Up Microscope:

    • Excitation Source: 405 nm diode laser.

    • Objective: High numerical aperture oil immersion objective (e.g., 60x, NA 1.35 or higher).[4]

    • Detectors: Set up two simultaneous detection channels for the this compound emission:

      • Channel 1 (Blue): 415–455 nm.[4]

      • Channel 2 (Green/Red): 490–530 nm.[4]

  • Insert Nomarski Prism: Locate the Differential Interference Contrast (DIC) slot on the microscope, typically below the objective turret. Insert the appropriate Nomarski prism into this slot.

  • Acquire Images: Focus on the sample and acquire two-channel images. The presence of the prism will slightly decrease the image resolution but will effectively depolarize the excitation light, removing the photoselection artifact.[4]

  • Process Images: Use the acquired images from Channel 1 (Iblue) and Channel 2 (Igreen/red) to calculate the GP image using appropriate software (e.g., ImageJ/Fiji).

Protocol 2: this compound Staining and GP Image Acquisition
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethylformamide (DMF) or DMSO. Store aliquots at -20°C, protected from light.[9]

  • Staining Live Cells:

    • Grow cells on coverslips suitable for microscopy.

    • Prepare a working solution of this compound (e.g., 5-10 µM) in cell culture medium.

    • Incubate cells with the staining solution for 10-30 minutes at 37°C, protected from light.[10]

    • Wash the cells with pre-warmed buffer or medium to remove excess probe.

  • Staining GUVs:

    • This compound can be added after GUV formation. Add the probe (prediluted in DMSO) to the GUV suspension to achieve a final probe-to-lipid ratio of approximately 1:300 to 1:800.[4]

    • Incubate for at least 30-60 minutes to ensure complete partitioning of the probe into the vesicles.[4]

  • Image Acquisition:

    • Mount the sample on the confocal microscope.

    • Follow the microscope setup and artifact correction steps outlined in Protocol 1.

    • Acquire simultaneous images of the blue and green/red channels.

Quantitative Data Summary

ParameterTypical Value / RangeApplication / Notes
Excitation Wavelength 405 nmStandard for single-photon confocal microscopy.[4][12]
Emission Channel 1 (Blue) 415 - 455 nmCorresponds to ordered membrane phases.[4]
Emission Channel 2 (Green/Red) 490 - 530 nmCorresponds to disordered membrane phases.[4]
Probe Concentration (Cells) 5 - 10 µMTypical concentration for staining live cells.[9][10]
Incubation Time (Cells) 10 - 30 minutesIncubation time for live cells at 37°C.[10]
Probe-to-Lipid Ratio (GUVs) 1:300 - 1:800Molar ratio for labeling model membranes.[4]
Typical GP Value (Gel Phase) > 0.4High GP values indicate high order (e.g., DPPC below Tm).[8][13]
Typical GP Value (Liquid Disordered) < 0.0Low or negative GP values indicate low order/high fluidity.[4][13]

Visualizations

Photoselection_Artifact_Explanation cluster_0 Problem: Photoselection cluster_1 Solution: Depolarization Laser Linearly Polarized Excitation Laser Excitation Preferential Excitation of aligned dipoles Laser->Excitation Shines on GUV_Artifact GUV Membrane (Side View) Image_Artifact Resulting Image: Bright Poles, Dim Equator GUV_Artifact->Image_Artifact Leads to Excitation->GUV_Artifact Occurs at Laser_Corrected Linearly Polarized Excitation Laser Prism Nomarski Prism Laser_Corrected->Prism Depolarized_Light Orthogonally Polarized Light Beams Prism->Depolarized_Light Creates GUV_Corrected GUV Membrane (Side View) Depolarized_Light->GUV_Corrected Uniformly excites Image_Corrected Corrected Image: Uniform Excitation GUV_Corrected->Image_Corrected Leads to

Figure 1. Logical diagram illustrating the cause of photoselection artifacts and their correction.

C_Laurdan_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition (Confocal) cluster_analysis Data Analysis Prep_Cells Culture & Plate Cells on Coverslips Stain Stain with this compound (5-10 µM for cells) (1:500 probe:lipid for GUVs) Prep_Cells->Stain Prep_GUVs Prepare GUVs Prep_GUVs->Stain Wash Wash to Remove Excess Probe Stain->Wash Setup Set Excitation (405nm) & Emission Channels (Ch1: 415-455nm, Ch2: 490-530nm) Wash->Setup Correction Insert Nomarski Prism to Correct for Photoselection Setup->Correction Acquire Acquire Simultaneous Two-Channel Images Correction->Acquire BG_Subtract Background Subtraction Acquire->BG_Subtract Deconvolution Optional: Deconvolution for Image Restoration BG_Subtract->Deconvolution GP_Calc Calculate GP Image: GP = (Ch1 - Ch2) / (Ch1 + Ch2) Deconvolution->GP_Calc Analyze Analyze GP Distribution (Histogram, ROI analysis) GP_Calc->Analyze

Figure 2. Experimental workflow for this compound imaging and photoselection correction.

References

C-Laurdan Technical Support Center: Long-Term Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of C-Laurdan for long-term live cell imaging. The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Laurdan?

A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the biophysical properties of cell membranes, specifically lipid packing and fluidity.[1][2][3] It is a derivative of Laurdan, modified with a carboxyl group.[3] This modification provides several advantages over Laurdan, including better water solubility, faster incorporation into membranes, and greater sensitivity to membrane polarity.[3] this compound is well-suited for both one-photon and two-photon microscopy.

Q2: What is the mechanism behind this compound's sensitivity to membrane properties?

A2: this compound's fluorescence emission spectrum is sensitive to the polarity of its surrounding environment.[4][5] In more ordered, less polar membrane regions (like lipid rafts), its emission is blue-shifted (~440 nm). In more disordered, polar environments, the emission is red-shifted (~490 nm).[4][6] This spectral shift is due to the degree of water penetration into the membrane; more fluid membranes allow for greater water penetration, leading to the red shift.[1][7] By calculating the Generalized Polarization (GP) index from the intensities at these two wavelengths, researchers can quantify membrane fluidity.[4][8]

Q3: What are the recommended concentrations and incubation times for this compound staining in live cells?

A3: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. However, based on published studies, a general starting point is a concentration range of 200 nM to 10 µM with incubation times from 10 to 60 minutes. It is crucial to use the lowest possible concentration that provides a sufficient signal to minimize potential toxicity and artifacts.[9]

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Possible Causes:

  • Insufficient Staining: The concentration of this compound may be too low, or the incubation time too short for your specific cell type.

  • Probe Degradation: this compound, like many fluorescent dyes, can be sensitive to light and improper storage.

  • Incorrect Imaging Settings: The excitation wavelength or emission collection windows may not be optimal.

Solutions:

  • Optimize Staining Protocol:

    • Increase the this compound concentration in small increments (e.g., from 1 µM to 5 µM).

    • Extend the incubation time (e.g., from 30 minutes to 60 minutes).

  • Verify Probe Integrity:

    • Ensure this compound is stored correctly, protected from light and at the recommended temperature.

    • Consider preparing fresh stock solutions.

  • Adjust Microscope Settings:

    • Use an excitation wavelength around 405 nm for one-photon excitation or 780 nm for two-photon excitation.[1]

    • Set emission collection channels centered around 440 nm and 490 nm.[4]

Problem 2: High Background Fluorescence

Possible Causes:

  • Excess Probe in Solution: Incomplete washing after staining can leave residual this compound in the imaging medium.

  • Serum in Medium: Components in serum can sometimes interact with the probe, leading to background fluorescence.

Solutions:

  • Thorough Washing: After incubation, wash the cells multiple times with a serum-free buffer or medium.

  • Image in Serum-Free Medium: For the duration of the imaging experiment, use a serum-free medium to reduce background noise.[9]

Problem 3: Signs of Cell Stress or Death During Long-Term Imaging

Possible Causes:

  • Phototoxicity: Prolonged exposure to excitation light, especially at high intensities, can generate reactive oxygen species (ROS) that damage cells. The use of a 405 nm laser for excitation can potentially cause phototoxicity.[10]

  • Cytotoxicity: High concentrations of this compound may be toxic to some cell types over extended periods.

  • Autoquenching: At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity and potentially contributing to cellular stress.[9][11]

Solutions:

  • Minimize Light Exposure:

    • Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

    • Reduce the frequency of image acquisition (e.g., acquire images every 10-15 minutes instead of every minute).

    • Employ a spinning disk confocal or other gentle imaging modality if available.

  • Optimize this compound Concentration:

    • Perform a concentration titration experiment to determine the lowest effective concentration for your experiment. Studies have used concentrations as low as 200 nM to balance signal strength with minimal autoquenching.[9][11]

  • Conduct Viability Assays:

    • Before initiating long-term imaging experiments, perform control experiments using a viability stain (e.g., Propidium Iodide or a live/dead assay kit) to assess the toxicity of your chosen this compound concentration and imaging conditions over the desired time course.

Quantitative Data Summary

Table 1: Recommended this compound Staining Protocols from Literature

Cell TypeThis compound ConcentrationIncubation TimeImaging ModalityReference
HEK293tNot specifiedNot specifiedConfocal Microscopy[12]
Melanophore5 µM30 minConfocal Microscopy[1]
HeLa4 µM or 200 nMTime-course imagingTwo-photon Microscopy[11]
Dictyostelium AX2800 nMN/A (imaged in staining medium)Not specified[9]
A431Not specifiedNot specifiedTwo-photon Microscopy[2]

Note: The optimal conditions should be empirically determined for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity
  • Cell Seeding: Plate cells in a multi-well imaging plate at a suitable density to allow for proliferation over the planned experiment duration.

  • Staining: Prepare a range of this compound concentrations (e.g., 200 nM, 1 µM, 5 µM, 10 µM) in your standard cell culture medium. Replace the medium in the wells with the this compound solutions and incubate for your desired staining time (e.g., 30 minutes) at 37°C. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the this compound stock).

  • Washing: Gently wash the cells three times with pre-warmed, serum-free medium to remove excess probe.

  • Long-Term Incubation: Add fresh, pre-warmed complete culture medium to the wells and return the plate to the incubator.

  • Viability Assessment: At various time points (e.g., 6h, 12h, 24h, 48h), assess cell viability using a standard method such as a live/dead viability assay kit or by adding a nuclear stain for dead cells (e.g., Propidium Iodide) and imaging with a fluorescence microscope.

  • Data Analysis: Quantify the percentage of dead cells for each this compound concentration and time point. Compare these values to the vehicle control to determine the concentration at which this compound exhibits significant cytotoxicity for your cells under your experimental conditions.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_prep Preparation cluster_imaging Long-Term Experiment cluster_analysis Analysis start Seed cells in imaging plate stain Incubate with varying This compound concentrations start->stain wash Wash cells 3x with serum-free medium stain->wash incubate Incubate for desired time course (e.g., 6, 12, 24, 48 hours) wash->incubate add_viability_dye Add viability stain (e.g., Propidium Iodide) incubate->add_viability_dye image Acquire fluorescence images add_viability_dye->image quantify Quantify percentage of dead cells image->quantify analyze Compare to control to determine toxic concentration quantify->analyze end Optimal concentration identified analyze->end

Caption: Workflow for determining the optimal, non-toxic concentration of this compound.

Troubleshooting_Decision_Tree start Start: Long-Term Imaging Issue issue What is the primary issue? start->issue weak_signal Weak/No Signal issue->weak_signal Signal cell_death Cell Stress/Death issue->cell_death Viability high_background High Background issue->high_background Background cause_weak Possible Causes: - Low Concentration - Short Incubation - Probe Degradation weak_signal->cause_weak solution_weak Solutions: - Increase Concentration/Time - Use Fresh Probe Stock - Optimize Microscope Settings cause_weak->solution_weak cause_death Possible Causes: - Phototoxicity - Cytotoxicity - High Concentration cell_death->cause_death solution_death Solutions: - Reduce Laser Power/Frequency - Lower this compound Concentration - Perform Viability Assay cause_death->solution_death cause_background Possible Causes: - Incomplete Washing - Serum in Medium high_background->cause_background solution_background Solutions: - Thorough Washing Steps - Image in Serum-Free Medium cause_background->solution_background

Caption: Troubleshooting decision tree for common this compound imaging issues.

References

C-Laurdan Technical Support Center: Troubleshooting Internalization in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing common challenges associated with C-Laurdan internalization during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it measure membrane order?

A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the biophysical properties of cell membranes.[1] Its fluorescence emission is sensitive to the polarity of its surrounding environment. In more ordered, tightly packed membrane domains (liquid-ordered, Lo phase), water penetration is low, and this compound emits blue-shifted light (~440 nm).[2][3] In less ordered, more fluid membrane domains (liquid-disordered, Ld phase), there is greater water penetration, causing a red-shift in this compound's emission to (~490 nm).[2][3] This spectral shift allows for the quantification of membrane lipid packing or "order".[1]

This ratiometric analysis is often expressed as a Generalized Polarization (GP) value, which is calculated from the fluorescence intensities at two emission wavelengths.[4][5] High GP values indicate higher membrane order, while low GP values suggest a more fluid membrane.[1]

Q2: I am observing significant intracellular fluorescence when using this compound. What is happening?

A2: You are likely observing internalization of the this compound probe. While designed for membrane studies, this compound can be taken up by live cells over time, leading to the staining of internal membrane structures such as the endoplasmic reticulum, Golgi apparatus, and lysosomes.[6][7][8] This can complicate the analysis of plasma membrane properties, as the signal from intracellular membranes can contaminate the signal from the plasma membrane.[9]

Q3: What are the primary factors that contribute to this compound internalization?

A3: Several factors can influence the rate and extent of this compound internalization:

  • Incubation Time: Longer incubation times are strongly correlated with increased internalization.[10]

  • Probe Concentration: Higher concentrations of this compound can also lead to more significant intracellular accumulation.[10]

  • Cell Type and Activity: The endocytic activity of the cell line being studied can play a role in the uptake of the dye.

  • Temperature: Experiments conducted at physiological temperatures (e.g., 37°C) may show higher rates of internalization due to active cellular processes.

Q4: How can I minimize or prevent this compound internalization?

A4: To reduce this compound internalization and ensure your signal is primarily from the plasma membrane, consider the following strategies:

  • Optimize Staining Conditions: Use the lowest possible this compound concentration and the shortest incubation time that provides a sufficient signal-to-noise ratio.[10] It is recommended to perform a time-course and concentration-course experiment to determine the optimal conditions for your specific cell type and experimental setup.

  • Image Immediately After Staining: Acquire images as soon as possible after the staining protocol is complete to minimize the time available for internalization to occur.

  • Consider Alternative Probes: For experiments that are highly sensitive to internalization artifacts, consider using probes specifically designed to remain in the outer leaflet of the plasma membrane, such as Pro12A.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High intracellular fluorescence background This compound internalization.- Reduce incubation time and/or concentration of this compound. - Image cells immediately after staining. - Perform experiments at a lower temperature if experimentally permissible. - Use an alternative probe like Pro12A that shows less internalization.[8][9]
Weak fluorescence signal from the plasma membrane - Insufficient this compound concentration or incubation time. - Photobleaching.- Increase this compound concentration or incubation time incrementally, while monitoring for internalization. - Use an anti-fade mounting medium for fixed cells. - For live cells, minimize exposure time and laser power. Two-photon microscopy can also reduce photobleaching.[4]
GP values are inconsistent or not reproducible - this compound has degraded. - Inconsistent staining protocol. - Internalization is affecting measurements.- Check the quality of the this compound stock solution; deteriorated batches can show altered spectral properties.[11] - Ensure consistent timing, concentration, and temperature for all staining procedures. - Address internalization using the strategies mentioned above.
Difficulty distinguishing plasma membrane from intracellular membranes in images High degree of internalization.- In addition to optimizing staining, use image analysis software to define regions of interest (ROIs) that correspond specifically to the plasma membrane.[12] - Deconvolution algorithms may improve image resolution and help delineate the plasma membrane.[13]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for this compound

ParameterRecommended RangeNotes
Concentration 5 - 15 µMStart with a lower concentration (e.g., 5-10 µM) and optimize for your cell type. Higher concentrations (>15 µM) can increase internalization.[10][14]
Incubation Time 10 - 30 minutesShorter incubation times are generally better to minimize internalization. Some protocols suggest up to 1 hour, but this should be validated for your specific application.[14][15]
Temperature Room Temperature to 37°CBe aware that 37°C can accelerate internalization.

Table 2: this compound Spectral Properties and GP Values

ParameterWavelength/ValueDescription
Excitation Wavelength ~405 nmThis compound can be excited with a 405 nm laser line in confocal microscopy.[12][14]
Emission Peak (Ordered Phase) ~440 nmCorresponds to the blue-shifted emission in tightly packed membranes.[2][3]
Emission Peak (Disordered Phase) ~490 nmCorresponds to the red-shifted emission in fluid membranes.[2][3]
Generalized Polarization (GP) Equation GP = (I440 - I490) / (I440 + I490)Where I440 and I490 are the fluorescence intensities at the respective emission wavelengths.[4][5]
Typical GP Value Range -0.3 to +0.6Lower values (e.g., -0.3 to +0.3) indicate a more disordered, fluid phase, while higher values (e.g., 0.5 to 0.6) suggest a more ordered, gel-like phase.[3][4]

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Prepare Staining Solution: Prepare a working solution of this compound in your desired imaging buffer or cell culture medium. A common starting concentration is 10 µM.

  • Staining: Remove the growth medium from the cells and wash once with pre-warmed buffer. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal time should be determined empirically to balance signal strength with minimal internalization.

  • Washing: After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove excess this compound.

  • Imaging: Immediately proceed with imaging on a confocal or two-photon microscope equipped with the appropriate filters for this compound.

Protocol 2: Image Acquisition and GP Calculation

  • Microscope Setup: Use a 405 nm laser for excitation. Set up two emission channels to collect the fluorescence signal:

    • Channel 1 (Ordered): 415-455 nm[14]

    • Channel 2 (Disordered): 490-530 nm[14]

  • Image Acquisition: Acquire simultaneous images from both channels for the same field of view.

  • GP Image Generation: Use an image analysis software (e.g., ImageJ, MATLAB) to calculate the GP value for each pixel using the formula: GP = (I_channel1 - I_channel2) / (I_channel1 + I_channel2). The resulting GP map can be displayed using a pseudocolor lookup table to visualize variations in membrane order.

Visualizations

G cluster_workflow Experimental Workflow for this compound Staining prep Prepare Cells on Microscopy Dish stain Incubate with This compound Solution (10-30 min) prep->stain wash Wash to Remove Excess Probe stain->wash image Acquire Images (Channel 1: ~440nm) (Channel 2: ~490nm) wash->image analyze Calculate GP Image and Analyze Data image->analyze

Caption: this compound Staining and Imaging Workflow.

G cluster_pathway Potential Pathway of this compound Internalization ext This compound in Extracellular Medium pm Plasma Membrane (Initial Staining) ext->pm Partitioning endo Endocytosis pm->endo Active Transport vesicle Endocytic Vesicle endo->vesicle int_mem Internal Membranes (ER, Golgi, etc.) vesicle->int_mem Trafficking artifact Signal Contamination Artifact int_mem->artifact

Caption: this compound Internalization Pathway.

G cluster_troubleshooting Troubleshooting Logic for High Intracellular Signal start High Intracellular Fluorescence Observed? reduce_time Reduce Incubation Time and/or Concentration start->reduce_time Yes check_temp Lower Staining Temperature? reduce_time->check_temp image_fast Image Immediately After Staining check_temp->image_fast No success Problem Resolved check_temp->success Yes alt_probe Consider Alternative Probe (e.g., Pro12A) image_fast->alt_probe alt_probe->success If successful fail Problem Persists alt_probe->fail If not

Caption: Troubleshooting this compound Internalization.

References

Technical Support Center: Deconvolution Techniques for C-Laurdan Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving C-Laurdan image resolution using deconvolution techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and problems that may arise during the acquisition and processing of this compound images for deconvolution.

Image Acquisition

Question/Issue Answer/Solution
Q1: My this compound signal is weak and noisy. How can I improve the signal-to-noise ratio (SNR) for better deconvolution results? A1: A low SNR can significantly impact the quality of deconvolution. To improve it: - Optimize Dye Concentration: Ensure you are using an optimal concentration of this compound. Titrate the concentration to find the best balance between signal and potential artifacts. Concentrations that are too high can lead to autoquenching.[1] - Increase Exposure Time/Laser Power: Carefully increase the exposure time or laser power to capture more photons. However, be mindful of photobleaching and phototoxicity.[2][3] - Use Signal Averaging/Frame Accumulation: Acquire multiple frames and average them to reduce random noise. - Optimize Detector Settings: Ensure your detector gain and offset are set appropriately to maximize dynamic range without saturating the signal. - Post-Acquisition Denoising: While not a substitute for good acquisition, some denoising algorithms can be applied cautiously before deconvolution. However, aggressive denoising can remove fine details.
Q2: I'm observing rapid photobleaching of my this compound signal. What can I do to minimize it? A2: this compound has improved photostability compared to Laurdan, but photobleaching can still occur, especially with one-photon excitation.[2][4] To minimize it: - Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides an adequate SNR. - Use Antifade Reagents: Mount your samples in an antifade mounting medium if compatible with your experimental setup. - Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to excitation light. - Consider Two-Photon Microscopy: If available, two-photon excitation significantly reduces photobleaching and phototoxicity in the out-of-focus planes.[2][4] - Huygens Bleaching Corrector: Software like Huygens offers tools to correct for photobleaching in the depth and time dimensions.[5]
Q3: My images have high background fluorescence. How does this affect deconvolution and how can I reduce it? A3: High background can obscure faint signals and reduce contrast, leading to suboptimal deconvolution results. To address this: - Thorough Washing: Ensure that unbound this compound is thoroughly washed from the sample before imaging.[6] - Use High-Quality Reagents: Use fresh, high-purity this compound and imaging buffers to avoid fluorescent contaminants. - Background Subtraction: Most deconvolution software, like Huygens, includes a background estimation and subtraction step in the deconvolution wizard.[7][8] It is crucial to accurately estimate the background for optimal results. - Confocal Pin-hole Optimization: In confocal microscopy, adjusting the pinhole size can help reject out-of-focus background light.

Deconvolution Process

Question/Issue Answer/Solution
Q4: What is a Point Spread Function (PSF) and why is it critical for deconvolution? A4: The Point Spread Function (PSF) describes the response of a microscope to a single point source of light; essentially, it's the blurriness inherent to the optical system.[9][10] Deconvolution algorithms use the PSF to mathematically reverse this blurring effect and reassign out-of-focus light back to its source.[11] An accurate PSF is therefore essential for high-quality deconvolution.[7][12]
Q5: Should I use a theoretical or an experimental PSF for my deconvolution? A5: The choice depends on your imaging system and experimental conditions: - Theoretical PSF: This is calculated based on the microscope's parameters (e.g., objective NA, wavelength, refractive index).[7] It is often a good starting point and can yield excellent results if the microscope is well-aligned and the parameters are entered correctly. - Experimental PSF: This is measured by imaging sub-resolution fluorescent beads under the same conditions as your sample.[7][9] An experimental PSF can be more accurate if the microscope has aberrations or is not perfectly aligned, as it captures the real-world performance of the system. Software like Huygens has tools (e.g., PSF Distiller) to generate a high-quality experimental PSF from bead images.[7]
Q6: I'm not sure which deconvolution algorithm to choose (e.g., Richardson-Lucy, Wiener Filter). What are the differences? A6: Different algorithms have different strengths: - Richardson-Lucy (RL): This is an iterative algorithm that is well-suited for Poisson noise, which is common in fluorescence microscopy.[13][14] It is known for producing good results and is widely used.[13] - Wiener Filter: This is a faster, non-iterative method that can be effective but is more sensitive to noise.[11] - Iterative Constrained Algorithms: Many modern software packages use variations of iterative algorithms that incorporate constraints to reduce noise and artifacts. For this compound imaging, where quantitative analysis of intensity ratios (GP values) is important, iterative methods like Richardson-Lucy are generally recommended.
Q7: My deconvolved images have artifacts (e.g., ringing, blockiness). What causes this and how can I fix it? A7: Artifacts in deconvolved images can arise from several sources: - Inaccurate PSF: An incorrect PSF is a common cause of artifacts. Double-check your microscope parameters for a theoretical PSF or re-acquire your experimental PSF. - Incorrect SNR Setting: The signal-to-noise ratio is a key parameter in many deconvolution algorithms.[15] An incorrect estimate can lead to either noisy results or overly smoothed images with artifacts. Experiment with different SNR values to find the optimal setting. - Too Many Iterations: In iterative algorithms like Richardson-Lucy, too many iterations can amplify noise and create artifacts. Monitor the deconvolution process and choose an appropriate number of iterations based on the quality of the result. - Clipping/Saturated Pixels: Saturated pixels in the raw data can lead to artifacts. It's crucial to avoid saturation during image acquisition.[12]

Quantitative Data Summary

Deconvolution substantially improves image quality, which can be quantified through various metrics.

Table 1: Expected Improvements in Image Quality Metrics with Deconvolution

MetricTypical Improvement with DeconvolutionRationale
Lateral Resolution 1.5x - 2xReassignment of out-of-focus light sharpens features and allows for better separation of closely spaced objects.[16][17]
Axial Resolution 2x - 4xDeconvolution is particularly effective at reducing the axial blur inherent in widefield and confocal microscopy.
Signal-to-Noise Ratio (SNR) 2x - 10xBy concentrating the signal and reducing background, deconvolution significantly improves the SNR.[18]
Contrast Significant IncreaseThe removal of out-of-focus blur enhances the contrast between bright features and the background.[7]

Experimental Protocols

Protocol 1: this compound Staining of Live Cells

This protocol provides a general guideline for staining live mammalian cells with this compound.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Grow cells to the desired confluency (typically 50-70%).

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is 5 µM.[4] The optimal concentration may vary between cell types and should be determined empirically.

  • Cell Staining:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with pre-warmed serum-free medium or buffer.

    • Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C and 5% CO₂.[4][19]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed serum-free medium or buffer to remove excess dye.[6]

  • Imaging: Immediately proceed to image the cells in a suitable imaging buffer.

Protocol 2: Image Acquisition for Deconvolution

  • Microscope Setup:

    • Use a high-resolution objective (e.g., 60x or 100x oil immersion) with a high numerical aperture (NA ≥ 1.3).

    • Ensure the microscope is properly aligned and calibrated.

  • Excitation and Emission Settings:

    • Excite this compound using a suitable light source (e.g., 405 nm laser for confocal).[2]

    • Simultaneously collect fluorescence in two channels corresponding to the ordered (gel) and disordered (liquid-crystalline) phases. Typical emission windows are 415-455 nm and 490-530 nm.[2]

  • Image Sampling (Nyquist Sampling):

    • It is critical to sample the image at a high enough resolution to capture all the information that the objective lens provides. This is known as Nyquist sampling.

    • Set the pixel size to be at least 2.3 times smaller than the theoretical resolution of the objective. Your microscope software should have a feature to calculate the optimal pixel size.

  • Z-Stack Acquisition:

    • For 3D deconvolution, acquire a Z-stack of images through your sample.

    • The Z-step size should also adhere to Nyquist sampling criteria for the axial dimension. A good starting point is a Z-step size equal to half the axial resolution of your objective.

  • Signal Optimization:

    • Adjust laser power/exposure time and detector gain to achieve a good SNR without saturating any pixels. Check the image histogram to ensure no pixels are clipped at the maximum intensity value.[12]

  • Save Data: Save the raw image data in a lossless format (e.g., TIFF, or the native microscope format) that retains all metadata, including pixel size, Z-step, objective parameters, and emission wavelengths. This information is crucial for the deconvolution software.

Protocol 3: Deconvolution using Huygens Software

This protocol provides a general workflow for deconvolving a this compound image using the Huygens software.

  • Open Image: Launch Huygens and open your raw image file.

  • Check Microscopic Parameters:

    • The software will attempt to read the microscope parameters from the image metadata.

    • Carefully verify all parameters, including objective NA, refractive indices of the immersion medium and sample, excitation and emission wavelengths for each channel, and voxel (pixel and Z-step) sizes. Correct any inaccuracies.[12] This step is critical for an accurate theoretical PSF calculation.

  • Start the Deconvolution Wizard:

    • PSF Selection: Choose to either generate a theoretical PSF based on the verified parameters or use a pre-measured experimental PSF.[7]

    • Background Estimation: Use the wizard to estimate the background intensity in your image. An accurate background value is important.[8]

    • SNR Estimation: Provide an estimate of the signal-to-noise ratio. This value influences the regularization of the deconvolution process. You may need to experiment with this parameter to achieve the best result.

    • Algorithm and Iterations: Select the deconvolution algorithm (e.g., CMLE - Constrained Maximum Likelihood Estimation, which is a form of Richardson-Lucy). Set the number of iterations. Start with a moderate number (e.g., 20-40) and assess the quality. A quality stopping criterion can also be set.

  • Run Deconvolution: Execute the deconvolution process.

  • Visualize and Compare: Use the visualization tools in Huygens, such as the Twin Slicer, to compare the raw and deconvolved images side-by-side.[20]

  • Save Result: Save the deconvolved image for further analysis, such as Generalized Polarization (GP) calculation.

Visualizations

Deconvolution_Workflow cluster_acquisition Image Acquisition cluster_preprocessing Deconvolution Pre-processing cluster_deconvolution Deconvolution cluster_postprocessing Post-processing & Analysis Acquire_Raw Acquire Raw this compound Z-Stack Image (Nyquist Sampling) Save_Data Save Image with Full Metadata Acquire_Raw->Save_Data Load_Image Load Image into Deconvolution Software Save_Data->Load_Image Set_Params Set Microscopic Parameters Load_Image->Set_Params PSF_Select Generate/Select PSF (Theoretical or Experimental) Set_Params->PSF_Select Estimate_BG_SNR Estimate Background and SNR PSF_Select->Estimate_BG_SNR Run_Decon Run Iterative Deconvolution Algorithm (e.g., Richardson-Lucy) Estimate_BG_SNR->Run_Decon Visualize Visualize & Compare Raw vs. Deconvolved Run_Decon->Visualize GP_Analysis Quantitative Analysis (e.g., GP Calculation) Visualize->GP_Analysis

Caption: Experimental workflow for this compound image deconvolution.

Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions Potential Solutions Start Poor Deconvolution Result Is_Noisy Result is Noisy? Start->Is_Noisy Has_Artifacts Ringing/Blocky Artifacts? Start->Has_Artifacts Is_Blurry Still Blurry? Start->Is_Blurry Is_Noisy->Has_Artifacts No Check_SNR Check SNR Setting in Deconvolution Is_Noisy->Check_SNR Yes Has_Artifacts->Is_Blurry No Check_PSF Verify PSF Accuracy (Parameters/Beads) Has_Artifacts->Check_PSF Yes Check_Iterations Reduce Number of Iterations Has_Artifacts->Check_Iterations Yes Is_Blurry->Check_PSF Yes Check_Raw_Data Check Raw Data for Saturation/Low SNR Is_Blurry->Check_Raw_Data Yes Check_SNR->Check_Raw_Data

Caption: Logical workflow for troubleshooting deconvolution artifacts.

References

Validation & Comparative

C-Laurdan vs. Laurdan: A Comparative Guide for Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biophysical properties of cell membranes, the choice of fluorescent probe is critical. Laurdan has long been a staple for assessing membrane fluidity and lipid raft organization. However, the advent of C-Laurdan presents a compelling alternative with distinct advantages. This guide provides an objective comparison of this compound and Laurdan, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate probe for your research needs.

At a Glance: this compound vs. Laurdan

This compound and Laurdan are both polarity-sensitive fluorescent probes that report on the local lipid environment within a membrane. Their fluorescence emission spectra are sensitive to the degree of water penetration into the lipid bilayer, which in turn correlates with membrane fluidity. In more ordered, gel-phase membranes, water penetration is low, and the probes exhibit a blue-shifted emission. Conversely, in more fluid, liquid-crystalline phase membranes, increased water penetration leads to a red-shifted emission.[1][2] This spectral shift is quantified by calculating the Generalized Polarization (GP).[3][4]

The key structural difference between the two probes is the presence of a carboxyl group on the naphthalene moiety of this compound.[5][6] This modification imparts several advantageous properties to this compound over its predecessor.

Quantitative Data Presentation

The following table summarizes the key photophysical and chemical properties of this compound and Laurdan for easy comparison.

PropertyThis compoundLaurdanReference(s)
Molecular Weight 397.56 g/mol 353.55 g/mol [7]
Chemical Formula C₂₅H₃₅NO₃C₂₄H₃₅NO[7]
One-Photon Excitation Max (λex) ~348 nm~366 nm[7]
One-Photon Emission Max (λem) ~423 nm~497 nm[7]
Two-Photon Excitation Max (λex) ~780 nmNot specified in provided results
Extinction Coefficient (ε) 12,200 M⁻¹cm⁻¹19,500 M⁻¹cm⁻¹[7]
Quantum Yield (Φ) 0.430.61[7]
Solubility Good water solubility; Soluble in DMF, ethanol, DMSOPoor water solubility; Soluble in DMF[5][7]
Key Advantage Higher water solubility, faster membrane incorporation, greater sensitivity to membrane polarity at the lipid headgroup region, and enhanced photostability under two-photon excitation.[1][5][6][8]Well-established probe with a long history of use.[9]

Principle of Membrane Fluidity Sensing

The underlying principle for both this compound and Laurdan lies in their sensitivity to the local solvent polarity within the lipid bilayer. This sensitivity allows for the ratiometric measurement of membrane fluidity.

cluster_ordered Ordered Membrane (Gel Phase) cluster_disordered Disordered Membrane (Liquid Crystalline Phase) ordered Low water penetration Blue-shifted emission (~440 nm) disordered High water penetration Red-shifted emission (~490 nm) probe This compound or Laurdan Excitation probe->ordered Incorporation into ordered region probe->disordered Incorporation into disordered region

Principle of membrane fluidity sensing by Laurdan probes.

Experimental Protocols

Accurate and reproducible measurements of membrane fluidity using this compound or Laurdan require careful attention to the experimental protocol. Below are detailed methodologies for staining and imaging with these probes.

I. Stock Solution Preparation
  • Laurdan: Prepare a 1-20 mM stock solution in dimethylformamide (DMF).[7][10] Store at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[11]

  • This compound: Prepare a stock solution of up to 100 mM in DMF, 20 mM in DMSO, or 10 mM in ethanol.[12] Store at -20°C, protected from light.

II. Staining of Live Cells
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Staining Solution: Dilute the stock solution of this compound or Laurdan in cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Replace the cell culture medium with the staining solution and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

  • Imaging: Immediately proceed with imaging under a one-photon or two-photon microscope.

III. Staining of Liposomes
  • Liposome Preparation: Prepare giant unilamellar vesicles (GUVs) or other liposome preparations as required for your experiment.

  • Probe Incorporation: Add the this compound or Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid ratio of approximately 1:500 to 1:800.[1]

  • Incubation: Incubate the mixture for at least 30 minutes to 1 hour to ensure complete partitioning of the probe into the lipid bilayer.[1][13]

IV. Imaging and Data Acquisition
  • One-Photon Confocal Microscopy (more suitable for this compound):

    • Excite the probe at ~405 nm.[14]

    • Collect emission simultaneously in two channels: a "blue" channel (e.g., 410-460 nm) and a "green" channel (e.g., 470-530 nm).[15]

  • Two-Photon Microscopy:

    • Excite the probe using a pulsed infrared laser tuned to the two-photon excitation maximum (e.g., ~780 nm for this compound).

    • Collect emission in two channels as described for one-photon microscopy.

V. Generalized Polarization (GP) Calculation

The GP value is calculated on a pixel-by-pixel basis from the intensity images acquired in the two emission channels using the following formula:

GP = (I_blue - I_green) / (I_blue + I_green)

Where:

  • I_blue is the fluorescence intensity in the blue emission channel.

  • I_green is the fluorescence intensity in the green emission channel.

GP values range from +1 (highly ordered) to -1 (highly fluid).[16]

Experimental Workflow

The following diagram outlines the typical experimental workflow for a membrane fluidity study using this compound or Laurdan.

start Start: Prepare Cells or Liposomes staining Stain with this compound or Laurdan start->staining incubation Incubate (30-60 min) staining->incubation wash Wash to Remove Excess Probe incubation->wash imaging Image Acquisition (One- or Two-Photon Microscopy) wash->imaging channel1 Collect Blue Channel Image imaging->channel1 channel2 Collect Green Channel Image imaging->channel2 gp_calc Calculate Generalized Polarization (GP) Map channel1->gp_calc channel2->gp_calc analysis Data Analysis and Interpretation gp_calc->analysis end End: Membrane Fluidity Characterization analysis->end

Experimental workflow for membrane fluidity analysis.

Concluding Remarks

Both this compound and Laurdan are powerful tools for investigating membrane fluidity. Laurdan is a well-established and widely used probe. However, this compound offers significant advantages, including improved water solubility, faster membrane incorporation, and enhanced photostability, making it particularly well-suited for studies in living cells and for two-photon microscopy applications.[1][17] Its increased sensitivity to the lipid headgroup region may also provide more nuanced information about membrane organization.[5][6][8] The choice between these two probes will ultimately depend on the specific requirements of the experimental system and the imaging modality available. For new studies, particularly those involving live-cell imaging or two-photon microscopy, this compound represents a superior choice.

References

C-Laurdan: A Superior Probe for Two-Photon Microscopy of Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, particularly the investigation of lipid rafts and membrane dynamics, the choice of fluorescent probe is paramount. For researchers utilizing two-photon microscopy, C-Laurdan has emerged as a significantly more advantageous tool compared to its predecessor, Laurdan. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Enhanced Photophysical Properties for Brighter, More Sensitive Imaging

This compound exhibits superior photophysical characteristics that translate to higher quality images and more reliable data in two-photon microscopy. A key advantage is its larger two-photon absorption cross-section, which directly contributes to a brighter fluorescence signal.[1] Furthermore, this compound demonstrates a greater sensitivity to the polarity of the membrane environment, allowing for more nuanced detection of changes in lipid packing and organization.[1][2][3]

One of the significant drawbacks of Laurdan is its tendency to form aggregates and its poor water solubility.[1] this compound overcomes this limitation with its enhanced water solubility, facilitating easier handling and more consistent staining of live cells.[1][4] This improved solubility is attributed to the substitution of a methyl group in Laurdan with a carboxylic group in this compound.[5]

PropertyThis compoundLaurdanAdvantage of this compound
Two-Photon Cross Section (δ) at 780 nm (in EtOH) 150 GM60 GM2.5x larger, resulting in brighter images.[1]
Two-Photon Cross Section (δ) at 820 nm (in Water) 320 GMNot measurable (too weak)Significantly higher, enabling imaging in aqueous environments.[1]
Fluorescence Quantum Yield (Φ) 0.43[4]0.61[6]While Laurdan has a higher quantum yield in some conditions, this compound's overall performance in two-photon microscopy is superior due to its larger two-photon cross section.
Sensitivity to Membrane Polarity Higher sensitivity[1][2][3]StandardMore accurately reflects the fluid and gel domains in the plasma membrane.[1]
Water Solubility 3.0 mM[1]Virtually insoluble (aggregates at 0.1 mM)[1]Easier to handle, better for staining live cells.
Photostability Enhanced under two-photon excitation[5]Prone to photobleaching under one-photon excitation[5]More stable for time-lapse imaging.

Visualizing Lipid Rafts and Membrane Fluidity

Both this compound and Laurdan are used to study the lateral organization of biological membranes, particularly to visualize lipid rafts—dynamic, ordered microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction.[2][3] These probes are environmentally sensitive, meaning their fluorescence emission spectrum shifts depending on the polarity of their surroundings. In more ordered, less polar environments like lipid rafts (liquid-ordered phase), the emission is blue-shifted. In more fluid, polar environments (liquid-disordered phase), the emission is red-shifted.[7]

This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order. The ability of this compound to more accurately reflect the rigid and fluid domains in vesicles and live cells makes it a superior tool for GP imaging.[1] Experimental data shows that this compound provides a clearer distinction between different lipid phases and a more significant response to raft-disrupting agents like methyl-β-cyclodextrin (MβCD).[1][5]

Experimental Protocols

Staining of Live Cells with this compound for Two-Photon Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live cells cultured on glass-bottom dishes suitable for microscopy

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in DMSO or ethanol to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: Dilute the stock solution in PBS or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Wash the cultured cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed imaging buffer to the cells.

  • Two-Photon Imaging:

    • Image the cells using a two-photon microscope equipped with a femtosecond laser tuned to an excitation wavelength of 780-820 nm.[1][4]

    • Collect fluorescence emission in two separate channels simultaneously to capture the blue-shifted (e.g., 420-460 nm) and red-shifted (e.g., 470-510 nm) signals.

  • GP Value Calculation:

    • The GP value is calculated for each pixel using the following formula: GP = (I_blue - I_red) / (I_blue + I_red) where I_blue and I_red are the fluorescence intensities in the blue and red channels, respectively.

    • The resulting GP map will show values ranging from +1 (highly ordered) to -1 (highly disordered).

Visualizing Experimental Workflow and Signaling Concepts

To better understand the application of this compound in studying cellular processes, the following diagrams illustrate a typical experimental workflow and the conceptual role of lipid rafts in signal transduction.

experimental_workflow cluster_prep Cell Preparation cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis cell_culture Culture Cells on Glass-Bottom Dish staining Stain with this compound (1-10 µM, 15-30 min) cell_culture->staining washing Wash to Remove Excess Probe staining->washing excitation Excite at 780-820 nm washing->excitation emission Collect Emission in Two Channels (Blue & Red) excitation->emission gp_calc Calculate GP Value for Each Pixel emission->gp_calc gp_map Generate GP Map gp_calc->gp_map interpretation Interpret Membrane Order gp_map->interpretation lipid_raft_signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Ordered) cluster_nonraft Non-Raft (Disordered) receptor_raft Receptor effector_raft Effector Protein receptor_raft->effector_raft Activation response Cellular Response effector_raft->response Signal Transduction receptor_nonraft Receptor ligand Ligand ligand->receptor_raft Binding

References

C-Laurdan GP Values: A Validated Guide to Characterizing Lipid Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the fluorescent probe C-Laurdan offers a powerful tool for elucidating the organization of lipid bilayers. This guide provides an objective comparison of this compound's performance in characterizing known lipid phases, supported by experimental data, and outlines detailed protocols for its application.

The fluidity and organization of lipid membranes are critical to a vast array of cellular processes, from signal transduction to drug-membrane interactions. Understanding the distinct lipid phases—the liquid-ordered (Lo), liquid-disordered (Ld), and solid-ordered (So) or gel phases—is paramount. This compound, a derivative of the well-established probe Laurdan, exhibits sensitivity to the polarity of its environment, which directly correlates with the packing density of lipid acyl chains. This property is quantified by the Generalized Polarization (GP) value, providing a robust measure of membrane order.

Performance Comparison: this compound GP Values in Defined Lipid Phases

This compound's utility lies in its distinct GP values for different lipid phases. The following table summarizes experimentally determined this compound GP values in model membrane systems, offering a clear benchmark for interpreting experimental data. For comparison, typical GP values for the parent compound, Laurdan, and another common lipid order probe, Di-4-ANEPPDHQ, are also included.

Lipid PhaseModel SystemLipid CompositionThis compound GP ValueLaurdan GP ValueDi-4-ANEPPDHQ GP Value
Liquid-ordered (Lo) LUVsESM:Chol (1:1)0.51 ± 0.00[1][2]0.57 ± 0.00[1][2]~0.4 to 0.5
GUVsDOPC:SM:Chol (2:2:1)~0.26~0.55Not readily available
LUVsPOPC:ESM:Chol (25:35:40)~0.35[1][2]~0.45[1][2]Not readily available
Liquid-disordered (Ld) LUVsDOPC-0.36 ± 0.01[1][2]-0.24 ± 0.00[1][2]~ -0.3 to -0.4
LUVsPOPC-0.29 ± 0.00[1][2]-0.05 ± 0.00[1][2]Not readily available
LUVsPOPC:ESM:Chol (70:25:5)~ -0.2[1][2]~ -0.1[1][2]Not readily available
Solid-ordered (So)/Gel LUVsDPPC (below Tm)~0.5 to 0.6~0.5 to 0.7[3][4]Not readily available
Co-existing Lo-Ld LUVsPOPC:Chol (3:2)Intermediate valuesIntermediate valuesNot readily available
GUVsDPPC:POPC (1:1)High GP domains observedHigh GP domains observedNot readily available

Note: GP values can vary slightly depending on the specific experimental conditions (temperature, buffer, instrumentation). The values presented are indicative and sourced from multiple studies.

Experimental Protocols

Accurate determination of this compound GP values requires meticulous experimental execution. Below are detailed methodologies for labeling model lipid membranes and performing fluorescence measurements.

Preparation of Labeled Liposomes (LUVs)
  • Lipid Film Hydration:

    • Prepare a lipid mixture of the desired composition in chloroform.

    • Add this compound from a stock solution in chloroform to achieve a final probe-to-lipid molar ratio of 1:500 to 1:1000.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES-buffered saline) by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

  • LUV Formation:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a homogenous population of LUVs.

Preparation of Labeled Giant Unilamellar Vesicles (GUVs)
  • Electroformation:

    • Prepare a lipid mixture containing this compound (1 mol%) in chloroform.

    • Spread the lipid solution onto platinum or indium tin oxide (ITO)-coated glass slides and allow the solvent to evaporate, forming a thin lipid film.

    • Assemble the slides to form a chamber and fill with a sucrose solution (e.g., 300 mM).

    • Apply an AC electric field (e.g., 1V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipids.

    • Gently harvest the GUVs from the slides.

Fluorescence Spectroscopy and GP Calculation
  • Instrumentation:

    • Use a temperature-controlled spectrofluorometer.

  • Measurement Parameters:

    • Excitation Wavelength: 405 nm for this compound.

    • Emission Spectra: Record the fluorescence emission spectrum from approximately 420 nm to 550 nm.

  • GP Calculation:

    • The Generalized Polarization (GP) is calculated using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission wavelengths of 440 nm and 490 nm, respectively.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis lipid_prep Lipid Mixture Preparation add_probe Addition of this compound lipid_prep->add_probe film_formation Lipid Film Formation add_probe->film_formation hydration Hydration to form MLVs film_formation->hydration extrusion Extrusion to form LUVs hydration->extrusion spectrofluorometer Spectrofluorometer Measurement (Excitation at 405 nm) extrusion->spectrofluorometer record_spectra Record Emission Spectra (420-550 nm) spectrofluorometer->record_spectra extract_intensities Extract Intensities at 440 nm and 490 nm record_spectra->extract_intensities gp_calculation GP Calculation GP = (I440 - I490) / (I440 + I490) extract_intensities->gp_calculation lipid_phases_gp cluster_phases Lipid Bilayer Phases cluster_gp This compound GP Value So Solid-Ordered (So) (Gel) High_GP High GP (~0.5 to 0.6) So->High_GP Highly Packed Low Water Penetration Lo Liquid-Ordered (Lo) Intermediate_GP Intermediate GP (~0.2 to 0.5) Lo->Intermediate_GP Moderately Packed Ld Liquid-Disordered (Ld) Low_GP Low GP (< 0) Ld->Low_GP Loosely Packed High Water Penetration

References

C-Laurdan Performance: A Comparative Guide for Confocal and Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescent probe C-Laurdan is a powerful tool for investigating cell membrane properties, specifically lipid organization and fluidity. Its sensitivity to the polarity of the membrane environment allows for the visualization of lipid rafts and other membrane microdomains. The choice of microscopy technique—confocal or two-photon—significantly impacts the quality and type of data that can be obtained with this compound. This guide provides an objective comparison of this compound's performance in both systems, supported by experimental data and detailed protocols to aid in selecting the optimal imaging modality for your research needs.

Performance Comparison: Confocal vs. Two-Photon Microscopy

The selection between confocal and two-photon microscopy for this compound imaging hinges on the specific experimental requirements, such as sample thickness, sensitivity to phototoxicity, and desired image quality. While two-photon microscopy generally offers superior performance for deep tissue imaging and reduced phototoxicity, the enhanced photostability of this compound compared to its predecessor, Laurdan, has made it a viable and valuable probe for conventional confocal microscopy as well.[1][2][3]

Performance MetricConfocal MicroscopyTwo-Photon MicroscopyRationale & Key Considerations
Signal-to-Noise Ratio (SNR) Can be lower, especially in thick or scattering samples.[4]Generally higher, particularly in deep tissue, due to reduced background signal.[5]Two-photon excitation is confined to the focal volume, eliminating out-of-focus fluorescence that contributes to noise in confocal imaging.[6][7] For thin samples with low scattering, confocal imaging can sometimes yield a higher SNR.[4]
Photostability This compound exhibits sufficient photostability for imaging under conventional confocal conditions.[1][2] However, photobleaching can still be a limiting factor in long-term imaging experiments.Significantly reduced photobleaching as excitation is confined to the focal plane.[5][6][8] This allows for longer time-lapse imaging with minimal signal degradation.The near-infrared light used in two-photon microscopy is less energetic and therefore causes less photodamage to the sample compared to the UV or visible light used in confocal microscopy.[5][6]
Penetration Depth Limited to approximately 200 µm in scattering tissue.[7]Significantly deeper penetration, up to 1 mm in living tissues.[5][7]The near-infrared excitation light used in two-photon microscopy scatters less within biological tissues compared to the shorter wavelength light used in confocal microscopy.[5][9]
Resolution Spatial resolution is comparable to two-photon microscopy.[6]The lateral and axial resolution for two-photon excitation is only slightly worse than for confocal microscopy.[6]Resolution in both techniques is diffraction-limited. The key advantage of two-photon is not in resolution enhancement but in its ability to achieve high-resolution imaging deep within scattering samples.
Phototoxicity Higher potential for phototoxicity, especially with the 405 nm excitation, as the entire light cone passing through the sample can cause damage.[6]Reduced phototoxicity because the excitation is localized to the focal volume, minimizing damage to out-of-focus regions.[5][6] This is a major advantage for live-cell and in-vivo imaging.The use of longer wavelength, lower energy infrared light in two-photon microscopy is inherently less damaging to biological specimens.[5]
Probe Excitation Efficiency Good one-photon absorption at its excitation maximum.This compound has a large two-photon absorption cross-section, leading to brighter two-photon fluorescence images compared to Laurdan.[10][11][12]This compound was specifically designed to have improved two-photon properties, making it an excellent probe for this technique.[12]

Experimental Protocols

This compound Staining Protocol for Live Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For working solutions, dilute the stock in cell culture medium to a final concentration of 5-10 µM.

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess probe.

  • Imaging: The cells are now ready for imaging on either a confocal or two-photon microscope. It is recommended to image the cells in a buffer that maintains their physiological state.

This compound Imaging and Ratiometric Analysis

This compound's utility lies in its sensitivity to the polarity of the membrane environment, which is quantified using the Generalized Polarization (GP) value. The GP value is calculated from the fluorescence intensities in two emission channels.

  • Principle: In more ordered, rigid membrane domains (like lipid rafts), the this compound emission is blue-shifted. In more disordered, fluid membrane domains, the emission is red-shifted.[10]

  • GP Calculation: The GP value is calculated using the following formula: GP = (I_blue - G * I_red) / (I_blue + G * I_red) Where:

    • I_blue is the intensity in the blue emission channel (e.g., 415-455 nm).

    • I_red is the intensity in the red emission channel (e.g., 490-530 nm).[13]

    • G is a correction factor (the G-factor) that accounts for the wavelength-dependent sensitivity of the detection system. It is determined by imaging a solution of this compound in a solvent of known properties (e.g., DMSO).[2]

Confocal Microscopy Imaging Parameters:

  • Excitation: 405 nm laser line.[13][14][15]

  • Emission Collection: Simultaneously collect fluorescence in two channels:

    • Channel 1 (Blue): 415-455 nm.[13]

    • Channel 2 (Red): 490-530 nm.[13]

  • Pinhole: Set to 1 Airy unit for optimal sectioning.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal and avoid phototoxicity and photobleaching.[13]

Two-Photon Microscopy Imaging Parameters:

  • Excitation: A Ti:Sapphire laser tuned to approximately 780-820 nm.[12][16]

  • Emission Collection: Use a dichroic mirror and bandpass filters to separate the emission into two channels, similar to the confocal setup (e.g., 400-460 nm and 470-530 nm).[8]

  • Detector: Non-descanned detectors (NDDs) are often used to efficiently collect scattered emission photons.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture 1. Cell Culture staining 2. This compound Staining (5-10 µM, 30-60 min) cell_culture->staining washing 3. Washing staining->washing confocal Confocal Imaging (Ex: 405 nm) washing->confocal two_photon Two-Photon Imaging (Ex: 780-820 nm) washing->two_photon acquire_images 4. Acquire Images in Two Channels (Blue: ~440 nm, Red: ~490 nm) confocal->acquire_images two_photon->acquire_images calculate_gp 5. Calculate GP Image GP = (I_blue - GI_red) / (I_blue + GI_red) acquire_images->calculate_gp analyze_gp 6. Analyze Membrane Order calculate_gp->analyze_gp

Caption: Experimental workflow for this compound labeling and membrane order analysis.

excitation_principles cluster_one_photon One-Photon Excitation (Confocal) cluster_two_photon Two-Photon Excitation ground_state_1 Ground State excited_state_1 Excited State excited_state_1->ground_state_1 Fluorescence photon_in_1->excited_state_1 One High-Energy Photon (e.g., 405 nm) ground_state_2 Ground State virtual_state Virtual State excited_state_2 Excited State excited_state_2->ground_state_2 Fluorescence photon_in_2a->virtual_state Two Low-Energy Photons (e.g., 810 nm) Simultaneously photon_in_2b->virtual_state

Caption: Principles of one-photon vs. two-photon excitation.

References

Unveiling Membrane Dynamics: A Comparative Guide to C-Laurdan and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular membranes, the choice of an appropriate fluorescent probe is paramount. C-Laurdan has emerged as a powerful tool for investigating membrane order and lipid packing. This guide provides an objective cross-validation of this compound's performance against other established membrane probes, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

This guide will compare this compound with traditional probes such as Laurdan, Prodan, 1,6-diphenyl-1,3,5-hexatriene (DPH), and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH). The comparison will focus on their principles of measurement, localization within the membrane, and practical applications, supplemented with quantitative data from various studies.

At a Glance: Comparing this compound with Other Membrane Probes

The following table summarizes the key characteristics and performance metrics of this compound in comparison to other widely used membrane probes. This allows for a quick assessment of the most suitable probe based on the experimental requirements.

ProbeMeasurement PrinciplePrimary ParameterMembrane LocalizationKey AdvantagesKey Disadvantages
This compound Solvatochromism (polarity sensitive)Generalized Polarization (GP)Lipid bilayer interfaceHigh photostability, suitable for confocal microscopy, senses lipid packing and water penetration[1][2]GP values can be influenced by factors other than lipid order.
Laurdan Solvatochromism (polarity sensitive)Generalized Polarization (GP)Lipid bilayer interfaceHigh sensitivity to lipid phase, well-established probe[3][4][5]Low photostability, often requires two-photon microscopy[1][2]
Prodan Solvatochromism (polarity sensitive)Spectral shiftCloser to the bilayer surface than Laurdan[6]Sensitive to polarity changes at the membrane surface[6]Different partitioning behavior compared to Laurdan/C-Laurdan[6]
DPH Fluorescence AnisotropyAnisotropy (r)Hydrophobic core of the bilayerSenses fluidity and motional order of acyl chains[7]Does not directly report on lipid packing or water content[7]
TMA-DPH Fluorescence AnisotropyAnisotropy (r)Anchored at the lipid-water interfaceReports on fluidity near the membrane surface[7][8]Anisotropy can be affected by factors other than fluidity.

Deep Dive: Understanding the Probes

This compound and Laurdan: Reporters of Lipid Packing

This compound is a derivative of Laurdan, designed to overcome some of the limitations of the parent dye, notably its photostability.[1][2] Both probes are sensitive to the polarity of their environment. In a more ordered, tightly packed membrane (e.g., liquid-ordered phase), there is less water penetration, and the emission spectrum is blue-shifted. In a less ordered, more fluid membrane (e.g., liquid-disordered phase), water molecules penetrate the bilayer more readily, causing a red-shift in the emission spectrum.[5] This spectral shift is quantified by the Generalized Polarization (GP) value. A higher GP value corresponds to a more ordered membrane, while a lower GP value indicates a more disordered membrane.[9] this compound's enhanced photostability makes it particularly suitable for imaging with conventional confocal microscopy.[1][2]

Prodan: A Surface-Sensitive Polarity Probe

Like Laurdan and this compound, Prodan's fluorescence is sensitive to environmental polarity. However, due to its different molecular structure, Prodan localizes closer to the surface of the membrane.[6] This makes it particularly useful for detecting changes in polarity at the lipid-water interface. Its partitioning between the membrane and aqueous phase is also more dependent on the lipid phase state compared to Laurdan.[6]

DPH and TMA-DPH: Gauging Membrane Fluidity

In contrast to the solvatochromic probes, DPH and TMA-DPH measure fluorescence anisotropy to report on the rotational mobility of the probe within the membrane, which is a measure of membrane fluidity. DPH is a hydrophobic molecule that localizes deep within the acyl chain region of the bilayer.[7] TMA-DPH has a charged headgroup that anchors it at the membrane surface, with the DPH moiety reporting on the fluidity of the upper part of the acyl chain region.[7][8] A higher anisotropy value indicates restricted motion and thus a less fluid (more ordered) membrane, while a lower anisotropy value suggests greater rotational freedom and a more fluid membrane.

Experimental Cross-Validation: A Logical Workflow

A robust cross-validation experiment is essential to correlate the results from different probes. The following diagram illustrates a typical workflow for comparing this compound with an anisotropy probe like DPH or TMA-DPH.

CrossValidationWorkflow A Prepare Model Membranes or Cell Cultures B Divide Samples into Treatment Groups A->B C1 Label with this compound B->C1 C2 Label with DPH/TMA-DPH B->C2 D1 Acquire Fluorescence Intensity (440 nm & 490 nm) C1->D1 D2 Measure Fluorescence Anisotropy C2->D2 E1 Calculate Generalized Polarization (GP) D1->E1 E2 Calculate Anisotropy (r) D2->E2 F Compare GP and r values across Treatment Groups E1->F E2->F G Correlate Changes in Membrane Order (GP) with Fluidity (r) F->G

A logical workflow for the cross-validation of this compound and DPH/TMA-DPH.

Quantitative Comparison of Probe Performance

The following table presents representative data synthesized from multiple studies to illustrate the comparative performance of this compound and other probes in model membrane systems.

Membrane SystemConditionThis compound GPLaurdan GPDPH Anisotropy (r)TMA-DPH Anisotropy (r)
DPPC VesiclesGel Phase (25°C)~0.5 - 0.6~0.5 - 0.6~0.35~0.32
DPPC VesiclesFluid Phase (50°C)~ -0.1 to -0.3~ -0.1 to -0.3~0.10~0.15
POPC VesiclesFluid Phase (25°C)~ -0.3 to -0.5~ -0.3 to -0.5~0.08~0.12
DPPC/Cholesterol (2:1)Liquid Ordered~0.3 - 0.4~0.3 - 0.4~0.30~0.28
Live Cells (Plasma Membrane)Untreated~0.1 to 0.3[2]~0.1 to 0.3VariesVaries
Live Cells (Plasma Membrane)Cholesterol Depleted~ -0.06[2]DecreasedDecreasedDecreased

Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., buffer, temperature, instrumentation).

Probing Signaling Pathways: The Role of Membrane Order

Membrane microdomains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids, leading to a more ordered membrane environment. These domains are crucial platforms for cellular signaling. The diagram below illustrates a simplified signaling pathway that is dependent on membrane order, and how different probes can be used to investigate it.

SignalingPathway cluster_membrane Plasma Membrane cluster_probes Membrane Probes Receptor Receptor Effector Effector Protein Receptor->Effector Recruitment to Raft Signal Downstream Signaling Effector->Signal LipidRaft Lipid Raft (High Order) LipidRaft->Receptor LipidRaft->Effector Ligand Ligand Ligand->Receptor CLaurdan This compound (GP) CLaurdan->LipidRaft Measures Packing DPH DPH (Anisotropy) DPH->LipidRaft Measures Fluidity

Membrane order-dependent signaling and its investigation with different probes.

In this example, the binding of a ligand to its receptor leads to the recruitment of the receptor and effector proteins into a lipid raft. The ordered environment of the raft facilitates their interaction and initiates downstream signaling. This compound can be used to visualize these ordered domains (higher GP), while DPH can confirm the reduced fluidity (higher anisotropy) within these regions.

Experimental Protocols

A. This compound Staining and GP Measurement in Live Cells
  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in dimethylformamide (DMF). From this, prepare a 1 mM working solution in DMF.

  • Staining: Dilute the this compound working solution to a final concentration of 5-10 µM in serum-free cell culture medium.

  • Incubation: Replace the cell culture medium with the this compound staining solution and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a confocal microscope equipped with a 405 nm laser for excitation. Simultaneously collect fluorescence emission in two channels: 430-460 nm (ordered phase) and 470-510 nm (disordered phase).

  • GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I430-460 - G * I470-510) / (I430-460 + G * I470-510) where I is the intensity in the respective channel and G is a correction factor determined for the specific instrument.

B. DPH/TMA-DPH Staining and Anisotropy Measurement
  • Probe Preparation: Prepare a 2 mM stock solution of DPH or TMA-DPH in DMF.

  • Staining: Dilute the stock solution to a final concentration of 1-2 µM in PBS or serum-free medium.

  • Incubation: Resuspend cells in the staining solution and incubate for 30 minutes at room temperature (DPH) or on ice (TMA-DPH to limit internalization).

  • Washing: Wash the cells twice with cold PBS.

  • Measurement: Measure fluorescence anisotropy using a fluorometer equipped with polarizers. For DPH/TMA-DPH, use an excitation wavelength of ~360 nm and an emission wavelength of ~430 nm.

  • Anisotropy Calculation: The instrument software typically calculates the steady-state anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

Conclusion

This compound offers significant advantages for studying membrane order, particularly its compatibility with conventional confocal microscopy and its high photostability. While it provides a sensitive measure of lipid packing and water penetration through GP analysis, it is crucial to understand that this is a different physical parameter than the membrane fluidity reported by anisotropy probes like DPH and TMA-DPH. For a comprehensive understanding of membrane biophysics, a multi-probe approach, as outlined in this guide, is often the most powerful strategy. By cross-validating results from this compound with those from other membrane probes, researchers can gain deeper insights into the complex and dynamic nature of cellular membranes and their role in health and disease.

References

A Head-to-Head Comparison of C-Laurdan and Laurdan for Sensing Cholesterol-Rich Membrane Domains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the study of lipid rafts—microdomains enriched in cholesterol and sphingolipids—is crucial for understanding a myriad of cellular processes. Fluorescent probes that can report on the lipid order of cellular membranes are indispensable tools in this field. Among these, Laurdan and its derivative, C-Laurdan, are prominent choices. This guide provides an in-depth, objective comparison of their sensitivity to cholesterol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

Key Differences and Performance Summary

This compound, a carboxyl-modified version of Laurdan, was designed to improve upon some of the limitations of the parent dye. The primary distinction lies in the replacement of a methyl group in Laurdan's dimethylamino moiety with a carboxymethyl group in this compound.[1][2] This seemingly minor structural change leads to significant differences in their photophysical properties and their behavior in lipid membranes.

Theoretical studies suggest that this compound is more stable than Laurdan in the headgroup region of the membrane and aligns more closely with the lipids.[1] This positioning may contribute to its heightened sensitivity to the polarity of the membrane at the lipid headgroup region.[1] Furthermore, this compound exhibits greater water solubility, a brighter two-photon fluorescence image, and enhanced photostability compared to Laurdan.[3][4]

FeatureThis compoundLaurdanReference
Structure 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene6-lauroyl-2-(N,N-dimethylamino)naphthalene[1]
Excitation Max (in membranes) ~350-410 nm~340-410 nm[5][6][7]
Emission Max (Disordered Phase) ~490-530 nm~490 nm[3][7]
Emission Max (Ordered Phase) ~440 nm~440 nm[8]
Sensitivity to Cholesterol High; detects pre-transitions in lipid phases not seen with Laurdan.[3]High; well-established for detecting cholesterol-induced membrane ordering.[9]
Photostability Higher than Laurdan, suitable for one-photon confocal microscopy.[3][7]Prone to photobleaching, often requiring two-photon microscopy.[3][4]
Water Solubility HigherLower[1][2]
Advantages Brighter signal, greater photostability, higher sensitivity to headgroup polarity.[1][3]Well-established probe with a large body of literature.
Disadvantages Newer probe with less historical data.Lower photostability and signal brightness compared to this compound.[3]

Experimental Data: Generalized Polarization (GP) Measurements

The sensitivity of both probes to membrane lipid order, which is influenced by cholesterol, is quantified by calculating the Generalized Polarization (GP). GP is a ratiometric measurement of the emission intensity at two wavelengths, reflecting the shift in the emission spectrum of the dye in response to changes in the polarity of its environment. An increase in GP values corresponds to a more ordered, less hydrated membrane environment, typical of cholesterol-rich domains.

The GP is calculated using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) , where I_ordered and I_disordered are the fluorescence intensities at the emission maximum in the ordered (e.g., 440 nm) and disordered (e.g., 490 nm) phases, respectively.[6][10]

The following table summarizes GP values obtained for both probes in different membrane systems, demonstrating their response to changes in lipid order, including those induced by cholesterol depletion using methyl-β-cyclodextrin (MβCD).

Membrane SystemConditionThis compound GPLaurdan GPReference
DPPC VesiclesGel to Ripple Phase Pre-transition (~33°C)DetectedNot Detected[3]
X. laevis Melanophore CellsControl0.18 ± 0.05-[3]
X. laevis Melanophore CellsMβCD Treated (Cholesterol Depletion)-0.06 ± 0.08-[3]
di14:1-Δ9cis-PC SLBIncreasing Cholesterol (0 to 0.6 molar fraction)-GP increases from ~-0.1 to ~0.38[10][11][12]

Notably, one study demonstrated that this compound could detect the pre-transition from a gel to a rippled phase in DPPC vesicles, a subtle change in lipid order that was not observable with Laurdan.[3] This suggests a higher sensitivity of this compound to fine changes in membrane organization. Moreover, in living cells, cholesterol depletion with MβCD resulted in a significant decrease in the this compound GP value, indicating a shift to a more disordered membrane state and confirming its utility in monitoring cholesterol-dependent membrane fluidity.[3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the cholesterol sensitivity of this compound and Laurdan.

G cluster_prep Preparation cluster_labeling Labeling cluster_measurement Measurement cluster_analysis Analysis prep_liposomes Prepare Liposomes with Varying Cholesterol label_c Incubate Liposomes with this compound prep_liposomes->label_c label_l Incubate Liposomes with Laurdan prep_liposomes->label_l prep_dyes Prepare this compound and Laurdan Stock Solutions prep_dyes->label_c prep_dyes->label_l measure_fluor Measure Fluorescence Spectra (Excitation at 350-400 nm) label_c->measure_fluor label_l->measure_fluor calc_gp Calculate Generalized Polarization (GP) measure_fluor->calc_gp compare Compare GP Values and Sensitivity calc_gp->compare

References

C-Laurdan vs. Laurdan: A Comparative Guide to Photostability for Membrane Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of lipid membranes, the choice of fluorescent probe is critical to generating reliable and high-quality data. Laurdan has long been a staple for investigating membrane polarity and lipid rafts. However, its utility is significantly hampered by its poor photostability under one-photon excitation. The development of C-Laurdan, a carboxylated derivative, has offered a promising alternative. This guide provides an objective comparison of the photostability of this compound and Laurdan, supported by available data and detailed experimental protocols to aid researchers in selecting the optimal probe for their needs.

Executive Summary

This compound exhibits significantly enhanced photostability compared to Laurdan, particularly under one-photon excitation conditions typical of confocal microscopy. This key advantage allows for longer and more repetitive imaging experiments with this compound, minimizing photobleaching-induced artifacts and enabling the study of dynamic cellular processes. While Laurdan's rapid photobleaching largely restricts its use to two-photon microscopy, this compound's robustness makes it a versatile tool for a broader range of fluorescence microscopy applications.

Data Presentation: Photophysical Properties and Photostability

PropertyThis compoundLaurdanReferences
One-Photon Excitation Max (λex) ~348 nm~356 nm[1]
Emission Max (λem) ~423 nmGel Phase: ~440 nm, Liquid Phase: ~490 nm[2]
Fluorescence Quantum Yield (Φf) 0.430.4 - 0.6 (solvent dependent)[1]
Photostability High; suitable for one-photon confocal microscopy with minimal photobleaching.[1]Low; rapid photobleaching under one-photon excitation.[2][3] Primarily used for two-photon microscopy.[2][1][2][3]
Water Solubility Higher due to the carboxylic group.[4]Low.[4]

Experimental Protocols

To quantitatively assess the photostability of this compound and Laurdan, a time-lapse imaging experiment using a confocal microscope is recommended. This protocol is designed to provide a direct comparison of the photobleaching rates of the two probes under identical conditions.

I. Preparation of Labeled Giant Unilamellar Vesicles (GUVs)
  • Lipid Mixture Preparation: Prepare a lipid mixture in chloroform. A common composition for observing phase separation is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a 1:1 molar ratio, with the addition of cholesterol if desired.

  • Probe Incorporation: Add this compound or Laurdan to the lipid mixture from a stock solution in ethanol or DMSO to a final probe-to-lipid molar ratio of 1:200.

  • GUV Formation: Form GUVs using the electroformation method. Deposit the lipid/probe mixture onto platinum or indium tin oxide (ITO)-coated glass slides. After evaporation of the solvent under vacuum, assemble the chamber and fill with a sucrose solution. Apply an AC electric field to induce vesicle formation.

  • Harvesting GUVs: Gently harvest the GUVs from the chamber for microscopy.

II. Confocal Microscopy and Photobleaching Assay
  • Microscope Setup:

    • Use a laser scanning confocal microscope equipped with a 405 nm laser for excitation of both this compound and Laurdan.

    • Set the emission detection channels to capture the characteristic spectra of the probes. For ratiometric imaging (Generalized Polarization), typical channels are 420-460 nm (for the ordered phase) and 470-510 nm (for the disordered phase).

    • Use a high numerical aperture water or oil immersion objective (e.g., 60x or 63x).

  • Image Acquisition Parameters:

    • For a fair comparison, use identical settings for both this compound and Laurdan samples:

      • Laser Power: Use a consistent and moderate laser power (e.g., 1-5% of a 50 mW laser).

      • Pinhole: Set to 1 Airy unit.

      • Scan Speed: Use a consistent scan speed.

      • Detector Gain: Adjust the gain for each probe to achieve a similar initial fluorescence intensity, avoiding saturation.

  • Time-Lapse Imaging:

    • Select a GUV for imaging.

    • Acquire a time series of images (e.g., 100 frames) with continuous laser scanning of the same field of view. The time interval between frames should be minimized.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the GUV membrane in each frame of the time series.

    • Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).

    • Plot the normalized fluorescence intensity as a function of time or frame number to generate photobleaching curves for both this compound and Laurdan.

    • The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay signifies higher photostability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the comparative photostability analysis of this compound and Laurdan.

G cluster_prep I. Sample Preparation cluster_imaging II. Photobleaching Experiment cluster_analysis III. Data Analysis A Prepare Lipid Mixture (e.g., DPPC:DOPC) B Incorporate Probe (this compound or Laurdan) A->B C Form GUVs (Electroformation) B->C D Mount GUVs on Confocal Microscope C->D Transfer to Microscope E Set Identical Imaging Parameters (Laser Power, Pinhole, etc.) D->E F Acquire Time-Lapse Image Series (Continuous Scanning) E->F G Measure Mean Fluorescence Intensity per Frame F->G Image Series H Normalize Intensity to First Frame G->H I Plot Normalized Intensity vs. Time (Photobleaching Curve) H->I J Compare Decay Rates I->J K Determine Relative Photostability J->K Conclusion

Workflow for Photostability Comparison

Signaling Pathways and Logical Relationships

The enhanced photostability of this compound is a direct result of its chemical modification. The substitution of a methyl group in Laurdan's dimethylamino moiety with a carboxymethyl group in this compound alters the electronic properties of the molecule, leading to a reduced susceptibility to photochemical degradation.

G cluster_laurdan Laurdan cluster_claurdan This compound L_struct Dimethylamino Group L_excitation One-Photon Excitation L_struct->L_excitation L_bleaching Rapid Photobleaching L_excitation->L_bleaching L_limitation Limited to Two-Photon Microscopy L_bleaching->L_limitation Leads to C_struct Carboxymethylamino Group C_excitation One-Photon Excitation C_struct->C_excitation C_stability Enhanced Photostability C_excitation->C_stability C_application Use in Confocal Microscopy C_stability->C_application Enables Modification Chemical Modification Modification->C_struct Introduces Carboxyl Group

Chemical Basis for Enhanced Photostability

References

A Researcher's Guide to Fluorescent Probes for Membrane Order: C-Laurdan vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate landscape of cellular membranes, the choice of a fluorescent probe is paramount. This guide provides an objective comparison of C-Laurdan with other common fluorescent probes for measuring membrane order, supported by experimental data and detailed protocols.

The lateral organization of lipids in cellular membranes into domains of varying order, such as lipid rafts, plays a crucial role in a multitude of cellular processes, including signal transduction and protein trafficking. Environment-sensitive fluorescent probes are indispensable tools for visualizing and quantifying this membrane order. These probes exhibit a shift in their fluorescence emission spectrum in response to changes in the polarity of their local environment, which is directly related to the packing of membrane lipids.

This guide focuses on this compound, a derivative of the well-established probe Laurdan, and compares its performance with Laurdan and another popular alternative, di-4-ANEPPDHQ.

At a Glance: this compound vs. Laurdan and di-4-ANEPPDHQ

This compound was developed to improve upon some of the limitations of Laurdan. Its key advantages include greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and enhanced water solubility due to the presence of a carboxyl group.[1][2] These features contribute to more accurate and stable imaging of membrane environments.[1] Laurdan remains a widely used probe, particularly for two-photon microscopy, due to its well-characterized response to membrane phase transitions.[3] di-4-ANEPPDHQ offers the advantage of red-shifted excitation and emission spectra, which can reduce cellular autofluorescence and phototoxicity. It is also more photostable than Laurdan and has shown a higher sensitivity to membrane cholesterol content.[3][4]

Quantitative Comparison of Fluorescent Probes

The selection of a fluorescent probe often depends on its specific photophysical properties. The table below summarizes the key quantitative data for this compound, Laurdan, and di-4-ANEPPDHQ.

PropertyThis compoundLaurdandi-4-ANEPPDHQ
One-Photon Excitation Max (λex) ~348-405 nm[5]~350-410 nm[6]~470-488 nm[4][7]
Two-Photon Excitation Max (λex) ~780 nm~780-800 nm[8]Not commonly used
Emission Max (λem) - Ordered Phase ~423-440 nm[9]~440 nm[4]~560 nm[4]
Emission Max (λem) - Disordered Phase ~490-530 nm[10]~490 nm[4]~610-650 nm[4]
Quantum Yield (Φ) 0.43 - 0.56[11]~0.61[11]High in membrane[12]
Fluorescence Lifetime (τ) in Membranes ~2.1-2.3 ns[11]~3.0-5.9 ns[11][13]~1.7 ns shift between phases[14]
Molar Extinction Coefficient (ε) ~12,200 M⁻¹cm⁻¹~19,500 M⁻¹cm⁻¹[11]N/A

Experimental Protocols

Accurate and reproducible measurements of membrane order require carefully designed experimental protocols. Below are detailed methodologies for using this compound, Laurdan, and di-4-ANEPPDHQ for imaging live cells.

Generalized Polarization (GP) Calculation

A key metric for quantifying membrane order is the Generalized Polarization (GP) value. It is calculated from the fluorescence intensities at two emission wavelengths, corresponding to the ordered and disordered phases. A higher GP value indicates a more ordered membrane environment.

  • For this compound and Laurdan: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)

    • I_ordered is the intensity in the blue-shifted emission channel (e.g., 415-455 nm for this compound, ~440 nm for Laurdan).[10]

    • I_disordered is the intensity in the red-shifted emission channel (e.g., 490-530 nm for this compound, ~490 nm for Laurdan).[10]

  • For di-4-ANEPPDHQ: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)

    • I_ordered is the intensity in the green-shifted emission channel (e.g., 500-580 nm or 560 nm).[4][7]

    • I_disordered is the intensity in the red-shifted emission channel (e.g., 620-750 nm or 650 nm).[4][7]

Protocol 1: Live Cell Imaging with this compound

This compound is well-suited for both one-photon (confocal) and two-photon microscopy.[5][15]

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Staining: Dilute the this compound stock solution in serum-free medium or buffer (e.g., Sörensen's buffer) to a final concentration of 5 µM.[16] Incubate the cells with the staining solution for 30 minutes at 37°C.[16] For some cell types, lower concentrations (e.g., 800 nM) and longer incubation times may be used.[17]

  • Washing: Gently wash the cells with fresh medium or buffer to remove excess probe.

  • Imaging (Confocal):

    • Excite the sample using a 405 nm laser.[5]

    • Simultaneously collect fluorescence in two channels: one for the ordered phase (e.g., 415-455 nm) and one for the disordered phase (e.g., 490-530 nm).[10]

  • Imaging (Two-Photon):

    • Excite the sample using a Ti:Sapphire laser tuned to ~780 nm.

    • Collect fluorescence in the same two channels as for confocal imaging.

  • Data Analysis: Calculate the GP value for each pixel using the formula above to generate a GP map of the cell membrane.

Protocol 2: Live Cell Imaging with Laurdan

Laurdan is prone to photobleaching under one-photon excitation and is therefore best suited for two-photon microscopy for live-cell imaging.[3]

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

  • Probe Preparation: Prepare a 1.8 mM stock solution of Laurdan in DMSO.[18]

  • Staining: Dilute the Laurdan stock solution in the cell culture medium to a final concentration of 1.8 µM (1:1000 dilution).[18] Incubate the cells for 40 minutes at 37°C.[18]

  • Washing: Gently wash the cells with fresh medium.

  • Imaging (Two-Photon):

    • Excite the sample using a two-photon laser tuned to ~800 nm.[8]

    • Collect fluorescence in two channels centered at ~440 nm (ordered) and ~490 nm (disordered).[6]

  • Data Analysis: Generate GP maps by calculating the GP value for each pixel.

Protocol 3: Live Cell Imaging with di-4-ANEPPDHQ

di-4-ANEPPDHQ is more photostable than Laurdan and can be used with conventional confocal microscopy.[3]

  • Cell Preparation: Culture cells on glass-bottom dishes.

  • Probe Preparation: Prepare a stock solution of di-4-ANEPPDHQ in a suitable solvent (e.g., DMSO).

  • Staining: Add di-4-ANEPPDHQ to the cell culture medium to a final concentration of 1-5 µM and incubate at room temperature for 1-30 minutes.[7] Shorter incubation times favor plasma membrane staining, while longer times can lead to internalization.[7]

  • Washing: A washing step may not be necessary for some applications, but can be performed with fresh medium if background fluorescence is high.

  • Imaging (Confocal):

    • Excite the sample using a 488 nm laser.[7]

    • Simultaneously collect fluorescence in two channels: one for the ordered phase (e.g., 500-580 nm) and one for the disordered phase (e.g., 620-750 nm).[7]

  • Data Analysis: Calculate the GP value for each pixel to create a map of membrane order.

Visualizing Experimental Workflows and Probe Relationships

To further clarify the application of these probes, the following diagrams illustrate a typical experimental workflow and the logical relationships between the key features of each probe.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture probe_prep Probe Preparation staining Cell Staining probe_prep->staining washing Washing staining->washing microscopy Fluorescence Microscopy (Confocal / Two-Photon) washing->microscopy channel1 Image Channel 1 (Ordered Phase) microscopy->channel1 channel2 Image Channel 2 (Disordered Phase) microscopy->channel2 gp_calc GP Value Calculation channel1->gp_calc Intensity Data channel2->gp_calc Intensity Data gp_map GP Map Generation gp_calc->gp_map interpretation Interpretation of Membrane Order gp_map->interpretation

A typical experimental workflow for measuring membrane order using fluorescent probes.

probe_comparison cluster_laurdan Laurdan Family cluster_props Key Properties & Advantages Laurdan Laurdan two_photon Well-suited for Two-Photon Laurdan->two_photon C_Laurdan This compound photostability Improved Photostability C_Laurdan->photostability solubility Higher Water Solubility C_Laurdan->solubility brightness Brighter 2P Image C_Laurdan->brightness di4 di-4-ANEPPDHQ di4->photostability red_shifted Red-Shifted Spectra di4->red_shifted chol_sensitivity Cholesterol Sensitivity di4->chol_sensitivity

Comparison of key features for this compound, Laurdan, and di-4-ANEPPDHQ.

Conclusion

The choice between this compound, Laurdan, and di-4-ANEPPDHQ depends on the specific experimental requirements. This compound offers significant advantages in terms of photostability and water solubility, making it a robust probe for both confocal and two-photon microscopy.[2][10] Laurdan, while having limitations in photostability for conventional microscopy, remains a valuable tool for two-photon applications where its behavior is well-documented.[3] di-4-ANEPPDHQ provides a valuable alternative with its red-shifted spectrum, reducing potential photodamage and autofluorescence, and it is particularly useful for studies focusing on the influence of cholesterol on membrane order.[3][4] By understanding the distinct properties and following optimized protocols, researchers can effectively leverage these fluorescent probes to gain deeper insights into the complex organization and dynamics of cellular membranes.

References

Unveiling Membrane Dynamics: A Guide to Correlating C-Laurdan GP Values with Biophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biophysical state of cell membranes is paramount. The fluorescent probe C-Laurdan has emerged as a powerful tool for this purpose, offering enhanced sensitivity and photostability over its predecessor, Laurdan. This guide provides a comprehensive comparison of this compound's performance, detailing how its Generalized Polarization (GP) values directly correlate with critical membrane properties like lipid order and fluidity, supported by experimental data and protocols.

This compound: A Superior Probe for Membrane Analysis

This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a polarity-sensitive fluorescent probe designed for imaging and sensing the lipid organization of membranes.[1][2] Its fluorescence emission is highly sensitive to the local environment's polarity; the spectrum shifts to longer wavelengths (red-shifted) in more polar environments, such as those found in fluid, disordered membranes where water penetration is higher.[1][3] Conversely, in more ordered, tightly packed membranes, the emission is blue-shifted.[1]

This spectral shift is quantified using the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane lipid packing. A key advantage of this compound is the addition of a carboxyl group, which increases its water solubility and sensitivity to the membrane's headgroup region compared to the classic probe, Laurdan.[4][5] Furthermore, this compound exhibits greater photostability, making it particularly suitable for imaging techniques like confocal microscopy, which was a significant limitation for Laurdan.[1]

Understanding Generalized Polarization (GP)

The GP value is calculated from the fluorescence intensities collected at two different emission wavelengths, typically corresponding to the emission from ordered (blue-shifted) and disordered (red-shifted) phases. The formula is:

GP = (Iblue - Igreen) / (Iblue + Igreen)

Where:

  • Iblue is the intensity in the blue-shifted region (e.g., 415-455 nm or ~440 nm).[1][6]

  • Igreen is the intensity in the red-shifted/green region (e.g., 490-530 nm or ~490 nm).[1][6]

GP values theoretically range from +1.0 (highly ordered, gel phase) to -1.0 (highly disordered, fluid phase).[7] Higher, more positive GP values indicate a more rigid and ordered membrane, while lower or negative GP values signify a more fluid and disordered environment.[1][8]

Correlating GP Values with Membrane Biophysical Properties

The GP value of this compound provides a direct readout of the membrane's biophysical state. It is influenced by factors such as lipid composition, temperature, and the presence of membrane-altering molecules like cholesterol or drugs.

Lipid Composition and Phase Behavior

Different lipid compositions give rise to distinct membrane phases, each with a characteristic degree of lipid packing. This compound GP values can effectively distinguish between these phases.

Membrane PhaseTypical Biophysical StateExpected this compound GP Value Range
Gel Phase Highly ordered, tightly packed acyl chains> 0.5[6]
Liquid-Ordered (Lo) Intermediate order, often cholesterol-rich0.2 to 0.5[9][10]
Liquid-Disordered (Ld) Fluid, loosely packed acyl chains-0.4 to 0.1[9][10]

Note: Absolute GP values can vary based on the specific lipid composition, temperature, and instrumentation.

For example, in model membranes, a pure liquid-ordered (Lo) phase of ESM/Cholesterol yielded a this compound GP value of 0.51, whereas a pure liquid-disordered (Ld) phase of DOPC had a GP of -0.36.[9][10] This large difference highlights the probe's sensitivity to lipid packing.

Effects of Temperature and Cholesterol

Membrane fluidity is critically dependent on temperature. As temperature increases, membranes typically transition from a more ordered to a more disordered state. This compound GP values sensitively track this change. In DPPC vesicles, this compound's GP value slowly decreases with rising temperature, showing a sharp drop at the phase transition temperature (Tm) around 41.7°C.[1]

Cholesterol is a key regulator of membrane fluidity. Its incorporation into a disordered membrane increases lipid packing and order. Studies have shown that adding 40 mol% cholesterol to POPC vesicles, which induces the formation of an Lo phase, results in a significant increase in the this compound GP value from -0.29 to 0.27.[9][10]

This compound vs. Laurdan: A Performance Comparison

This compound was developed to overcome some of the limitations of Laurdan. Here is a direct comparison:

FeatureThis compoundLaurdan
Photostability Enhanced; suitable for confocal microscopy.[1]Prone to photobleaching; primarily used with two-photon microscopy.[1][7]
Water Solubility Higher, due to the carboxylic group.[4][5]Low.[7]
Sensitivity Greater sensitivity to membrane polarity and the headgroup region.[2][4]Standard sensitivity to membrane polarity.[3]
Imaging Provides brighter images in two-photon microscopy.[2]Standard probe for two-photon microscopy.[7]
Cellular Uptake Fast membrane incorporation.[5]Standard incorporation.
Comparative GP Values in Model Membranes

The following table shows a direct comparison of GP values obtained with this compound and Laurdan in various model lipid vesicles, demonstrating the different reporting characteristics of each probe.

Lipid Composition (Phase)This compound GP ValueLaurdan GP ValueReference
ESM/Chol (Lo)0.51 ± 0.000.57 ± 0.00[9][10]
POPC/Chol (Lo-Ld Coexistence)0.27 ± 0.000.42 ± 0.00[9][10]
POPC (Ld)-0.29 ± 0.00-0.05 ± 0.00[9][10]
DOPC (Ld)-0.36 ± 0.01-0.24 ± 0.00[9][10]

Experimental Protocols

This compound Labeling of Live Cells
  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy for 2 days.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM in DMSO).

  • Labeling: Incubate cells with 5 µM this compound in their culture medium for 30 minutes at 37°C.[1]

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Immediately mount the coverslip or dish on the microscope for imaging.

GP Measurement using Confocal Microscopy
  • Microscope Setup: Use a confocal microscope equipped with a 405 nm laser for excitation.[1]

  • Excitation: Excite the this compound labeled sample with the 405 nm laser line.

  • Emission Collection: Simultaneously collect fluorescence emission in two separate channels:

    • Channel 1 (Blue): 415–455 nm[1]

    • Channel 2 (Green): 490–530 nm[1]

  • Image Acquisition: Acquire images for both channels. Ensure that the detector settings are not saturated.

  • GP Calculation:

    • If necessary, determine a correction factor (G-factor) using a solution of this compound in a solvent like DMSO to account for wavelength-dependent differences in detector sensitivity.[1]

    • Calculate the GP image pixel-by-pixel using the formula: GP = (I_ch1 - G * I_ch2) / (I_ch1 + G * I_ch2)

    • Analyze the GP values in specific regions of interest (e.g., the plasma membrane). In living cells, the average GP at the plasma membrane can be around 0.16, while highly ordered regions like filopodia can show GP values of ~0.26.[1]

Visualizing Workflows and Concepts

The following diagrams illustrate the experimental workflow for GP imaging and the conceptual basis of this compound's function.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Culture Cells on Coverslip B Incubate with 5 µM this compound (30 min) A->B C Wash with PBS B->C D Mount on Confocal Microscope C->D E Excite at 405 nm D->E F Simultaneously Collect Emission E->F G Channel 1 (415-455 nm) F->G Blue H Channel 2 (490-530 nm) F->H Green I Acquire Images I_blue & I_green G->I H->I J Calculate GP Value per Pixel I->J K Generate GP Map J->K G cluster_membrane Membrane State cluster_probe Probe Environment cluster_emission This compound Emission cluster_gp Resulting GP Value M1 High Fluidity (Disordered, Ld) P1 High Water Penetration M1->P1 M2 Low Fluidity (Ordered, Lo/Gel) P2 Low Water Penetration M2->P2 E1 Red-Shifted Spectrum P1->E1 E2 Blue-Shifted Spectrum P2->E2 GP1 Low / Negative GP E1->GP1 GP2 High / Positive GP E2->GP2

References

Safety Operating Guide

Proper Disposal of C-Laurdan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of C-Laurdan, a fluorescent probe commonly used in membrane studies. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care and adhere to established laboratory waste management protocols.

Immediate Safety and Handling

Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area, and clean it up using absorbent materials. Avoid generating dust.

This compound Properties and Safety Data

The following table summarizes key quantitative data for this compound, aiding in its safe handling and disposal.

PropertyValue
Molecular FormulaC₂₅H₃₅NO₃
Molecular Weight397.56 g/mol
AppearanceSolid
Storage Temperature-20°C
SolubilitySoluble in DMF (to 100 mM), DMSO (to 20 mM), and ethanol (to 10 mM)

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance with institutional and regulatory guidelines.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step. This compound waste should be categorized as chemical waste. Do not mix this compound waste with regular trash, biological waste, or radioactive waste.

Step 2: Waste Collection and Labeling
  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled solid chemical waste container.

    • The label should include "this compound," the chemical formula (C₂₅H₃₅NO₃), and the appropriate hazard warnings (though not classified as GHS hazardous, it's good practice to label as "Caution: Chemical Waste").

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., stock solutions, experimental buffers) in a separate, leak-proof, and shatter-resistant liquid chemical waste container.

    • The container should be compatible with the solvents used (e.g., DMF, DMSO, ethanol).

    • Clearly label the container with "this compound Waste Solution," the solvent(s) used, and the estimated concentration of this compound.

Step 3: Waste Storage

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials. This area should be clearly marked as a chemical waste accumulation point.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the this compound chemical waste. Follow their specific procedures for waste manifest documentation and pickup. All waste must be handled in accordance with local, state, and federal regulations[1].

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for the closely related compound, Laurdan. While no specific experimental protocols for this compound disposal were cited in the search results, the general guidelines for chemical waste management are universally applicable.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

C_Laurdan_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal start Generate this compound Waste (Solid or Liquid) solid_waste Solid Waste (e.g., powder, contaminated items) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions in solvents) start->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid storage Store Sealed Containers in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Proper Disposal by Certified Waste Management ehs_contact->disposal

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

References

Personal protective equipment for handling C-Laurdan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized fluorescent probes like C-Laurdan. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

Immediate Safety Precautions

  • Inhalation : Avoid inhaling dust or vapors. If inhalation occurs, move to fresh air and seek medical attention if irritation or discomfort persists.[4]

  • Skin Contact : Avoid contact with skin. If contact occurs, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

  • Eye Contact : Avoid contact with eyes. If contact occurs, flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

  • Ingestion : Do not ingest. If swallowed, rinse the mouth with water and seek medical attention. Do not induce vomiting.[4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory hazards should be conducted to determine the appropriate PPE.[4] The following table summarizes the recommended PPE for handling this compound, particularly when dissolved in common solvents like DMSO or DMF.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[5]
Hand Protection Due to this compound's solubility in DMSO and DMF, standard nitrile gloves may offer insufficient protection as they can degrade rapidly.[6][7] It is highly recommended to use chemical-resistant gloves such as butyl rubber, neoprene, or fluoroelastomer.[6][7] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.
Body Protection A lab coat or chemical-resistant apron should be worn to protect skin and clothing from potential splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial for both experimental success and personal safety. The following workflow outlines the key steps from receiving to experimental use.

Receiving Receiving and Inspection Storage Secure Storage (-20°C, protected from light) Receiving->Storage Weighing Weighing Solid this compound Storage->Weighing Preparation Preparation of Stock Solution (in fume hood) Dissolving Dissolving in Solvent (e.g., DMSO, DMF) Weighing->Dissolving Use Experimental Use Dissolving->Use

Caption: Workflow for Safe Handling of this compound.
  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store this compound at -20°C in a tightly sealed container, protected from light.[1][8]

  • Preparation of Stock Solution : All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.

    • Weighing : Carefully weigh the required amount of solid this compound.

    • Dissolving : Dissolve the solid in an appropriate solvent such as DMSO or DMF.[1] Be aware that DMSO can enhance the absorption of other substances through the skin.[7]

  • Experimental Use : When using this compound in experiments, continue to wear the appropriate PPE.

Disposal Plan

All waste containing this compound, including solutions, contaminated consumables, and "empty" containers, must be treated as hazardous waste.

cluster_waste Waste Generation cluster_collection Waste Collection and Segregation Liquid_Waste Liquid Waste (this compound solutions) Segregation Segregate Waste Streams Liquid_Waste->Segregation Solid_Waste Solid Waste (Contaminated gloves, tips, etc.) Solid_Waste->Segregation Container_Waste Empty Containers Container_Waste->Segregation Liquid_Collection Collect in Labeled, Leak-Proof Container Segregation->Liquid_Collection Solid_Collection Collect in Labeled, Sealed Container Segregation->Solid_Collection Disposal Dispose via Certified Hazardous Waste Handler Liquid_Collection->Disposal Solid_Collection->Disposal

Caption: Disposal Workflow for this compound Waste.
  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[9]

  • Solid Waste : Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, sealed hazardous waste container.[9]

  • Empty Containers : "Empty" containers that held this compound should be treated as hazardous waste as they may retain chemical residue.[9]

  • Disposal : All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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